4-Oxo-1,4-dihydroquinazoline-6-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBOKXTTGPSGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439937 | |
| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150454-06-1 | |
| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical characteristics of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
An In-Depth Technical Guide to 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous FDA-approved drugs and clinical candidates.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]
This guide focuses on a specific derivative, This compound . Identified by its IUPAC name 4-oxo-3H-quinazoline-6-carboxamide and CAS number 150454-06-1 , this compound features a carboxamide group at the 6-position of the quinazolinone core.[4] This functionalization is of particular interest, as modifications at this position have been shown to significantly influence biological activity, particularly in the development of targeted therapies like histone deacetylase (HDAC) inhibitors.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, analytical characterization, and potential therapeutic applications based on the activities of structurally related analogs.
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key determinants of a molecule's potential as a therapeutic agent. The properties for this compound are summarized below, primarily based on computational models.[4][6]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[4] |
| Molecular Weight | 189.17 g/mol | PubChem[4] |
| Exact Mass | 189.053826475 Da | PubChem[4] |
| CAS Number | 150454-06-1 | PubChem[4] |
| IUPAC Name | 4-oxo-3H-quinazoline-6-carboxamide | PubChem[4] |
| XLogP3 (cLogP) | -0.4 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Topological Polar Surface Area | 84.6 Ų | PubChem[4][6] |
| Appearance | Solid | CymitQuimica[6] |
The negative XLogP3 value suggests that the compound is hydrophilic, a property enhanced by the presence of multiple hydrogen bond donors and acceptors in the carboxamide and lactam moieties. This hydrophilicity, combined with a polar surface area of less than 140 Ų, indicates a likelihood of good oral bioavailability, according to Veber's rules.
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The synthesis of the 4-oxo-quinazoline core is well-established in chemical literature. A common and effective strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.[7] For the target compound, the key disconnection is at the N1-C2 and N3-C4 bonds of the pyrimidine ring. This leads back to a 2-aminobenzoic acid derivative, specifically 2-amino-5-carbamoylbenzoic acid , and a one-carbon source, such as formamide or triethyl orthoformate, which will form the C2 position of the quinazolinone ring. An alternative route could involve starting with 5-bromo-2-aminobenzoic acid, constructing the quinazolinone ring, and then performing a palladium-catalyzed cyanation followed by hydrolysis to form the carboxamide, though this is a more complex multi-step process. The direct cyclization of the pre-functionalized anthranilamide is generally more efficient.
Representative Synthesis Protocol
This protocol describes a robust method for the synthesis of this compound based on established chemical principles for this scaffold.
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-carbamoylbenzoic acid (1.0 eq) with an excess of formamide (approx. 10-15 mL per gram of starting material).
-
Causality: Formamide serves as both the C1 synthon for the cyclization and the high-boiling solvent required to drive the reaction to completion through dehydration.
-
-
Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.
-
Causality: High temperature is necessary to overcome the activation energy for the initial condensation between the aniline and formamide, followed by the intramolecular cyclization and elimination of water to form the stable heterocyclic ring.
-
-
Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Upon cooling, the product often precipitates from the formamide solution.
-
Work-up: Pour the cooled reaction mixture into an excess of cold water or an ice-water slurry. Stir for 30 minutes to ensure complete precipitation of the crude product.
-
Causality: The product is significantly less soluble in water than in formamide. This "crashing out" procedure is an effective initial purification step.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities and aid in drying.
Purification and Validation
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol, water, or a mixture of dimethylformamide (DMF) and water.
-
Validation: The identity and purity of the final compound must be confirmed.
-
Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.[8]
-
Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for research applications.[8][9]
-
Spectroscopy: Confirm the structure using NMR, IR, and Mass Spectrometry as detailed in the following section.
-
Analytical Characterization
While specific experimental spectra for this compound are not prevalent in the surveyed literature, its spectral characteristics can be reliably predicted based on its structure and comparison with closely related, well-characterized analogs.[5][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in DMSO-d₆):
-
Quinazolinone Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). The H5 proton would likely appear as a singlet or a narrow doublet due to a small four-bond coupling. The H7 and H8 protons would appear as doublets, integrating to one proton each.
-
NH Protons: Two broad singlets are expected, which are exchangeable with D₂O. One corresponds to the lactam N-H (likely downfield, >11 ppm) and the other to the carboxamide -NH₂ protons (typically δ 7.0-8.0 ppm).
-
C2 Proton: A singlet corresponding to the H2 proton would be expected around 8.0-8.4 ppm.[5]
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Two signals are expected in the downfield region (δ 160-170 ppm), corresponding to the C4 lactam carbonyl and the C6 amide carbonyl.
-
Aromatic Carbons: Signals for the nine carbon atoms of the core structure would be observed in the typical aromatic region (δ 115-150 ppm).
-
Infrared (IR) Spectroscopy
-
N-H Stretching: Broad bands are expected in the range of 3100-3400 cm⁻¹, corresponding to the N-H stretches of the lactam and the primary amide.[13][14]
-
C=O Stretching: Two strong, distinct absorption bands are anticipated between 1650-1700 cm⁻¹. The lower frequency band typically corresponds to the C4 lactam carbonyl due to resonance, while the higher frequency band corresponds to the C6 amide carbonyl.[5][12]
-
Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1450-1620 cm⁻¹ region, characteristic of the quinazolinone ring system.
Mass Spectrometry (MS)
-
Molecular Ion Peak: In Electrospray Ionization Mass Spectrometry (ESI-MS) under positive ion mode, the primary peak observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass (190.0611).[11]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (-17 Da) or the entire carboxamide group (-44 Da) from the parent ion.
Biological Context and Potential Applications
The 4-oxo-quinazoline core is a versatile scaffold for targeting a wide range of proteins involved in disease pathology.[1] The specific placement of a carboxamide group at the 6-position provides a key interaction point, particularly for enzymes with polar active sites.
-
HDAC Inhibition: A study on novel 4-oxoquinazoline-based N-hydroxypropenamides demonstrated that functionalization at the 6- and 7-positions could produce potent Histone Deacetylase (HDAC) inhibitors.[5] Although the reported compounds had a different side chain, the study underscores the importance of the 6-position for activity. The carboxamide group in our title compound could potentially act as a hydrogen bond donor/acceptor, interacting with active site residues of HDAC enzymes.
-
Anti-inflammatory Activity: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been identified as potent anti-inflammatory agents that inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α by suppressing the NF-κB pathway.[15] The structural similarity suggests that this compound could be explored for similar activities.
-
Anticancer Potential: The quinazolinone framework is central to several approved anticancer drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[16] Other derivatives have been investigated for inhibiting various targets, including p21-Activated Kinase 4 (PAK4) and as general cytotoxic agents.[17][18] The title compound represents a simple, unadorned scaffold that could serve as a starting point for developing more complex and targeted anticancer agents.
Caption: Conceptual pathway of HDAC inhibition by a quinazolinone derivative.
Conclusion
This compound is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties suggest favorable drug-like characteristics, and its synthesis is achievable through established chemical methods. While direct experimental data on its biological activity is limited, the extensive research on structurally related quinazolinones provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic promise of this versatile molecule.
References
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- Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.
- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. National Institutes of Health (NIH). [Link]
- 150454-06-1 - CoreSyn. CoreSyn. [Link]
- Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. The Royal Society of Chemistry. [Link]
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
- Scheme 4: Synthesis of 4-oxoquinazolin derivatives.
- Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating.
- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central (PMC). [Link]
- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [Link]
- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central (PMC). [Link]
- [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid deriv
- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]
- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]
- Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]
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A Comprehensive Technical Guide to 4-oxo-3H-quinazoline-6-carboxamide: From Chemical Identity to Therapeutic Potential
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of 4-oxo-3H-quinazoline-6-carboxamide, a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This document consolidates the current knowledge on this specific molecule, covering its precise chemical identity, including its IUPAC name, synonyms, and key identifiers. We present a detailed summary of its physicochemical properties and propose a robust, step-by-step synthetic protocol grounded in established chemical principles for the quinazolinone framework.[2][3] While direct biological data for this compound is limited, this guide explores its significant therapeutic potential by drawing logical inferences from structurally related analogs, particularly its positional isomer, which has shown promise in modulating key biological pathways.[4][5] This whitepaper is designed to serve as a foundational resource for researchers aiming to explore the synthetic utility and pharmacological profile of 4-oxo-3H-quinazoline-6-carboxamide in drug discovery and development programs.
Chemical Identity and Nomenclature
A precise understanding of a compound's structure and nomenclature is fundamental to scientific investigation. This section delineates the formal naming conventions, structural properties, and unique identifiers for 4-oxo-3H-quinazoline-6-carboxamide.
IUPAC Name and Structural Elucidation
The formal IUPAC name for the compound is 4-oxo-3H-quinazoline-6-carboxamide .[6] The core of this molecule is the quinazolinone ring system, which consists of a pyrimidine ring fused to a benzene ring.[2] The nomenclature specifies:
-
Quinazoline : The fused bicyclic heteroaromatic system.
-
4-oxo : A ketone group (=O) at position 4 of the quinazoline ring.
-
3H : Indicates that position 3 of the heterocyclic ring bears a hydrogen atom. This defines the most common and stable tautomeric form of the 4-quinazolinone core.[7]
-
6-carboxamide : A primary carboxamide group (-CONH₂) attached at position 6 of the benzene ring.
Synonyms and Key Identifiers
For comprehensive database searching and material procurement, it is crucial to recognize the compound's synonyms and identifiers. The pertinent data are summarized in the table below.
| Identifier | Value | Source(s) |
| CAS Number | 150454-06-1 | [6][8][9] |
| Molecular Formula | C₉H₇N₃O₂ | [6][8] |
| Molecular Weight | 189.17 g/mol | [6] |
| Synonyms | 4-Oxo-1,4-dihydroquinazoline-6-carboxamide | [6] |
| 4-Oxo-3,4-dihydro-quinazoline-6-carboxylic acid amide | [9] | |
| 4-hydroxyquinazoline-6-carboxamide | [6] | |
| 4-oxo-1H-quinazoline-6-carboxamide | [6] |
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems, influencing factors such as solubility, permeability, and metabolic stability. The following table summarizes key computed properties for 4-oxo-3H-quinazoline-6-carboxamide.
| Property | Value | Significance in Drug Development |
| Monoisotopic Mass | 189.053826475 Da | Essential for high-resolution mass spectrometry analysis to confirm identity and purity.[6] |
| XLogP3 | -0.4 | This value suggests the compound is relatively hydrophilic, which can influence its solubility in aqueous media and its absorption, distribution, metabolism, and excretion (ADME) profile.[6] |
| Hydrogen Bond Donors | 2 | The two amine protons and the N-H on the ring can act as hydrogen bond donors, facilitating interactions with biological targets like enzymes and receptors.[6] |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the ring nitrogen can act as hydrogen bond acceptors, contributing to target binding and solubility.[6] |
| Polar Surface Area | 84.6 Ų | A moderate polar surface area, often correlated with cell permeability and oral bioavailability. |
| Rotatable Bond Count | 1 | The low number of rotatable bonds indicates a conformationally rigid structure, which can be advantageous for binding affinity and selectivity.[6] |
Synthesis and Characterization
While specific literature detailing the synthesis of 4-oxo-3H-quinazoline-6-carboxamide is not widely published, a reliable synthetic route can be designed based on well-established methods for quinazolinone formation, such as the Niementowski quinazoline synthesis.[2] This involves the cyclocondensation of an anthranilic acid derivative with a formamide source.
Proposed Synthetic Workflow
The logical approach to synthesizing the target compound is a two-step process starting from 4-amino-3-formamidobenzoic acid, which can be cyclized to form the quinazolinone ring, followed by amidation of the carboxylic acid. A more direct and efficient route, however, would involve the cyclization of a precursor that already contains the amide functionality. The workflow diagram below illustrates this proposed, efficient pathway.
Caption: Proposed synthetic workflow for 4-oxo-3H-quinazoline-6-carboxamide.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard methodologies for quinazolinone synthesis.[2][3]
Objective: To synthesize 4-oxo-3H-quinazoline-6-carboxamide.
Materials:
-
4-Amino-3-carbamoylbenzoic acid (or its methyl ester, 4-amino-3-carbamoylbenzoate)
-
Formamide
-
Ethanol
-
Hydrochloric acid (for pH adjustment if needed)
-
Activated charcoal
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-carbamoylbenzoic acid (1.0 eq) with an excess of formamide (10-15 eq).
-
Rationale: Formamide serves as both the reagent providing the final carbon atom for the pyrimidine ring and as the solvent. A large excess drives the reaction to completion.
-
-
Cyclocondensation: Heat the reaction mixture to 130-140 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Rationale: Thermal energy is required to drive the condensation and subsequent cyclization, which involves the elimination of water.
-
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water (10x the volume of formamide used) with stirring. A precipitate should form.
-
Rationale: The product is expected to be significantly less soluble in water than the formamide solvent and any unreacted starting material, leading to its precipitation.
-
-
Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). If necessary, treat the solution with activated charcoal to remove colored impurities before crystallization.
-
Rationale: Recrystallization is a robust method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.
-
-
Characterization (Self-Validation): Dry the purified solid under vacuum. Confirm the identity and purity of the final product, 4-oxo-3H-quinazoline-6-carboxamide, using the following methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[6]
-
HPLC: To determine the purity of the final compound.
-
Biological Activity and Therapeutic Potential
While 4-oxo-3H-quinazoline-6-carboxamide itself is not extensively studied, its core scaffold and the activities of its close isomers provide a strong basis for predicting its therapeutic potential.
The Quinazolinone Scaffold in Drug Discovery
The quinazolinone ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][10] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.
Inferences from the 7-Carboxamide Isomer: A Soluble Epoxide Hydrolase (sEH) Inhibitor
Of particular relevance, derivatives of the positional isomer, quinazoline-4(3H)-one-7-carboxamide , have been designed and synthesized as potent inhibitors of human soluble epoxide hydrolase (sEH).[4][5] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and organ-protective effects.[4] Inhibition of sEH stabilizes EET levels, making it a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.
Given the structural similarity between the 6-carboxamide and 7-carboxamide isomers, it is a scientifically sound hypothesis that 4-oxo-3H-quinazoline-6-carboxamide may also exhibit inhibitory activity against sEH. The carboxamide group is a key pharmacophoric feature that can engage in crucial hydrogen bonding interactions within the active site of the enzyme.
Caption: Potential mechanism of action via inhibition of soluble epoxide hydrolase (sEH).
Conclusion and Future Directions
4-oxo-3H-quinazoline-6-carboxamide is a well-defined chemical entity with a clear synthetic pathway and promising, albeit inferred, therapeutic potential. Its structural relationship to known inhibitors of soluble epoxide hydrolase makes it a compelling candidate for screening in assays related to inflammation and cardiovascular disease. Furthermore, the broad bioactivity of the quinazolinone class suggests that this compound should be evaluated in a wider range of therapeutic areas, including oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, purify, and advance 4-oxo-3H-quinazoline-6-carboxamide into biological and pharmacological investigations, potentially unlocking a new lead compound for drug development.
References
- Products - 2a biotech. (n.d.).
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- Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. (2003). ACS Combinatorial Science.
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- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). PubMed Central.
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). ACS Omega.
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An In-Depth Technical Guide to 4-Oxo-1,4-dihydroquinazoline-6-carboxamide: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic route with mechanistic insights, and discuss its potential therapeutic applications based on the known bioactivity of the quinazolinone scaffold.
Core Molecular Attributes
This compound is a quinazolinone derivative characterized by a carboxamide group at the 6-position of the bicyclic ring system. This structural feature imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its solubility, membrane permeability, and overall drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |
| Molecular Weight | 189.17 g/mol | PubChem[1] |
| CAS Number | 150454-06-1 | PubChem[1] |
| IUPAC Name | 4-oxo-3H-quinazoline-6-carboxamide | PubChem[1] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | PubChem[1] |
Structural Representation
The chemical structure of this compound is depicted below. The planar quinazolinone core, coupled with the hydrogen bond donor and acceptor capabilities of the carboxamide group, are key features for potential interactions with biological macromolecules.
Figure 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Aminoterephthalamide
-
Formamide
-
Ethanol (for recrystallization)
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-aminoterephthalamide with an excess of formamide (approximately 10-20 equivalents).
-
Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into cold water to precipitate the crude product fully.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess formamide.
-
For purification, recrystallize the crude solid from hot ethanol. The use of activated charcoal may be necessary to remove colored impurities.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using a large excess ensures the reaction goes to completion and helps to maintain a liquid phase at the high temperatures required for cyclization.
-
High Temperature: The cyclocondensation reaction has a high activation energy barrier, necessitating elevated temperatures to drive the reaction forward.
-
Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the product is expected to have good solubility at high temperatures and poor solubility at room temperature, allowing for efficient purification.
Self-Validating System: Product Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the quinazoline ring, amide protons (NH₂), and the N-H proton of the quinazolinone ring. The chemical shifts and coupling constants will be characteristic of the substituted aromatic system. |
| ¹³C NMR | Resonances for the carbonyl carbons of the quinazolinone and the carboxamide, as well as the aromatic carbons. |
| FT-IR | Characteristic stretching frequencies for N-H bonds (amide and quinazolinone), C=O bonds (amide and quinazolinone), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 189.17 g/mol . |
Therapeutic Potential and Applications in Drug Development
The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. [2][3]Derivatives of quinazolinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Potential as an Anticancer Agent
Recent research has highlighted the potential of quinazoline derivatives as anticancer agents, with some compounds targeting key signaling pathways involved in cancer progression. [2][3]
-
Protein Kinase Inhibition: The 4-anilinoquinazoline scaffold is a cornerstone of several approved tyrosine kinase inhibitors (TKIs) used in cancer therapy. [4]While this compound lacks the 4-anilino substitution, the core quinazolinone structure can still serve as a template for the design of inhibitors of other kinases.
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs. [5]This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway Involvement
The potential anticancer activity of quinazolinone derivatives is often linked to their ability to modulate critical cellular signaling pathways.
Figure 3: Potential signaling pathway modulation by quinazolinone derivatives.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the established biological importance of the quinazolinone scaffold make it an attractive candidate for further investigation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific molecular targets and mechanism of action, which will be crucial for its development as a potential therapeutic agent.
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The In Vitro Biological Activity of 4-Oxoquinazoline Derivatives: A Technical Guide for Drug Discovery
Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly the 4-oxoquinazoline series, have garnered immense interest from researchers and drug development professionals due to their broad spectrum of biological activities. This is evidenced by the numerous FDA-approved drugs incorporating this scaffold, which are utilized in the treatment of various diseases, most notably cancer.[2] The versatility of the 4-oxoquinazoline core allows for substitutions at multiple positions, leading to a vast chemical space and enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of the primary in vitro biological activities of 4-oxoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to inform rational drug design.
Anticancer Activity: Targeting the Hallmarks of Malignancy
4-Oxoquinazoline derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[2]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism of action for the anticancer effects of 4-oxoquinazolines is the inhibition of protein tyrosine kinases (TKs).[3] These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor progression and angiogenesis.[2] By competing with ATP at the kinase domain, these compounds block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation and survival.[4][5] The general pharmacophore for EGFR inhibitory activity often includes a 4-anilinoquinazoline core with specific substitutions at the C-6 and C-7 positions.[6]
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in cancer, regulating cell growth, metabolism, and survival.[4][7] Several 4-oxoquinazoline derivatives have been shown to modulate this pathway, often as a consequence of upstream EGFR or other receptor tyrosine kinase inhibition.
-
Tubulin Polymerization Inhibition: Beyond kinase inhibition, some 4-oxoquinazoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] They can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[9][10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway: EGFR and Downstream PI3K/Akt/mTOR Cascade
Caption: EGFR signaling and its inhibition by 4-oxoquinazoline derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology: [12][13]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-oxoquinazoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase inhibition assays are crucial for determining the direct inhibitory effect of the compounds on their target enzymes. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Step-by-Step Methodology (Luminescence-based): [14][15][16][17][18]
-
Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution.
-
Master Mix Preparation: Create a master mix containing the kinase buffer, ATP, and substrate.
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.
-
Inhibitor Addition: Add the 4-oxoquinazoline derivatives at various concentrations to the designated "Test Inhibitor" wells. Add a diluent solution to the "Positive Control" and "Blank" wells.
-
Enzyme Addition: Initiate the reaction by adding the diluted kinase (e.g., recombinant human VEGFR2) to the "Positive Control" and "Test Inhibitor" wells. Add kinase buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure luminescence using a microplate reader and calculate the IC₅₀ value for each compound.
Data Presentation: Anticancer Activity of Representative 4-Oxoquinazolines
| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| Gefitinib | EGFR | A549 | 21.17 | |
| Lapatinib | EGFR, HER2 | MCF-7 | 5.9 | |
| Compound 3 | EGFR | HepG2 | 0.00007 | [6] |
| Compound 20 | EGFR | MCF-7 | 3 | [6] |
| Compound 21 | EGFR, HER2 | EGFRwt | 0.0461 | [6] |
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. 4-Oxoquinazoline derivatives have shown promising activity against a range of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.[1][3][19]
Mechanism of Action
The precise antimicrobial mechanisms of 4-oxoquinazolines are still under investigation, but several modes of action have been proposed. Some derivatives are thought to interfere with microbial DNA synthesis, potentially by inhibiting enzymes like DNA gyrase.[20] Others may disrupt the integrity of the microbial cell wall or interfere with essential metabolic pathways. The presence of certain substituents, such as a naphthyl radical or an amide group, has been shown to enhance antimicrobial activity, likely by increasing the compound's hydrophobicity and ability to penetrate bacterial cell membranes.[20]
Experimental Protocols
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23][24] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
Step-by-Step Methodology: [21][22][23][24]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume of the 4-oxoquinazoline derivative solution (dissolved in a suitable solvent like DMSO) to each well.
-
Controls: Include positive controls (standard antibiotics like ciprofloxacin or fluconazole) and a negative control (solvent alone).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion antimicrobial assay.
Data Presentation: Antimicrobial Activity of Representative 4-Oxoquinazolines
| Compound ID | Organism | MIC (µg/mL) | Reference |
| VMA-17-04 | Staphylococcus aureus | 16-128 | [20] |
| VMA-13-05 | Staphylococcus aureus | 64-128 | [20] |
| VMA-17-01 | Staphylococcus aureus | 32-128 | [20] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. 4-Oxoquinazoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[25][26][27]
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[28] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[29] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.[28][29][30][31][32]
Step-by-Step Methodology: [28][29][30][31][32]
-
Plate Setup: In a 96-well plate, set up "Background," "100% Initial Activity," and "Inhibitor" wells.
-
Reagent Addition:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add assay buffer, heme, the COX enzyme, and the 4-oxoquinazoline derivative at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.
-
Substrate Addition: Add the colorimetric substrate solution (e.g., TMPD) followed by arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate for a further 2 minutes at 25°C.
-
Absorbance Reading: Measure the absorbance at 590 nm. The intensity of the color is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Data Presentation: Anti-inflammatory Activity of Representative 4-Oxoquinazolines
| Compound ID | Target | Activity | Reference |
| Compound 40 | Inflammation | 36.3% edema inhibition | [27] |
| Substituted Pyrrolo-quinazoline | Inflammation | Potent anti-inflammatory | [12] |
| N-(4-fluorophenyl)quinazolin-4-amine | Inflammation | High anti-inflammatory activity | [12] |
Conclusion and Future Perspectives
The 4-oxoquinazoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, ensure its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key in vitro biological activities of 4-oxoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field.
Future research will likely focus on the development of more selective and potent derivatives, particularly multi-target inhibitors that can address the complexity of diseases like cancer. A deeper understanding of the molecular mechanisms of action, aided by advanced in silico and in vitro techniques, will be crucial for the rational design of the next generation of 4-oxoquinazoline-based drugs. The integration of these compounds into novel drug delivery systems and combination therapies also holds significant promise for enhancing their therapeutic efficacy.
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A Technical Guide to the Putative Mechanism of Action for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
Preamble: Deconstructing a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The quinazoline core is one such "privileged scaffold," a term reserved for structures capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs, particularly in oncology. A prime example is the 4-oxo-1,4-dihydroquinazoline (or quinazolin-4(3H)-one) substructure, which is central to a class of highly effective enzyme inhibitors.[3]
This guide focuses on a specific, yet under-characterized member of this family: 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.[4] While direct experimental data on this molecule is sparse, its structural features provide a strong basis for formulating a compelling, testable hypothesis regarding its mechanism of action. Drawing upon extensive structure-activity relationship (SAR) data from its chemical relatives, we can logically infer its most probable biological targets and the signaling pathways it may modulate.
This document will therefore present a series of putative mechanisms, grounded in authoritative literature, and detail the rigorous experimental workflows required to validate these hypotheses. We will proceed from the most probable mechanism—inhibition of receptor tyrosine kinases—to other plausible targets, providing the scientific rationale and detailed protocols for investigation at each step.
Part 1: The Primary Hypothesis — Inhibition of Receptor Tyrosine Kinases (RTKs)
The overwhelming body of evidence points to the quinazoline scaffold as a potent inhibitor of protein kinases, a family of enzymes that regulate virtually all cellular processes.[5] Specifically, the 4-anilino-quinazoline and related quinazolinone cores are cornerstones of drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two RTKs pivotal to cancer cell proliferation and angiogenesis.[6][7][8]
Hypothesis: this compound functions as a Type I, ATP-competitive inhibitor of receptor tyrosine kinases, with a high likelihood of targeting the EGFR and/or VEGFR-2 kinase domains.
Mechanistic Rationale: The quinazolinone ring system is an ideal bioisostere for the adenine ring of ATP. SAR studies have consistently shown that the nitrogen atoms at positions 1 and 3 (N-1 and N-3) of the quinazoline ring are critical for forming hydrogen bonds with key residues in the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[6] This interaction anchors the inhibitor, preventing ATP from binding and halting the downstream phosphorylation cascade. The carboxamide moiety at the C-6 position likely extends into the solvent-exposed region or forms additional interactions that modulate selectivity and potency.[6] Upon inhibition, the receptor cannot undergo autophosphorylation, thereby blocking the activation of critical pro-survival signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[9]
Visualizing the Pathway: RTK Signaling Inhibition
The following diagram illustrates the proposed point of intervention for this compound within the canonical EGFR/VEGFR-2 signaling cascades.
Caption: Proposed mechanism of RTK inhibition by this compound.
Experimental Validation of the RTK Inhibition Hypothesis
A tiered approach, moving from biochemical assays to cell-based systems, is essential for validating this hypothesis. The following workflow and protocols provide a robust framework for this investigation.
Caption: Experimental workflow for validating the RTK inhibition hypothesis.
This protocol measures the compound's ability to directly inhibit the enzymatic activity of purified kinases by quantifying ATP consumption.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases, including EGFR and VEGFR-2.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR-2, and a panel of off-target kinases).
-
Kinase-specific substrate peptides.
-
Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Preparation: Perform a serial dilution of the 10 mM compound stock in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, create an intermediate dilution of these stocks in Kinase Assay Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the appropriate kinase (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their respective Km values, if known) to each well.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Kinase Target | Putative Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |
| EGFR | Experimental Value | 5 |
| VEGFR-2 | Experimental Value | 10 |
| SRC | Experimental Value | 8 |
| CDK2 | Experimental Value | 25 |
| Table 1: Example Data Summary for Kinase Inhibition Screening. Staurosporine is used as a non-selective positive control.[10] |
This protocol assesses whether the compound inhibits the autophosphorylation of the target RTK within a cellular context.
Objective: To measure the inhibition of ligand-induced receptor phosphorylation in a relevant cell line.
Materials:
-
For EGFR: A549 (human lung carcinoma) or similar EGFR-expressing cell line.
-
For VEGFR-2: HUVEC (Human Umbilical Vein Endothelial Cells).
-
Cell culture medium (e.g., DMEM or F-12K for A549, EGM-2 for HUVEC) with 10% FBS.
-
Serum-free medium.
-
Test Compound.
-
Ligand: EGF (for A549) or VEGF (for HUVEC).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal receptor phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.
-
Ligand Stimulation: Stimulate the cells by adding EGF (e.g., 100 ng/mL) or VEGF (e.g., 50 ng/mL) for 10 minutes at 37°C. A non-stimulated control well should be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total-EGFR/VEGFR-2 and β-actin as loading controls. Quantify band intensities to determine the ratio of phosphorylated to total receptor at each compound concentration.
Part 2: A Secondary Hypothesis — PARP Inhibition
While kinase inhibition is the most probable mechanism, the versatile quinazolinone scaffold has also been implicated as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[11][12] PARP enzymes are critical for DNA repair, particularly the base excision repair (BER) pathway for single-strand breaks (SSBs).[13] PARP inhibitors trap the enzyme on DNA, leading to the formation of cytotoxic double-strand breaks (DSBs) during replication. This mechanism is especially effective in cancer cells with a pre-existing defect in DSB repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[14][15]
Hypothesis: this compound inhibits PARP1/2 activity, leading to synthetic lethality in homologous recombination-deficient (HRD) cancer cells.
Visualizing the Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.
Experimental Validation of the PARP Inhibition Hypothesis
Objective: To determine the IC50 of the test compound against purified PARP1 enzyme.
Materials:
-
PARP1 Chemiluminescent Assay Kit (BPS Bioscience, Trevigen, or similar). This kit typically includes:
-
Recombinant human PARP1 enzyme.
-
Histone-coated 96-well strip plate.
-
Activated DNA.
-
Biotinylated NAD+.
-
Streptavidin-HRP.
-
Chemiluminescent substrate.
-
-
Test Compound.
-
PARP inhibitor control (e.g., Olaparib).
Methodology:
-
Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compound and Olaparib.
-
Reaction Setup: To the histone-coated wells, add PARP buffer, activated DNA, and the diluted test compound or controls.
-
Enzyme Addition: Add the PARP1 enzyme to all wells except the "no enzyme" blank.
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature. The PARP enzyme will use NAD+ to poly(ADP-ribosyl)ate (PARylate) the histones on the plate.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Detection: Add Streptavidin-HRP and incubate for 60 minutes. This will bind to the biotinylated PAR chains attached to the histones.
-
Signal Generation: Wash the plate again, then add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately read the plate on a chemiluminescence-capable plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Objective: To determine if the compound selectively inhibits the growth of cancer cells with deficient homologous recombination.
Materials:
-
An isogenic cell line pair, such as DLD-1 BRCA2-/- (HR-deficient) and DLD-1 BRCA2+/+ (HR-proficient).
-
Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test Compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well clear-bottom plates.
Methodology:
-
Cell Seeding: Seed both the BRCA2-/- and BRCA2+/+ cells into separate 96-well plates at a low density (e.g., 1,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add a range of concentrations of the test compound to the wells.
-
Incubation: Incubate the plates for 5-7 days to allow for multiple cell divisions.
-
Viability Assessment: On the final day, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence, which is proportional to the number of viable cells.
-
Analysis: Normalize the data to the vehicle-treated controls for each cell line. Plot cell viability versus compound concentration and calculate the IC50 for both the HR-deficient and HR-proficient cell lines. A significantly lower IC50 in the HR-deficient line is indicative of synthetic lethality.
Discussion and Future Directions
This guide outlines a structured, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on the robust precedent set by its structural analogs, the primary putative mechanism is the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.[2][6] The experimental plan detailed here, beginning with direct biochemical assays and progressing to cell-based target validation, provides a clear path to confirming this hypothesis.
The secondary hypothesis of PARP inhibition, while less common for this scaffold, remains a compelling possibility and is supported by some literature.[11][12] The synthetic lethality assay is a powerful tool to investigate this mechanism, as a positive result has direct translational implications for patient selection in oncology.
Should the initial screening reveal potent activity, subsequent steps would involve:
-
Kinome Profiling: Screening against a broad panel of several hundred kinases to understand the compound's selectivity profile.
-
Structural Biology: Co-crystallization of the compound with its target kinase(s) to confirm the binding mode.
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
In Vivo Efficacy: Testing the compound in relevant xenograft or patient-derived xenograft (PDX) animal models.
Conclusion
While the precise mechanism of this compound awaits empirical discovery, its chemical architecture strongly suggests a role as an enzyme inhibitor. The evidence overwhelmingly supports its potential as an ATP-competitive inhibitor of protein kinases, a mechanism responsible for the clinical success of many related quinazoline-based drugs. The validation workflows presented in this guide provide a rigorous and comprehensive strategy to confirm this putative mechanism and pave the way for the potential development of a novel therapeutic agent.
References
- National Institutes of Health (NIH). (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
- MDPI. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]
- Brieflands. (2020).
- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]
- PubMed. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. [Link]
- PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]
- MDPI. (2023).
- Pharmaceutical Sciences. (2023).
- National Institutes of Health (NIH). (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. [Link]
- PubMed Central (PMC). (n.d.). Quinazoline derivative compound (11d)
- PubMed. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. [Link]
- Wikipedia. (n.d.). Quinazoline. [Link]
- National Institutes of Health (NIH). (2015).
- National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes. [Link]
- MDPI. (2021).
- BPS Bioscience. (n.d.). PARP Assays. [Link]
- National Institutes of Health (NIH). (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. [Link]
- PubMed Central (PMC). (2021). PASTA: PARP activity screening and inhibitor testing assay. [Link]
- MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
- Cambridge Bioscience. (n.d.). PARP assay kits. [Link]
- ResearchGate. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. [Link]
- PubMed Central (PMC). (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
- PubChem. (n.d.). This compound. [Link]
- National Institutes of Health (NIH). (2020).
- Royal Society of Chemistry. (2017).
Sources
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- 2. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H7N3O2 | CID 135518051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Discovery and Initial Screening of Novel 4-Hydroxyquinazoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, certain chemical structures distinguish themselves through their recurring appearance in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to bind to diverse biological targets. The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1]
Among its many variations, the 4-hydroxyquinazoline core, which exists in tautomeric equilibrium with quinazolin-4(3H)-one, is particularly significant. This scaffold is the backbone of several U.S. FDA-approved drugs, most notably a class of potent tyrosine kinase inhibitors used in oncology, such as Gefitinib and Erlotinib.[1][2][3][4] This guide provides a comprehensive, in-depth overview of the modern, multi-disciplinary workflow for the discovery and initial screening of novel 4-hydroxyquinazoline derivatives, intended for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical progression from conceptual design to initial biological validation, emphasizing the scientific rationale behind each strategic decision.
Part 1: Rational Drug Design and In-Silico Prioritization
Expertise & Experience: The contemporary drug discovery process rarely begins at the lab bench. A well-executed in-silico campaign is paramount; it conserves significant resources by computationally filtering vast chemical space to identify a smaller, more promising set of candidate molecules for synthesis and testing. This "fail-fast, fail-cheap" approach is fundamental to efficient drug development. The initial choice of therapeutic area dictates the entire downstream strategy, from protein target selection to the choice of screening assays.
The In-Silico Screening Cascade
The goal of this phase is to design a virtual library of novel 4-hydroxyquinazoline derivatives and rank them based on their predicted affinity for a biological target and their drug-like properties.
-
Target Identification and Pharmacophore Modeling : The process begins with selecting a biological target relevant to the disease of interest. For instance, in oncology, the Epidermal Growth Factor Receptor (EGFR) kinase domain is a well-validated target for quinazoline-based inhibitors.[5] For neurological disorders, the GABA-A receptor might be chosen.[6] A pharmacophore model is then constructed based on the known interactions of existing ligands (e.g., Erlotinib for EGFR). This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.
-
Virtual Library Generation : A virtual library is created by decorating the core 4-hydroxyquinazoline scaffold with a variety of substituents at key positions (e.g., C2, N3, C6, C7). This design is guided by the pharmacophore model and synthetic feasibility.
-
Molecular Docking : This computational technique predicts how each designed molecule will bind to the three-dimensional structure of the target protein.[7]
-
Causality : The primary output is a "docking score," which estimates the binding affinity. Molecules with more favorable (i.e., lower) scores are predicted to bind more tightly to the target and are thus prioritized. This step is critical for filtering out compounds that are sterically or electronically incompatible with the target's active site.[8]
-
-
ADMET Prediction : Before any synthesis is contemplated, the drug-like properties of the highest-scoring virtual hits are assessed. This involves predicting A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET).[9]
-
Causality : Simple filters like Lipinski's Rule of Five can quickly eliminate molecules with poor oral bioavailability prospects. More advanced models can predict potential toxicity risks or metabolic liabilities.[9][10] This self-validating step ensures that resources are not wasted on synthesizing compounds that are destined to fail in later, more complex biological systems.
-
Caption: The computational workflow for prioritizing virtual compounds.
Part 2: Targeted Synthesis and Chemical Characterization
Expertise & Experience: With a prioritized list of virtual hits, the focus shifts to chemical synthesis. The choice of synthetic route must be robust, versatile, and amenable to the creation of a diverse library. It is crucial to not only successfully synthesize the target molecules but also to rigorously confirm their identity and purity, as impurities can lead to false positives in biological assays.
General Synthetic Strategy
A widely adopted and efficient method for synthesizing the quinazolin-4(3H)-one core involves the cyclization of anthranilic acid derivatives. A representative scheme is outlined below, which can be adapted to generate a wide array of derivatives.[11]
Caption: A representative synthetic route for 4-hydroxyquinazoline derivatives.
Experimental Protocol: Synthesis of a Piperazine-Substituted Derivative
This protocol is adapted from methodologies reported for the synthesis of novel 4-hydroxyquinazoline derivatives.[11]
Step 1: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one
-
To a solution of Methyl 2-aminobenzoate (10 mmol) in a 4N HCl-dioxane solution, add chloroacetonitrile (30 mmol).
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold diethyl ether to yield the intermediate.
Step 2: Synthesis of tert-butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate
-
To a solution of 2-(chloromethyl)quinazolin-4(3H)-one (2 mmol) in 95% ethanol, add N-Boc-piperazine (4 mmol) and potassium carbonate (6 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and partition the residue between water and dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the Boc-protected compound.
Step 3: Synthesis of 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one
-
Dissolve the product from Step 2 in a solution of HCl in dioxane.
-
Stir at room temperature for 1 hour to remove the Boc protecting group.
-
Evaporate the solvent to yield the hydrochloride salt of the piperazine intermediate.
Step 4: Synthesis of Final Target Compound (e.g., A9)
-
To a solution of 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one (1 mmol) in tetrahydrofuran, add triethylamine (3 mmol) followed by the desired phenyl isocyanate derivative (e.g., 4-bromophenyl isocyanate).[11]
-
Stir the mixture at room temperature for 4 hours.
-
Extract the product with dichloromethane and water.
-
Purify the final compound by column chromatography.
Trustworthiness through Validation: Each synthesized compound must be rigorously characterized to confirm its structure and assess its purity.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
-
Melting Point (m.p.): Provides a preliminary indication of purity.
Part 3: Primary In-Vitro Biological Screening
Expertise & Experience: This phase represents the first experimental test of the project's hypothesis. The goal is to efficiently identify "hits"—compounds that show activity against the biological target in a controlled laboratory setting. The choice of assay is critical and must align with the target identified in Part 1. A tiered screening approach is most effective, starting with a simple, high-throughput primary screen followed by more detailed dose-response studies for the active compounds.
The In-Vitro Screening Cascade
Caption: A tiered workflow for primary in-vitro screening.
Experimental Protocol: Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the ability of novel compounds to inhibit the growth of cancer cell lines, a common primary screen for potential anticancer agents.[11]
-
Cell Culture : Seed human cancer cells (e.g., HCT-15 colorectal or HCC1937 breast cancer cell lines) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment : Prepare serial dilutions of the synthesized 4-hydroxyquinazoline derivatives in cell culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Olaparib or Gefitinib).
-
Incubation : Incubate the plates for 48-72 hours.
-
Causality : This incubation period allows for multiple cell doubling times, ensuring that any observed effect on proliferation is significant.
-
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Causality : Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals. This color change is directly proportional to the number of living cells.
-
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Preliminary Structure-Activity Relationship (SAR)
The IC₅₀ values obtained are tabulated to provide a preliminary understanding of the structure-activity relationship (SAR). This data guides the next round of compound design.
| Compound ID | Core Scaffold | R1 (Piperazine Substituent) | IC₅₀ vs. HCT-15 (µM)[11] | IC₅₀ vs. HCC1937 (µM)[11] |
| Olaparib | (Reference) | (Reference) | 45.53 | 37.07 |
| IN17 | 4-OH-Quin. | H | 33.45 | 34.29 |
| A9 | 4-OH-Quin. | 4-Bromophenyl carboxamide | > 50 | > 50 |
| B1 | 4-OH-Quin. | 4-Fluorophenyl carboxamide | 2.89 | 3.26 |
| C1 | 4-OH-Quin. | 4-Fluorophenyl (modified) | 10.12 | 11.54 |
Data adapted from a study on PARP inhibitors to illustrate SAR principles.[11]
Part 4: Secondary Screening and In-Vivo Proof-of-Concept
Expertise & Experience: "Hits" from the primary screen are not yet leads. They must undergo further testing to confirm their mechanism of action, assess their selectivity, and, for certain therapeutic areas, demonstrate efficacy in a whole-organism model. This phase is about building confidence in a small number of compounds before committing to the extensive resources required for lead optimization.
Key Secondary Assays
-
Target Engagement & Mechanism of Action (MoA) : It is crucial to verify that the compound's biological effect is due to its interaction with the intended target.
-
Example (Anticancer) : For a PARP inhibitor, a secondary assay would measure the suppression of intracellular PAR formation or the enhancement of γH2AX aggregation (a marker of DNA damage), confirming the compound works through the desired mechanism.[8]
-
-
Selectivity Profiling : A good drug candidate should be selective for its target to minimize off-target side effects. Hits should be tested against a panel of related proteins (e.g., for a kinase inhibitor, a panel of other kinases).[3]
-
Preliminary In-Vivo Models : For many diseases, an early indication of efficacy in an animal model is invaluable.
-
Causality : This is the first test that integrates all aspects of pharmacology: the compound must be absorbed, distributed to the target tissue, remain stable long enough to act, and exert a therapeutic effect without causing overt toxicity.
-
Experimental Protocol: Anticonvulsant Screening (PTZ-Induced Seizure Model)
This protocol is a standard method for the initial in vivo evaluation of compounds with potential anticonvulsant activity.[12][13]
-
Animal Acclimatization : Use adult male mice, acclimatized to the laboratory environment for at least one week.
-
Compound Administration : Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[12] A control group receives the vehicle, and a positive control group receives a standard anticonvulsant like diazepam or phenobarbital.[12]
-
Pre-treatment Time : Allow a set time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.
-
Seizure Induction : Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist that reliably induces clonic-tonic seizures.
-
Observation : Observe the animals for a period of 30 minutes, recording key parameters:
-
Latency : Time to the onset of the first seizure.
-
Seizure Severity : Using a standardized scoring system.
-
Protection : The percentage of animals in each group that do not exhibit seizures.[12]
-
-
Neurotoxicity Assessment (Rotarod Test) : To ensure the anticonvulsant effect is not simply due to motor impairment, animals are placed on a rotating rod. The ability to remain on the rod for a set time (e.g., 1-2 minutes) indicates a lack of significant neurotoxicity at the tested dose.[13]
Conclusion
The discovery of novel 4-hydroxyquinazoline derivatives is a highly integrated process that marries computational design with practical chemical synthesis and rigorous biological evaluation. The journey from a virtual concept to a validated in vivo hit is a funneling process, where each step is designed to be a self-validating system that eliminates weaker candidates and builds a stronger case for the most promising ones. By leveraging in-silico tools to prioritize candidates, employing versatile synthetic strategies, and executing a logical cascade of in-vitro and in-vivo screens, researchers can efficiently navigate the vast chemical space to identify novel leads. The enduring success of the 4-hydroxyquinazoline scaffold in medicine is a testament to its privileged structure, and its continued exploration promises a rich pipeline of future therapeutic agents.
References
- Pele, R. et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI.
- Fayed, A. A. et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PubMed Central.
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In silico modeling and simulation of 4-hydroxyquinazoline derivative interactions
The in silico modeling and simulation of 4-hydroxyquinazoline derivatives is not a linear process but an integrated, cyclical workflow. Insights from molecular dynamics can refine the interpretation of docking results. QSAR models can guide the design of new derivatives to be tested via docking, and ADMET predictions serve as a critical filter at every stage. By judiciously applying these computational tools, researchers can gain a deep, atomic-level understanding of molecular interactions, enabling the rational design of more potent, selective, and safer therapeutic agents. These theoretical findings, however, must always be validated through subsequent experimental studies, including synthesis, in vitro biological evaluation, and in vivo testing. [8][27]
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Preliminary Cytotoxicity Screening of 4-Oxoquinoline Compounds
An In-Depth Technical Guide
Executive Summary
The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] A crucial initial step in the drug discovery pipeline for novel 4-oxoquinoline derivatives is the systematic evaluation of their cytotoxic effects. This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity screening. We will move beyond simple protocol recitation to explore the causal logic behind experimental design, ensuring that the generated data is robust, reproducible, and mechanistically informative. The methodologies detailed herein are designed to form a self-validating system, incorporating orthogonal assays to build confidence in the preliminary findings and guide further investigation.
This document details the foundational assays for assessing cell viability and membrane integrity—the MTT and LDH assays, respectively—and touches upon subsequent steps for elucidating the mode of cell death. It is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient screening cascade for novel chemical entities.
The Rationale: Why 4-Oxoquinolines and Why This Screening Strategy?
The 4-oxoquinoline core is analogous to that of quinolone antibiotics, which are known to target prokaryotic type II topoisomerases (DNA gyrase and topoisomerase IV).[1] This mechanism, which induces cell death through the generation of double-stranded DNA breaks, can be translated to oncology, as these enzymes are homologous to human type II topoisomerases—validated targets for established anticancer drugs like etoposide.[1][2] Several 4-oxoquinoline derivatives have demonstrated significant antineoplastic activity, with some, like voreloxin, acting as DNA intercalating agents that inhibit topoisomerase II.[1]
Given this mechanistic hypothesis, our preliminary screening strategy is designed to answer two fundamental questions:
-
Potency: At what concentration do these compounds kill cancer cells?
-
Selectivity: Do these compounds preferentially kill cancer cells over normal, healthy cells?
To address this, we employ a multi-assay, multi-cell line approach. We will utilize assays that measure distinct cellular health parameters: metabolic activity (a proxy for viability) and plasma membrane integrity (a direct measure of cytotoxicity). This orthogonal approach is critical; a compound might inhibit metabolic processes without immediately lysing the cell, a nuance that would be missed by a single assay.
Foundational Principles of Cell Line Selection
The choice of cell lines is paramount for the clinical relevance of in vitro data.[3][4] The selection should be hypothesis-driven and align with the potential therapeutic application of the compounds.
-
Cancer Cell Lines: Select cell lines derived from tissues relevant to the intended cancer target. For instance, if screening for agents against gastric cancer, the MKN-45 cell line is a suitable choice.[5] It is often beneficial to screen against a small panel of diverse cancer cell lines (e.g., from different tissue origins) to identify broad-spectrum activity or specific sensitivities.
-
Non-Cancerous Control Cell Line: To assess selectivity, a normal, non-cancerous cell line is essential.[3][6] Human fibroblast cell lines, such as those derived from dermal or gingival tissue, are common choices.[3] The goal is to identify compounds with a large therapeutic window—high potency against cancer cells and low potency against normal cells.
For this guide, we will proceed with a hypothetical screening scenario using the following:
-
MKN-45: Human gastric adenocarcinoma cell line.
-
HT-29: Human colon adenocarcinoma cell line.
-
NHDF: Normal Human Dermal Fibroblasts.
Experimental Workflow: A Multi-Pronged Approach
A robust cytotoxicity assessment relies on a logical sequence of experiments. The workflow is designed to move from broad screening to more detailed mechanistic investigation efficiently.
Figure 1: General workflow for preliminary cytotoxicity screening.
Core Cytotoxicity Protocols
The following protocols are foundational for the initial screening of 4-oxoquinoline compounds. It is critical to include appropriate controls in every assay plate:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only. Represents 100% viability or 0% cytotoxicity.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer. Represents 100% cytotoxicity.
-
Blank Control: Medium only, without cells. Used for background subtraction.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-oxoquinoline compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][12] This assay is an excellent orthogonal method to the MTT assay as it directly measures cell death rather than metabolic inactivity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is possible to run the LDH and MTT assays in parallel on the same plate of treated cells.
-
Supernatant Collection: After the treatment incubation period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer this to a new, clean 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits from suppliers like Promega, Thermo Fisher Scientific, or Cell Signaling Technology are highly recommended for consistency).[11][13][14] Typically, this involves mixing a substrate with a diaphorase/dye solution. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11] During this time, the released LDH will catalyze a reaction that results in a colored formazan product.[11][15]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][12]
Data Analysis and Presentation
The primary endpoint for these preliminary screens is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the measured biological process by 50%.[16]
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other readings.
-
Normalization:
-
For MTT Assay: Express data as a percentage of viability relative to the vehicle-treated control.
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
For LDH Assay: Express data as a percentage of cytotoxicity relative to the maximum lysis control.
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Max - Absorbance_Spontaneous)) * 100 (Where 'Spontaneous' is the untreated control and 'Max' is the lysis control).
-
-
-
Dose-Response Curve: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
IC₅₀ Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or an equivalent to calculate the IC₅₀ value.[16] This is the concentration that corresponds to 50% on the y-axis of your fitted curve.[16]
Data Presentation: Summarize the calculated IC₅₀ values in a clear, concise table. This allows for easy comparison of potency and selectivity across different compounds and cell lines.
Table 1: Hypothetical IC₅₀ Values for 4-Oxoquinoline Derivatives (µM)
| Compound ID | MKN-45 (Gastric Cancer) | HT-29 (Colon Cancer) | NHDF (Normal Fibroblast) | Selectivity Index (SI)* |
|---|---|---|---|---|
| 4-OXO-001 | 1.2 | 2.5 | 25.4 | 21.2 |
| 4-OXO-002 | 15.8 | 12.3 | > 50 | > 3.2 |
| 4-OXO-003 | 0.9 | 1.1 | 5.2 | 5.8 |
| Doxorubicin | 0.5 | 0.7 | 1.5 | 3.0 |
*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells (using MKN-45 data). A higher SI is desirable.
Mechanistic Insights and Next Steps
The initial screening identifies potent and selective compounds. A critical follow-up question is: how are these compounds killing the cells? While the 4-oxoquinoline scaffold suggests Topoisomerase II inhibition, this must be validated.[1] A logical next step is to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.
Many anticancer drugs are designed to induce apoptosis.[17] Assays to detect apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry or caspase activity assays, can provide this crucial information.[18][19][20]
Figure 2: Hypothesized mechanism of 4-oxoquinoline induced cytotoxicity.
Observing a strong apoptotic response would support the hypothesis of a targeted mechanism of action, such as Topoisomerase II inhibition, and would strongly justify advancing the compound to more complex biological assays and in vivo studies.
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Methodological & Application
Application Notes and Protocols: 4-Oxoquinoline Derivatives as Anti-Inflammatory Therapeutic Agents
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of 4-Oxoquinolines in Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for tissue repair and defense against pathogens, yet its dysregulation can lead to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] While corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their long-term use is associated with significant side effects, creating a pressing need for safer and more effective anti-inflammatory therapies.[1] 4-oxoquinoline derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties, targeting key molecular pathways that drive the inflammatory cascade.[2][3]
This guide provides a comprehensive overview of the mechanisms of action of 4-oxoquinoline derivatives and detailed protocols for their evaluation as anti-inflammatory agents. As your senior application scientist, I will guide you through the causality behind experimental choices, ensuring a robust and reproducible approach to your research.
Mechanistic Insights: How 4-Oxoquinolines Combat Inflammation
The anti-inflammatory effects of 4-oxoquinoline derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the production of pro-inflammatory mediators. The two central pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of inflammation.[4][5][6] In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) from bacteria, a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus.[4][5][6] Once in the nucleus, NF-κB binds to DNA and activates the transcription of a host of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6][7]
Several 4-oxoquinoline derivatives have been shown to effectively inhibit the NF-κB pathway.[4][8] They can achieve this through various mechanisms, including the inhibition of IκB phosphorylation and degradation, thereby preventing NF-κB's nuclear translocation.[9]
Caption: NF-κB signaling pathway and inhibition by 4-oxoquinoline derivatives.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation.[10][11][] This pathway consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in the inflammatory response.[11][] The three main MAPK subfamilies are ERK, JNK, and p38.[10][11] Activation of the p38 and JNK pathways, in particular, is strongly associated with the production of pro-inflammatory cytokines.[11] Some 4-oxoquinoline derivatives have demonstrated the ability to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases within the cascade, such as p38 and JNK.[4]
Caption: MAPK signaling pathway and modulation by 4-oxoquinoline derivatives.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
A multi-tiered approach, combining in vitro and in vivo models, is essential for a comprehensive evaluation of the anti-inflammatory potential of 4-oxoquinoline derivatives.
In Vitro Assays: Initial Screening and Mechanistic Studies
In vitro assays are cost-effective and efficient for initial screening and elucidating the underlying mechanisms of action.[1][13]
This is a widely used and robust model to mimic bacterial-induced inflammation.[7][14] Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[7][14]
Protocol:
-
Cell Culture: Culture macrophages in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well or 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the 4-oxoquinoline derivative for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours).[15]
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH) on the remaining cells to assess the cytotoxicity of the compound.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[16]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
Data Analysis: Calculate the percentage inhibition of cytokine and NO production for each concentration of the 4-oxoquinoline derivative compared to the LPS-stimulated control. Determine the IC50 value (the concentration that causes 50% inhibition).
| Parameter | Vehicle Control | LPS (1 µg/mL) | LPS + Compound X (1 µM) | LPS + Compound X (10 µM) |
| TNF-α (pg/mL) | < 10 | 1500 ± 120 | 850 ± 90 | 250 ± 30 |
| IL-6 (pg/mL) | < 5 | 2200 ± 180 | 1100 ± 150 | 350 ± 45 |
| NO (µM) | < 1 | 35 ± 3 | 20 ± 2.5 | 8 ± 1.2 |
| Cell Viability (%) | 100 | 98 ± 2 | 97 ± 3 | 95 ± 4 |
Table 1: Example data from an LPS-induced inflammation assay in macrophages.
To confirm the mechanism of action, Western blot analysis can be used to assess the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Follow steps 1-4 of the LPS-induced inflammation protocol.
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, p38, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: A typical workflow for Western blot analysis.
In Vivo Models: Assessing Efficacy in a Physiological Context
In vivo models are crucial for evaluating the therapeutic efficacy and safety of 4-oxoquinoline derivatives in a whole-organism setting.[13][17]
This is a classic and well-established model of acute inflammation.[18][19] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[18]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of the 4-oxoquinoline derivative.
-
Compound Administration: Administer the compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Carrageenan Injection: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Analysis:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| Compound Y | 25 | 0.55 ± 0.06 | 35.3 |
| Compound Y | 50 | 0.38 ± 0.05 | 55.3 |
Table 2: Example data from a carrageenan-induced paw edema model.
For more advanced preclinical evaluation, animal models that mimic human chronic inflammatory diseases are employed.
-
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used model for rheumatoid arthritis.[20][21][22] Mice are immunized with type II collagen, leading to the development of an autoimmune arthritis that shares many features with the human disease.[21] The efficacy of 4-oxoquinoline derivatives can be assessed by monitoring clinical scores of arthritis, paw swelling, and histological analysis of joint destruction.[20]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: This model is used to study inflammatory bowel disease. Administration of DSS in the drinking water of mice induces an acute colitis characterized by weight loss, diarrhea, and intestinal inflammation. The therapeutic effect of the compounds can be evaluated by monitoring disease activity index (DAI), colon length, and histological assessment of colonic inflammation.
Conclusion and Future Directions
4-oxoquinoline derivatives represent a promising class of anti-inflammatory agents with the potential to address the unmet needs in the treatment of various inflammatory disorders. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their efficacy and mechanism of action. Future research should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and selectivity, as well as conducting comprehensive pharmacokinetic and toxicological studies to pave the way for their clinical development.
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Investigating 4-Oxo-1,4-dihydroquinazoline-6-carboxamide for acute lung injury models
Application Notes & Protocols
Topic: Investigating 4-Oxo-1,4-dihydroquinazoline-6-carboxamide for Acute Lung Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Acute Lung Injury and a Novel Therapeutic Avenue
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), represent a critical challenge in intensive care medicine, characterized by acute-onset, diffuse inflammatory damage to the lung parenchyma, leading to hypoxemia and respiratory failure.[1][2] The pathophysiology is driven by an uncontrolled inflammatory cascade, involving the massive infiltration of neutrophils, the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and subsequent damage to the alveolar-capillary barrier.[3] Despite advances in supportive care, mortality rates remain high, and no effective pharmacological therapies have been established, highlighting a pressing need for novel therapeutic agents.[1][4]
The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[5][6] Studies have shown that certain quinazoline derivatives can suppress lipopolysaccharide (LPS)-induced inflammatory responses, making them attractive candidates for treating inflammatory conditions like ALI.[5][6] Specifically, compounds with a 4-oxo-dihydroquinazoline core have been investigated for their ability to modulate key inflammatory pathways.[7]
This document provides a detailed guide for the pre-clinical investigation of This compound , a specific derivative, in a lipopolysaccharide (LPS)-induced murine model of ALI. We will outline the hypothesized mechanism of action, a comprehensive experimental workflow, and detailed, step-by-step protocols for compound administration, ALI induction, and multi-parametric endpoint analysis.
Hypothesized Mechanism of Action
Based on existing literature for analogous quinoline and quinazoline structures, it is hypothesized that this compound exerts its protective effects by inhibiting key nodes in the inflammatory signaling cascade.[8][9] In an LPS-induced ALI model, LPS binds to Toll-like receptor 4 (TLR4) on alveolar macrophages, triggering downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] This leads to the transcriptional upregulation and release of potent pro-inflammatory cytokines, including TNF-α and IL-6, which orchestrate the inflammatory response and tissue damage. We propose that this compound interferes with this cascade, potentially by inhibiting IκB kinase (IKK) or other upstream kinases, thereby preventing NF-κB activation and subsequent cytokine production.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the compound.
Comprehensive Experimental Workflow
A robust and reproducible workflow is crucial for accurately assessing the therapeutic potential of the test compound. The workflow encompasses animal acclimatization, induction of the ALI model, therapeutic intervention, and a multi-faceted analysis of outcomes.
Caption: Overview of the in vivo experimental workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) | Notes |
| Test Compound | |||
| This compound | Custom Synthesis/Sigma | See PubChem CID 135518051 | Purity >98% required[11] |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 | Vehicle for compound dissolution |
| Sterile Saline (0.9% NaCl) | Baxter | 2F7124 | For dilutions and sham control |
| ALI Induction | |||
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L2630 | Store aliquots at -20°C[12][13] |
| Ketamine / Xylazine | Henry Schein | 000482 / 003322 | Anesthetic cocktail |
| Sample Collection & Processing | |||
| Phosphate-Buffered Saline (PBS), sterile | Gibco | 10010023 | For BAL procedure |
| EDTA tubes | BD Vacutainer | 367856 | For BALF cell collection |
| Formalin (10% Neutral Buffered) | Fisher Scientific | SF100-4 | For tissue fixation |
| Analysis Kits | |||
| Mouse TNF-α ELISA Kit | Thermo Fisher | 88-7324 | [14] |
| Mouse IL-6 ELISA Kit | Thermo Fisher | 88-7064 | [14] |
| Mouse IL-1β ELISA Kit | R&D Systems | MLB00C | |
| BCA Protein Assay Kit | Thermo Fisher | 23225 | For BALF protein quantification |
| Hematoxylin and Eosin (H&E) Stains | Leica Biosystems | 3801570 | For histopathology |
Detailed Experimental Protocols
Protocol 1: Preparation and Administration of Test Compound
Causality: The compound must be formulated in a biocompatible vehicle that ensures solubility and allows for systemic administration. Intraperitoneal (i.p.) injection is a common and effective route for pre-treatment in rodent models.
-
Reconstitution: Prepare a stock solution of this compound in 100% sterile DMSO. For example, dissolve 10 mg of the compound in 1 mL of DMSO for a 10 mg/mL stock.
-
Working Solution: On the day of the experiment, dilute the stock solution in sterile saline to the final desired concentration. For a target dose of 10 mg/kg in a 25 g mouse (injection volume of 200 µL), the final concentration would be 1.25 mg/mL. The final DMSO concentration should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Vehicle Control: Prepare a vehicle solution with the same final concentration of DMSO in sterile saline as the working solution.
-
Administration: Administer the compound or vehicle via i.p. injection 1-2 hours prior to LPS instillation. This pre-treatment window allows for systemic distribution and target engagement before the inflammatory insult.
Protocol 2: Induction of Acute Lung Injury (LPS Model)
Causality: Intratracheal (i.t.) instillation of LPS delivers the inflammatory stimulus directly to the lungs, initiating a robust and reproducible inflammatory response that mimics key features of clinical ALI.[3][15]
-
Animal Preparation: Anesthetize an 8-12 week old C57BL/6 mouse using an i.p. injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Positioning: Place the mouse in a supine position on a surgical board at a slight incline.
-
Tracheal Exposure: Make a small midline incision on the neck to expose the trachea. Carefully dissect the surrounding tissue to visualize the tracheal cartilage rings.
-
Intubation: Using a 22-24 gauge catheter or a specialized intubation tube, carefully insert the tip into the trachea between the cartilage rings.
-
Instillation: Instill 50 µL of LPS solution (e.g., 5 mg/kg body weight diluted in sterile saline) directly into the lungs, followed by a 100 µL bolus of air to ensure distribution throughout the lung lobes.[13] For the Sham group, instill 50 µL of sterile saline only.
-
Recovery: Remove the catheter and close the incision with a surgical clip or suture. Place the mouse in a clean cage on a warming pad and monitor until it has fully recovered from anesthesia.
Protocol 3: Bronchoalveolar Lavage (BAL) Fluid Collection & Analysis
Causality: BAL is a critical procedure for sampling the cellular and non-cellular components of the lung's epithelial surface.[16][17][18] It provides direct insight into the degree of inflammatory cell infiltration and alveolar-capillary barrier disruption (protein leak).
-
Euthanasia: At the selected time point (e.g., 24 or 48 hours post-LPS), euthanize the mouse via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Tracheal Cannulation: Re-expose the trachea and insert a catheter, securing it with a suture.
-
Lavage:
-
Instill 0.5 mL of ice-cold, sterile PBS into the lungs through the catheter.
-
Gently aspirate the fluid back and collect it in a tube on ice.
-
Repeat this process two more times, pooling the aspirates. A recovery of >70% of the instilled volume is expected.[15]
-
-
Total Cell Count: Centrifuge the pooled BAL fluid (BALF) at 400 x g for 5 minutes at 4°C.[12] Resuspend the cell pellet in 1 mL of PBS. Count the total number of cells using a hemocytometer or automated cell counter.
-
Differential Cell Count: Prepare a cytospin slide from the resuspended cells. Stain with a Wright-Giemsa or similar stain and count at least 200 cells under a microscope to determine the percentage of neutrophils, macrophages, and lymphocytes.
-
Protein Quantification: Use the supernatant from the centrifugation step to measure total protein concentration using a BCA assay. This serves as an index of vascular permeability and lung edema.
Protocol 4: Lung Tissue Processing
Causality: Histological analysis provides the gold standard for assessing tissue-level injury, while lung homogenates allow for the quantification of tissue-bound inflammatory mediators.[1]
-
Lung Perfusion: After BALF collection, perfuse the pulmonary circulation with cold PBS via the right ventricle to flush out blood from the lung vasculature.
-
Tissue Harvesting:
-
For Histology: Isolate the left lung lobe, inflate it with 10% neutral buffered formalin at a constant pressure (e.g., 20 cm H2O), and immerse it in formalin for at least 24 hours for fixation.
-
For Homogenate: Harvest the right lung lobes, snap-freeze them in liquid nitrogen, and store at -80°C until further analysis.[12]
-
-
Histology Processing: After fixation, embed the left lung in paraffin, section it at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Lung Homogenate Preparation: Homogenize the frozen right lung tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant for cytokine analysis.
Protocol 5: Quantification of Inflammatory Markers (ELISA)
Causality: ELISA provides a sensitive and specific method to quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) that drive the pathogenesis of ALI.[19][20][21]
-
Sample Preparation: Use the BALF supernatant and lung tissue homogenate supernatant collected previously.
-
Assay Procedure: Perform the sandwich ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., Mouse TNF-α, IL-6).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from a standard curve generated with recombinant cytokine standards. Normalize lung homogenate cytokine levels to the total protein content of the homogenate.
Protocol 6: Histopathological Evaluation and Lung Injury Scoring
Causality: A semi-quantitative scoring system is essential to transform qualitative histological observations into objective, analyzable data, allowing for statistical comparison between groups.[2][[“]]
-
Blinded Evaluation: A pathologist blinded to the experimental groups should examine the H&E-stained lung sections.
-
Scoring System: Score the slides based on the American Thoracic Society's recommended features for experimental ALI.[23] Evaluate multiple random high-power fields for each slide.
-
Parameters to Score (0-4 scale: none, mild, moderate, severe):
-
Neutrophil infiltration in the alveolar space
-
Neutrophil infiltration in the interstitial space
-
Presence of hyaline membranes
-
Proteinaceous debris in the airspaces
-
Alveolar septal thickening
-
-
Total Score: Sum the scores for each parameter to obtain a total lung injury score for each animal.
Data Analysis and Expected Outcomes
| Experimental Group | Expected Total BALF Cells (x10⁵) | Expected BALF Neutrophils (%) | Expected BALF Protein (µg/mL) | Expected Lung Injury Score | Expected Lung TNF-α (pg/mg protein) |
| Sham | < 1.0 | < 5% | < 150 | 0 - 1 | Low / Baseline |
| LPS + Vehicle | > 10.0 | > 80% | > 800 | > 8 | High |
| LPS + Compound | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle | Reduced vs. Vehicle |
Statistical Analysis: Use one-way ANOVA with a post-hoc test (e.g., Tukey's or Dunnett's) to compare between groups. A p-value of <0.05 is typically considered statistically significant. Data should be presented as mean ± SEM.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High mortality in LPS group | LPS dose too high; poor i.t. technique causing tracheal blockage; animal strain sensitivity. | Titrate LPS dose (start with 2.5 mg/kg). Ensure a clear airway during and after instillation. Use a less sensitive mouse strain if necessary. |
| High variability in results | Inconsistent i.t. instillation; variability in BALF recovery; non-blinded analysis. | Practice i.t. technique to ensure consistent lung delivery. Discard BALF samples with poor recovery (<60%). Ensure all scoring and analysis are performed by a blinded investigator. |
| No significant effect of compound | Dose is too low; poor bioavailability; incorrect timing of administration; compound is inactive. | Perform a dose-response study. Check solubility and stability of the formulation. Test different pre-treatment time points (e.g., 30 min, 2h, 4h). |
| Low BALF cell yield in all groups | Incomplete lavage; catheter not properly sealed in trachea. | Ensure the catheter is securely tied in the trachea. Perform the 3 lavage cycles gently but completely. |
References
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Comprehensive Physicochemical and Structural Characterization of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
An Application Guide for Researchers and Drug Development Professionals
Introduction: The quinazoline and quinazolinone scaffolds are of significant interest in medicinal chemistry due to the broad spectrum of biological activities their derivatives exhibit, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 4-Oxo-1,4-dihydroquinazoline-6-carboxamide (C₉H₇N₃O₂) is a member of this important class of heterocyclic compounds.[3] Accurate and comprehensive analytical characterization is a cornerstone of the drug discovery and development process. It ensures the unambiguous confirmation of the molecular structure, quantifies purity, and determines critical physicochemical properties that can influence bioavailability, stability, and formulation.
This document provides a detailed guide to the essential analytical techniques for the full characterization of this compound, offering both theoretical explanations and practical, field-tested protocols. The methodologies described herein are designed to establish a self-validating analytical workflow, ensuring the generation of reliable and reproducible data for research, quality control, and regulatory submissions.
Physicochemical Properties Summary
A foundational understanding of the compound's properties is crucial before commencing experimental work. The following data, computed by PubChem, provides a valuable reference.[3]
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | PubChem CID: 135518051[3] |
| Molecular Weight | 189.17 g/mol | PubChem CID: 135518051[3] |
| Exact Mass | 189.053826475 Da | PubChem CID: 135518051[3] |
| XLogP3 | -0.4 | PubChem CID: 135518051[3] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 135518051[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 135518051[3] |
| Rotatable Bond Count | 1 | PubChem CID: 135518051[3] |
| Topological Polar Surface Area | 84.6 Ų | PubChem CID: 135518051[3] |
Core Analytical Techniques & Protocols
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the primary analytical methods, the rationale for their use, and step-by-step protocols.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR details the carbon framework. For this compound, NMR is critical to confirm the connectivity of the quinazolinone core and the position of the carboxamide substituent. Spectra for quinazolinone derivatives are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and allow for the observation of exchangeable N-H protons.[4][5][6]
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution and sensitivity.[7]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-14 ppm, a 30-45° pulse angle, and a relaxation delay of 1-2 seconds.
-
Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a spectrum using proton broadband decoupling.[4]
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing & Interpretation:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Calibrate the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign signals based on their chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
Expected Spectral Features:
| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |
| ¹H NMR | ~12.0 | N-H (quinazolinone ring) |
| ~8.5 - 7.5 | Aromatic Protons (H-2, H-5, H-7, H-8) | |
| ~8.0 and ~7.5 (broad singlets) | -CONH₂ (carboxamide protons) | |
| ¹³C NMR | ~167 | C=O (carboxamide) |
| ~162 | C=O (C-4, quinazolinone) | |
| ~149 - 120 | Aromatic and C=N carbons |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Rationale: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.[8][9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. This analysis serves as a primary confirmation of the compound's identity.
HRMS Protocol via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an LC system.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).
-
-
Data Interpretation:
-
Identify the base peak and the molecular ion peak [M+H]⁺.
-
Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the protonated formula (C₉H₈N₃O₂⁺). The mass difference should be less than 5 ppm.
-
Expected Result:
-
Calculated Exact Mass for [C₉H₇N₃O₂ + H]⁺: 190.06110 Da
-
Observed m/z: Should be within 5 ppm of the calculated value.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[2][10] Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the compound. For this molecule, FTIR is used to confirm the presence of key groups: the N-H bonds, the dual C=O groups (amide and quinazolinone), and the aromatic system.
Caption: Logic for combining spectroscopic data.
FTIR Protocol (ATR Method)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
-
Data Interpretation: The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch | Amine (N-H) and Amide (-CONH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1680 | C=O stretch | Carbonyl (Amide I band) |
| ~1660 | C=O stretch | Carbonyl (C-4, quinazolinone) |
| ~1620 | C=N stretch / C=C stretch | Imine / Aromatic ring |
| ~1600 | N-H bend | Amine/Amide (Amide II band) |
High-Performance Liquid Chromatography (HPLC): Purity Determination
Expertise & Rationale: HPLC is the industry-standard method for assessing the purity of pharmaceutical compounds.[11] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. By developing a robust method, one can separate the target compound from potential impurities, such as starting materials, reagents, or degradation products. Purity is typically quantified using a UV detector by measuring the relative area of the main peak.
RP-HPLC Protocol for Purity Analysis
-
Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Thermal Analysis: Stability and Physical Properties
Expertise & Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the material's thermal stability, melting point, and polymorphic forms.[12][13] This data is vital for determining appropriate storage conditions and for downstream formulation development.
TGA/DSC Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA or DSC pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate instruments.
-
Method Parameters:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp the temperature to 400 °C at a rate of 10 °C/min.
-
-
Data Interpretation:
-
From the TGA curve (mass % vs. temperature): Determine the onset of decomposition, where significant weight loss begins.
-
From the DSC curve (heat flow vs. temperature): Identify the sharp endothermic peak corresponding to the melting point (Tₘ) of the compound.
-
References
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In vitro protocols for assessing the cytotoxicity of 4-oxoquinoline-3-carboxamides
Application Notes & Protocols
Introduction: Unveiling the Cytotoxic Potential of 4-Oxoquinoline-3-carboxamides
The 4-oxoquinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1][2] Notably, derivatives of this class have emerged as promising candidates for anticancer drug development, exhibiting significant cytotoxic effects against various cancer cell lines.[1][3] A critical initial step in the preclinical evaluation of these novel chemical entities is the robust and reproducible assessment of their cytotoxic potential. In vitro cytotoxicity assays provide essential, early-stage data on a compound's potency, selectivity, and potential mechanism of action, guiding the hit-to-lead optimization process.[4][5]
This guide provides an integrated, multi-assay strategy for a comprehensive cytotoxicological evaluation. We move beyond simple viability readouts to incorporate assessments of cell membrane integrity and key mechanistic pathways, such as apoptosis. The rationale behind this multi-pronged approach is to build a self-validating experimental system, where data from orthogonal assays corroborates initial findings, thereby increasing confidence in the results. This document adheres to the principles outlined in ISO 10933-5 for in vitro cytotoxicity testing, ensuring a framework that is both scientifically sound and aligned with regulatory expectations.[6][7][8][9]
I. Foundational Principles: Experimental Design
A well-designed experiment is the bedrock of reliable data. Before initiating any specific protocol, careful consideration of the following parameters is crucial.
A. Strategic Cell Line Selection
The choice of cell lines is dictated by the therapeutic goal. It is imperative to assess both efficacy against target cells and toxicity towards non-target cells.
-
Cancer Cell Lines: Select a panel of cell lines relevant to the intended cancer indication. For instance, studies on 4-oxoquinoline-3-carboxamides have successfully used gastric (ACP-03), breast (MCF-7, MDA-MB468), and colon (HCT-116) cancer cell lines.[1][10][11]
-
Non-Cancerous Control Cell Lines: To determine the selectivity of a compound, it is essential to test it against a non-malignant cell line. Normal human fibroblasts (e.g., MRC-5, BHNF-1) or immortalized cell lines like hTERT Gingival Fibroblasts are excellent choices.[1][12][13] A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is a desirable characteristic for a potential therapeutic agent.
B. Compound and Control Preparation
Meticulous preparation of test articles and controls is non-negotiable for data integrity.
-
Compound Stock Solutions: 4-oxoquinoline-3-carboxamides are often poorly soluble in aqueous solutions. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
Experimental Controls: Every assay plate must include a set of controls to validate the results:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used for the test compounds. This control normalizes for any effects of the solvent itself.
-
Untreated Control (Blank): Cells treated with culture medium only. This represents 100% viability or baseline activity.
-
Positive Control: A compound with a known, potent cytotoxic effect (e.g., Doxorubicin, Etoposide).[1] This confirms that the assay system is responsive and performing as expected.
-
II. Core Cytotoxicity Assessment: A Two-Pronged Approach
To gain a confident primary assessment of cytotoxicity, we employ two distinct assays that measure different cellular health parameters: metabolic activity and plasma membrane integrity. Running these in parallel provides a more complete picture than either assay alone.
Protocol 1: Cell Viability via MTT Assay
This colorimetric assay is a gold standard for assessing cell viability by measuring mitochondrial metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4][15] The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]
-
Formazan Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-oxoquinoline-3-carboxamide compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for a predetermined exposure time (typically 48 to 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[18]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the cells or formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.[16]
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Determine IC₅₀: Plot % Viability against the logarithm of compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration that inhibits 50% of cell growth.[4]
Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of late apoptosis and necrosis.[19][20] This assay serves as an excellent orthogonal method to confirm the cytotoxic effects observed in the MTT assay.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Cayman Chemical).[19][20][21]
-
96-well flat-bottom plates.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Experimental Setup: Plate and treat cells with compounds as described in the MTT protocol (Steps 1-3). It is recommended to set up a parallel plate for the LDH assay.
-
Control Wells: In addition to the standard controls, prepare two crucial controls for LDH calculation:
-
Spontaneous LDH Release: Untreated or vehicle-treated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (typically 10X) for 45 minutes before supernatant collection.
-
-
Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a mixture of substrate and diaphorase). Add 50 µL of this reaction mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm. It is also recommended to measure absorbance at a reference wavelength of 680 nm to subtract background signal.[20]
Data Analysis:
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
III. Mechanistic Insights: Elucidating the Mode of Cell Death
Once cytotoxicity is confirmed, the next logical step is to investigate how the compounds are killing the cells. Many quinolone-based anticancer agents act by inducing apoptosis (programmed cell death) or by generating oxidative stress.[22][23][24]
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Methodologies for Evaluating the Anti-HIV Efficacy of Quinazolinone Analogs: Application Notes and Protocols
An Application Guide for Researchers and Drug Development Professionals
Introduction: The human immunodeficiency virus (HIV) remains a formidable global health challenge, necessitating a continuous search for novel antiretroviral agents to overcome issues of drug resistance and long-term toxicity. The HIV life cycle presents multiple validated targets for therapeutic intervention. Quinazolinone-based compounds have emerged as a remarkably versatile scaffold, yielding potent inhibitors against several key viral targets.[1][2] While historically recognized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), novel quinazolinone analogs have demonstrated activity against HIV-1 integrase and the capsid protein.[3][4][5]
This comprehensive guide provides a structured framework and detailed protocols for the preclinical evaluation of quinazolinone analogs. It is designed for researchers in virology and medicinal chemistry, offering a logical progression from initial cytotoxicity and efficacy screening to in-depth mechanism of action studies and advanced preclinical characterization. The methodologies described herein are designed to build a robust data package to identify and validate promising new anti-HIV drug candidates.
Section 1: Foundational Cell-Based Assays: The Initial Screen
The primary goal of initial screening is to determine a compound's specific antiviral activity while ruling out generalized cytotoxicity. This is achieved by calculating the Selectivity Index (SI), a critical ratio comparing a compound's toxicity to its efficacy. An SI score of 10 or greater is often considered a benchmark for a promising candidate worth further investigation.[6]
Assessment of Cellular Cytotoxicity (CC₅₀ Determination)
Causality: Before assessing antiviral efficacy, it is imperative to determine the concentration at which a compound becomes toxic to the host cells.[7][8] This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the host cells are dying. The 50% cytotoxic concentration (CC₅₀) is the standard metric derived from these assays. The MTT assay is a widely used colorimetric method that measures the metabolic activity of viable cells.[6][7]
Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a suitable human T-cell line (e.g., MT-2, CEM, or TZM-bl cells) into a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow cells to settle.
-
Compound Preparation: Prepare a stock solution of the quinazolinone analog in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in culture medium. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity.
-
Compound Addition: Add 100 µL of the diluted compound solutions to the appropriate wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for a period that mirrors the antiviral assay duration (typically 3 to 7 days) at 37°C in a 5% CO₂ incubator.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[6] Add 20 µL of this solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a 20% SDS solution in 50% dimethylformamide) to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Primary Anti-HIV Efficacy Screening (EC₅₀ Determination)
Causality: This step quantifies the ability of a non-toxic concentration of a compound to inhibit HIV replication. The HIV-1 p24 antigen is a major core protein of the virus, and its concentration in the cell culture supernatant is directly proportional to the amount of viral replication.[9][10] An enzyme-linked immunosorbent assay (ELISA) for p24 is a robust and widely accepted method for measuring antiviral activity.[11][12] The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits viral replication by 50%.
Protocol: HIV-1 p24 Antigen Reduction Assay
-
Cell and Virus Preparation: Use a susceptible T-cell line (e.g., MT-2 cells) and a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or NL4-3). The multiplicity of infection (MOI) should be optimized to yield a detectable p24 level within the assay timeframe (e.g., MOI of 0.01-0.1).
-
Assay Setup: Plate MT-2 cells in a 96-well plate. Prepare serial dilutions of the quinazolinone analog at concentrations well below the determined CC₅₀.
-
Infection: Pre-incubate the cells with the diluted compounds for 1-2 hours. Then, add the virus inoculum to each well.[6] Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus) wells.
-
Incubation: Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in each supernatant sample using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[9][11][13] The basic principle involves capturing the p24 antigen with a plate-bound antibody, followed by detection with a second, enzyme-linked antibody that generates a colorimetric signal.
-
Data Analysis: Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the "virus control". Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
-
Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC₅₀ / EC₅₀ .
Section 2: Elucidating the Mechanism of Action (MoA)
Once a compound demonstrates specific anti-HIV activity, the next critical step is to identify its molecular target within the viral life cycle. For quinazolinone analogs, the most probable targets are Reverse Transcriptase (RT), Integrase (IN), and the Capsid (CA) protein.
General Workflow for Anti-HIV Drug Evaluation
Caption: A streamlined workflow for the evaluation of novel quinazolinone analogs.
Targeting HIV-1 Reverse Transcriptase (RT)
Mechanism: Quinazolinones typically act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to an allosteric pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits DNA synthesis.[1][14] This is a crucial step where the viral RNA genome is converted into DNA.[15]
Protocol: Cell-Free RT Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant HIV-1 RT. Many commercial kits utilize a non-radioactive ELISA format.[15]
-
Principle: The assay measures the synthesis of a DNA strand using an RNA template. The newly synthesized DNA is labeled with digoxigenin (DIG). An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is then used for colorimetric detection.
-
Reagent Preparation: Reconstitute purified recombinant HIV-1 RT enzyme, the template/primer hybrid (e.g., poly(A)·oligo(dT)), and dNTPs containing DIG-labeled dUTP as per the kit manufacturer's protocol.
-
Assay Setup: In a streptavidin-coated 96-well plate, add serial dilutions of the quinazolinone analog. Include a known NNRTI (e.g., Efavirenz or Nevirapine) as a positive control and a "no inhibitor" control.
-
Enzyme Reaction: Add the reaction mixture containing RT enzyme, template/primer, and dNTPs to each well. Incubate at 37°C for 1-2 hours.
-
Detection: Wash the plate to remove unbound reagents. Add the anti-DIG-HRP antibody conjugate and incubate.
-
Signal Development: After another wash step, add a peroxidase substrate (e.g., ABTS). The HRP enzyme will catalyze a color change.[15]
-
Data Acquisition: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Analysis: Calculate the percentage of RT inhibition for each compound concentration. Plot the percentage of inhibition against the log of the compound concentration to determine the 50% inhibitory concentration (IC₅₀).
Targeting HIV-1 Integrase (IN)
Mechanism: HIV-1 integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[16][17] Inhibitors typically target the strand transfer step, where the viral DNA is joined to the host DNA, often by chelating the magnesium ions in the enzyme's active site.[2][3]
Protocol: Cell-Free Integrase Strand Transfer Assay (FRET-based)
This assay uses Fluorescence Resonance Energy Transfer (FRET) to detect the integration of a donor DNA (representing viral DNA) into a target DNA (representing host DNA).
-
Principle: A donor DNA substrate is labeled with a fluorophore (e.g., FAM) and a target DNA substrate is labeled with a quencher (e.g., BHQ-1). When integrase successfully catalyzes the strand transfer reaction, the fluorophore and quencher are brought into close proximity, leading to a decrease in the fluorescence signal.
-
Reagent Preparation: Prepare solutions of recombinant HIV-1 integrase, the fluorophore-labeled donor DNA, and the quencher-labeled target DNA.
-
Assay Setup: In a 96-well plate, add serial dilutions of the quinazolinone analog. Use a known integrase inhibitor (e.g., Raltegravir) as a positive control.
-
Reaction: Add the integrase enzyme and DNA substrates to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Analysis: A lower fluorescence signal indicates higher integrase activity. Calculate the percentage of inhibition based on the signal difference between the "no inhibitor" control and the test wells. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Targeting HIV-1 Capsid (CA)
Mechanism: The HIV-1 capsid is a protein shell that protects the viral genome. It plays a crucial role in multiple stages of the viral life cycle, including reverse transcription, nuclear import, and assembly.[4] Small molecules can bind to pockets on the capsid protein, disrupting its stability or its interactions with host cell factors, thereby inhibiting replication.[5]
Protocol: Thermal Shift Assay (TSA) for Compound Binding
TSA is a biophysical technique used to assess the binding of a small molecule to a target protein. Binding of a ligand typically increases the thermal stability of the protein.
-
Principle: The assay measures the melting temperature (Tm) of the capsid protein in the presence and absence of the test compound. An increase in the Tm (a "thermal shift") indicates that the compound has bound to and stabilized the protein.
-
Reagent Preparation: Prepare a solution of purified recombinant HIV-1 capsid protein and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Assay Setup: In a 96-well qPCR plate, add the capsid protein, the fluorescent dye, and serial dilutions of the quinazolinone analog.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.
-
Data Acquisition: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence versus temperature.
-
Analysis: The Tm is the temperature at the midpoint of the transition. Calculate the change in melting temperature (ΔTm) between the protein with the compound and the protein alone. A significant positive ΔTm indicates a direct binding interaction.
Section 3: Advanced Characterization & Preclinical Evaluation
Compounds that show potent activity against a specific target must undergo further testing to evaluate their potential for clinical development.
Drug Resistance Profiling
Causality: A major challenge in HIV therapy is the emergence of drug-resistant viral strains.[3] It is crucial to evaluate the efficacy of new quinazolinone analogs against HIV-1 strains that carry known resistance mutations, particularly for the identified target (e.g., NNRTI or INSTI resistance mutations).[18][19][20]
Methodology:
-
Select Resistant Strains: Obtain or generate viral clones containing clinically relevant resistance mutations in the target gene (e.g., K103N or Y181C in reverse transcriptase for NNRTIs; G140S or Q148H in integrase for INSTIs).
-
Perform Efficacy Assays: Conduct the cell-based anti-HIV efficacy assay (as described in Section 1.2) using these resistant viral strains in parallel with the wild-type virus.
-
Analyze Data: Calculate the EC₅₀ for each resistant strain. A significant increase (fold-change) in the EC₅₀ value for a mutant strain compared to the wild-type strain indicates that the compound is susceptible to that resistance pathway. An ideal candidate will retain high potency against resistant strains.
In Vivo Efficacy Models
Causality: While in vitro assays are essential for initial screening and MoA studies, they do not replicate the complex environment of a living organism. In vivo models are necessary to evaluate a compound's pharmacokinetics, safety, and efficacy in a whole-animal system before human trials.[21] Humanized mice, which are immunodeficient mice engrafted with human immune cells and tissues, are a valuable model for studying HIV infection and testing antiretroviral drugs.[22][23][24]
General Study Design using Humanized BLT Mice:
-
Model: Bone marrow/liver/thymus (BLT) humanized mice are susceptible to HIV-1 infection and exhibit key aspects of human HIV pathogenesis, including CD4+ T cell depletion.[22]
-
Infection: Establish a stable HIV-1 infection in the mice, confirmed by measuring plasma viral load.
-
Treatment: Administer the lead quinazolinone analog to a cohort of infected mice. The dosing regimen is determined from prior pharmacokinetic studies. Include a placebo-treated group and a positive control group treated with an approved antiretroviral drug.
-
Monitoring: Monitor the plasma viral load (HIV-1 RNA copies/mL) and CD4+ T cell counts in all groups over several weeks.
-
Endpoint: The primary efficacy endpoint is the reduction in plasma viremia compared to the placebo group. A successful drug candidate will significantly suppress viral replication.[22]
Section 4: Data Interpretation and Presentation
A systematic approach to data presentation is crucial for comparing the profiles of different quinazolinone analogs and for making informed decisions about which compounds to advance.
Summary Data Table for Quinazolinone Analogs
| Compound ID | Target | CC₅₀ (µM) [MTT Assay] | EC₅₀ (µM) [p24 Assay, WT HIV-1] | SI (CC₅₀/EC₅₀) | IC₅₀ (µM) [Enzyme Assay] | EC₅₀ (µM) [Resistant Mutant] | Fold-Change in EC₅₀ |
| QZ-001 | RT | >100 | 0.005 | >20,000 | 0.002 | 0.850 (K103N) | 170 |
| QZ-002 | IN | 85 | 0.150 | 567 | 0.095 | 0.180 (G140S) | 1.2 |
| QZ-003 | RT | 15 | 0.010 | 1,500 | 0.004 | 0.012 (K103N) | 1.2 |
| Efavirenz | RT | >50 | 0.002 | >25,000 | 0.001 | 0.500 (K103N) | 250 |
| Raltegravir | IN | >50 | 0.008 | >6,250 | 0.005 | 0.120 (G140S) | 15 |
Interpretation:
-
QZ-001: Highly potent against wild-type HIV-1 with an excellent safety profile (SI >20,000). However, it shows significant loss of activity against the K103N RT mutant, a common resistance pathway for NNRTIs, making it less desirable.
-
QZ-002: A moderately potent integrase inhibitor with a good safety margin. It retains its activity against the G140S mutant, suggesting a favorable resistance profile.
-
QZ-003: A potent RT inhibitor with a good safety profile. Critically, it maintains high potency against the K103N mutant (low fold-change), indicating it may be effective against NNRTI-resistant viruses. This compound represents a promising lead for further development.
References
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
Welcome to the technical support center for the synthesis of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinazolinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I optimize the reaction?
Answer:
Low or negligible yields are a frequent challenge in multi-step organic syntheses. For the preparation of this compound, the issue can often be traced back to several key factors, from the quality of starting materials to the specifics of the reaction conditions.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
2-Amino-5-carbamoylbenzoic acid: This is a critical starting material. Impurities in this precursor can significantly hinder the cyclization reaction. Ensure it is pure and completely dry before use. If you are synthesizing it in-house, for instance, from 2-amino-5-bromobenzoic acid, ensure complete conversion and thorough purification to remove any residual starting materials or byproducts.[1]
-
Formamide/Other Cyclizing Agents: Use high-purity formamide. Old or impure formamide can contain formic acid or other degradation products that can lead to side reactions.
-
-
Inefficient Cyclization:
-
The cyclization of 2-amino-5-carbamoylbenzoic acid with a one-carbon source (like formamide) to form the quinazolinone ring is the core step. Suboptimal conditions here will directly impact your yield.
-
Temperature Control: The reaction temperature is crucial. If the temperature is too low, the reaction may be sluggish and not go to completion. Conversely, excessively high temperatures can lead to decomposition of the starting material or the product. A temperature range of 120-150 °C is typically employed for this type of cyclization. Consider a stepwise increase in temperature to find the optimal point for your specific setup.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Alternative Synthetic Route - Amidation as the Final Step:
-
If you are synthesizing 4-Oxo-1,4-dihydroquinazoline-6-carboxylic acid first and then performing a final amidation step, the challenge might lie in the amide bond formation. Direct amidation of carboxylic acids can be difficult and may result in low yields.[2]
-
Activating Agents: To improve the efficiency of the amidation, consider using a coupling agent. Common choices include:
-
Thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to the more reactive acyl chloride.
-
Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reagents like Deoxo-Fluor have also been reported for efficient one-pot amidation from carboxylic acids.[3]
-
-
Experimental Protocol: Cyclization of 2-Amino-5-carbamoylbenzoic acid with Formamide
-
In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of pure 2-amino-5-carbamoylbenzoic acid with an excess of formamide (e.g., 5-10 equivalents).
-
Heat the mixture with stirring to 130-140 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the pure this compound.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurities in my final product, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common hurdle, and in the synthesis of this compound, these can arise from incomplete reactions, side reactions of the starting materials, or degradation of the product.
Potential Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization: As mentioned previously, if the cyclization is not complete, you will have unreacted 2-amino-5-carbamoylbenzoic acid in your crude product.
-
Solution: Optimize reaction time and temperature. Ensure efficient mixing.
-
-
Dimerization or Polymerization: At high temperatures, starting materials or intermediates can sometimes undergo self-condensation reactions.
-
Solution: Avoid excessively high temperatures. Using a solvent like diphenyl ether can sometimes help to maintain a homogeneous reaction at a controlled temperature.
-
-
Hydrolysis of the Carboxamide: The carboxamide group at the C-6 position could be susceptible to hydrolysis to the corresponding carboxylic acid, especially if the reaction conditions are too harsh (e.g., strongly acidic or basic conditions during workup).
-
Solution: Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged heating in aqueous solutions.
-
-
Side reactions involving the quinazolinone ring: The quinazolinone ring itself is generally stable, but aggressive reagents or conditions could potentially lead to undesired reactions.[4]
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents include ethanol, methanol, dimethylformamide (DMF), and their mixtures with water.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is likely to be effective.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed route is the cyclocondensation of 2-amino-5-carbamoylbenzoic acid with formamide. This is a variation of the well-established Niementowski quinazolinone synthesis.[4] An alternative approach involves the synthesis of 4-Oxo-1,4-dihydroquinazoline-6-carboxylic acid followed by an amidation step.
Q2: How can I synthesize the key starting material, 2-amino-5-carbamoylbenzoic acid?
A2: 2-Amino-5-carbamoylbenzoic acid can be prepared from commercially available starting materials. A common route involves the chlorination or bromination of 2-aminobenzoic acid at the 5-position, followed by a nucleophilic substitution with a cyanide source and subsequent hydrolysis to the carboxamide. Another approach is the reduction of a nitro group in a suitable precursor, such as 2-nitro-5-carbamoylbenzoic acid.
Q3: Are there any "greener" or more sustainable synthetic methods available?
A3: The field of green chemistry is continuously evolving. For quinazolinone synthesis in general, microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[5] The use of greener solvents is also an area of active research. While a specific green protocol for this compound may not be widely published, exploring microwave-assisted cyclization could be a worthwhile endeavor to reduce energy consumption and potentially improve efficiency.
Q4: What analytical techniques are recommended for characterizing the final product?
A4: To confirm the identity and purity of your synthesized this compound, a combination of the following analytical techniques is recommended:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the quinazolinone and carboxamide, N-H stretches).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Visualization of Synthetic Pathways
Diagram 1: Primary Synthetic Route
Caption: Primary synthetic pathway to the target compound.
Diagram 2: Alternative Synthetic Route
Caption: Alternative synthetic approach via a carboxylic acid intermediate.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material Purity | >98% | Impurities can inhibit the reaction or lead to side products. |
| Cyclization Temperature | 120 - 150 °C | Balances reaction rate with the thermal stability of reactants and products. |
| Amidation (if applicable) | Use of coupling agents (e.g., SOCl₂, DCC, EDC) | Activates the carboxylic acid for efficient amide bond formation.[3] |
| Workup pH | Neutral to slightly acidic | Minimizes hydrolysis of the carboxamide functional group. |
| Purification | Recrystallization (e.g., from Ethanol/Water) | Effective for removing most common impurities. |
References
- BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones.
- Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- ACS Combinatorial Science. (2003). Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.
- Journal of Chemical, Biological and Physical Sciences. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- Universal Journal of Pharmaceutical Research. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Research in Pharmaceutical Sciences. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
- ChemicalBook. 2-Amino-5-bromobenzoic acid synthesis.
- MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- ResearchGate. (2018). Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application.
- Molecules. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- ResearchGate. (2016). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
- PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
- Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- ResearchGate. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- PubMed Central. (2006). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent.
- PubMed Central. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Google Patents. (2009). Preparation method of 2-amino-5-chlorobenzamide.
- Patsnap. (2018). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- PubMed Central. (2012). Identification of Amides as Carboxylic Acid Surrogates for Quinolizidinone-Based M1 Positive Allosteric Modulators.
- PubMed. (1978). [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid derivatives].
- PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase.
- PubChem. This compound.
- PubMed Central. (2021). Challenges and Breakthroughs in Selective Amide Activation.
- MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
- MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- The Royal Society of Chemistry. (2019). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications.
- 2a biotech. 4-Oxo-3,4-dihydro-quinazoline-6-carboxylic acid aMide.
- ResearchGate. (2013). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.
- Semantic Scholar. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H).
- International Journal of ChemTech Research. (2013). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating.
- ResearchGate. (2013). ChemInform Abstract: Synthesis of Carbocyclic β-Amino Acids.
Sources
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- 2. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 3. One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve the Reaction Yield of Quinazolin-4-carboxamide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for quinazolin-4-carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues. We understand that synthesizing these valuable heterocyclic scaffolds can present challenges, from low yields to persistent impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and enhance your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of quinazolin-4-carboxamides. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield is one of the most frequent challenges and can often be traced back to a few critical reaction parameters. A systematic approach to troubleshooting is essential. The primary factors to investigate are the choice of solvent and base, followed by reaction temperature and reactant quality.
-
Solvent and Base Selection: The solvent-base system is arguably the most critical factor. The polarity of the solvent can fundamentally alter the reaction pathway.[1] Polar aprotic solvents like DMF or DMSO are often preferred as they enhance the solubility of starting materials and can favor the desired C(sp²)-N bond formation required for the quinazoline ring.[1] In contrast, non-polar solvents may inadvertently promote the formation of benzimidazole byproducts.[1] The strength of the base must be sufficient to deprotonate the starting materials effectively, which is a key step in many synthetic routes.[1] If the base is too weak, the reaction may be incomplete.
-
Reaction Temperature and Time: Many quinazoline syntheses, such as those involving cyclization steps, require elevated temperatures to proceed efficiently.[1] If the temperature is too low, the reaction rate will be slow, leading to poor yields. Conversely, excessively high temperatures can cause degradation of reactants or products. It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
-
Reactant Quality and Stoichiometry: Ensure that your starting materials are pure and dry. Impurities can interfere with the reaction, and moisture can quench bases or hydrolyze sensitive intermediates. Accurate stoichiometry is also critical; ensure precise measurement of all reagents.
Below is a logical flow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q2: I am observing significant byproduct formation. How can I improve selectivity?
The formation of byproducts indicates a competing reaction pathway is occurring. Improving selectivity requires adjusting conditions to favor the desired reaction kinetically or thermodynamically.
A common side reaction in certain quinazoline syntheses is the formation of benzimidazoles, which can be favored in non-polar solvents.[1] Shifting to a more polar solvent system can often steer the reaction back towards the intended quinazoline product.[1]
Another source of byproducts is the self-condensation of starting materials, particularly when using aldehydes or ketones. This can be mitigated by:
-
Controlling the Rate of Addition: Add the more reactive component (e.g., the aldehyde) slowly to the reaction mixture to maintain its low concentration, thus disfavoring self-condensation.
-
Optimizing Temperature: Lowering the reaction temperature can sometimes reduce the rate of undesired side reactions more than the desired reaction, improving selectivity.
-
Catalyst Choice: The catalyst plays a crucial role. For instance, in some syntheses, Lewis acids like Cu(OAc)₂ are used to coordinate with specific functional groups and direct the reaction pathway.[2] Experimenting with different catalysts (e.g., acid vs. base, metal-based vs. organocatalyst) can significantly enhance selectivity.
Q3: My starting materials are not fully dissolving. What should I do?
Poor solubility is a direct impediment to reaction kinetics, as the reaction can only occur when the molecules are in the same phase.[1] If you observe poor solubility, consider the following actions:
-
Change the Solvent: This is the most effective solution. If you are using a non-polar solvent like toluene or THF, switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[1] These solvents are generally better at dissolving the polar starting materials and intermediates common in quinazoline synthesis.
-
Increase Temperature: Gently heating the mixture can increase the solubility of your reactants. Ensure this is done while stirring and monitor to ensure no degradation occurs.
-
Use Ultrasonic Irradiation: Placing the reaction flask in an ultrasonic bath can aid in dissolving solids and can also accelerate the reaction rate, sometimes allowing for synthesis at ambient temperature.[1][3]
Table 1: Effect of Solvent Choice on Quinazoline Synthesis
| Solvent | Polarity | Typical Outcome | Recommendation |
| Toluene, THF | Non-polar | Can lead to low yields and favor benzimidazole byproduct formation.[1] | Avoid unless specified by a validated protocol. |
| Ethanol, Water | Polar Protic | Can be effective, but may participate in side reactions. | Use with caution; may be suitable for specific "green" protocols.[1] |
| DMF, DMSO | Polar Aprotic | Generally provides excellent yields by enhancing solubility and promoting the desired pathway.[1] | Recommended starting point for optimization. |
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about synthetic strategies and methodologies for quinazolin-4-carboxamide.
Q4: What are the most common and efficient synthetic routes to quinazolin-4-carboxamides?
Several reliable synthetic routes have been developed. The choice often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
-
From 2-Aminobenzamides: This is a very common starting material.[4] It can be reacted with a variety of C1 sources. For example, oxidative cyclization with aldehydes or alcohols can yield the quinazolinone core.[5] Another approach involves reacting 2-aminobenzamides with nitriles, catalyzed by a Lewis acid like copper, followed by an intramolecular cyclization.[2][6]
-
Multi-Component Reactions (MCRs): These are highly efficient methods that combine three or more reactants in a single pot to form the product, minimizing waste and purification steps. A notable example is the catalyst-free, one-pot synthesis from 2-(2-aminophenyl)-N,N-dialkyl-2-oxoacetamide, various aldehydes, and ammonium acetate.[7]
-
From Quinazoline-4-carboxylic Acid: This route involves first synthesizing the quinazoline-4-carboxylic acid intermediate. This can be achieved through a one-pot reaction of isatin hydrolysis products with an aldehyde and ammonium acetate.[8] The resulting carboxylic acid is then converted to an acyl chloride (e.g., using SOCl₂) and subsequently reacted with an amine to form the final carboxamide.[8]
Below is a generalized workflow for a common synthetic approach starting from a 2-halobenzamide and a nitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Optimization of Synthetic Protocols for Novel Quinazolinone Derivatives
Welcome to the technical support center for the synthesis of novel quinazolinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinazolinone synthesis, troubleshoot common experimental hurdles, and optimize reaction outcomes. Drawing upon established chemical principles and field-proven insights, this resource provides a blend of theoretical understanding and practical guidance.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of quinazolinone derivatives, providing quick and actionable solutions.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in quinazolinone synthesis can stem from several factors.[1] A primary consideration is the purity of your starting materials; impurities can lead to unwanted side reactions.[2] The choice of solvent is also critical, as its polarity can significantly influence reactant solubility and reaction rates.[1][2] For instance, polar aprotic solvents like DMF or DMSO often prove more effective than non-polar options such as toluene.[1] Furthermore, reaction temperature and the strength of the base used are crucial parameters that may require optimization.[1][2]
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Side product formation is a frequent challenge. The specific side products will depend on your chosen synthetic route. For example, in some syntheses, non-polar solvents can favor the formation of benzimidazole byproducts.[1] Switching to a more polar solvent can often steer the reaction towards the desired quinazolinone.[1] Inadequate temperature control can also lead to decomposition or alternative reaction pathways. Careful monitoring and optimization of the reaction conditions, including temperature, solvent, and catalyst, are key to enhancing selectivity.
Q3: What are the most effective methods for purifying my final quinazolinone derivative?
Purification strategies for quinazolinone derivatives are highly dependent on the physical properties of the target molecule and the nature of the impurities. Column chromatography is a widely used and effective technique.[3] Recrystallization is another powerful method for obtaining highly pure crystalline products, provided a suitable solvent system can be identified.[3] For less polar impurities, washing the crude product with a non-polar solvent like hexane can be beneficial, while a water wash can remove water-soluble byproducts.[3] In cases where the product and impurities have different acid-base properties, an acid-base extraction can be a very effective purification step.[3]
Q4: Are there greener or more efficient alternatives to traditional high-temperature synthesis methods?
Absolutely. Modern synthetic chemistry offers several alternatives to lengthy, high-temperature reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to dramatically reduced reaction times and improved yields.[3][4] Ultrasound-promoted synthesis is another green alternative that can enhance reaction rates.[5] One-pot, multi-component reactions are also gaining popularity for their efficiency and atom economy.[4]
Troubleshooting Guides for Specific Synthetic Protocols
This section provides in-depth troubleshooting for common synthetic routes to quinazolinone derivatives, complete with step-by-step protocols and mechanistic insights.
The Niementowski Quinazolinone Synthesis
The Niementowski synthesis is a classical and widely used method involving the thermal condensation of an anthranilic acid with an amide.[2][6]
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Product Formation | Incomplete reaction due to insufficient temperature. | The Niementowski reaction often requires high temperatures, typically between 130-150°C, to drive the condensation and cyclization.[2] Gradually increase the reaction temperature, monitoring for product formation via TLC. |
| Poor quality or decomposition of starting amide. | Ensure the amide is pure and dry. If using formamide, it is known to decompose over time; use a fresh bottle. | |
| Reaction Stalls or is Sluggish | Inefficient removal of water byproduct. | The reaction produces water, which can inhibit the equilibrium. If conducting the reaction in a solvent, consider using a Dean-Stark apparatus to remove water azeotropically. For neat reactions, ensuring a sufficiently high temperature will help drive off the water. |
| Formation of Dark, Tarry Side Products | Decomposition of starting materials or product at high temperatures. | While high temperatures are necessary, excessive heat can lead to decomposition. Optimize the temperature to find a balance between reaction rate and stability. Consider reducing the reaction time. The use of microwave irradiation can often provide rapid and controlled heating, minimizing decomposition.[4][7] |
Experimental Protocol: Conventional vs. Microwave-Assisted Niementowski Synthesis
| Parameter | Conventional Heating Protocol | Microwave-Assisted Protocol |
| Reactants | Anthranilic acid (1 eq.), Amide (excess, can be used as solvent) | Anthranilic acid (1 eq.), Amide (slight excess, e.g., 1.2 eq.) |
| Solvent | Often run neat, or in a high-boiling solvent like Dowtherm A. | High-boiling polar solvents like DMF or NMP are suitable. |
| Temperature | 130-200°C[8] | 150-220°C (monitored by IR sensor) |
| Reaction Time | Several hours to overnight[7] | 5-40 minutes[4] |
| Work-up | Cool, dilute with a suitable solvent (e.g., ethanol), and collect the precipitated product by filtration. | Cool, add water or ice to precipitate the product, and collect by filtration.[3] |
Workflow Diagram: Niementowski Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Advanced Purification of 4-oxo-3,4-dihydroquinazoline-7-carboxamide
Welcome to the technical support guide for the advanced purification of 4-oxo-3,4-dihydroquinazoline-7-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Achieving high purity is critical for accurate biological data and successful drug development outcomes. This guide provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven experience.
Section 1: Understanding the Purification Challenge
4-oxo-3,4-dihydroquinazoline-7-carboxamide and its analogs are privileged structures in medicinal chemistry, often synthesized from precursors like anthranilic acid.[1][2] The presence of a rigid, planar quinazolinone core combined with a polar carboxamide group presents a unique set of purification challenges. The compound's low solubility in many common organic solvents and its high melting point can complicate standard procedures. Common impurities often include unreacted starting materials, synthetic intermediates (e.g., the corresponding 7-carboxylic acid), and process-related side products.
This guide will walk you through a logical, systematic approach to overcoming these challenges, ensuring you can reliably obtain material of >99% purity.
Section 2: Troubleshooting Guide: Purification by Recrystallization
Recrystallization is the most efficient and cost-effective method for purifying solid compounds on a large scale.[3] However, for a molecule like 4-oxo-3,4-dihydroquinazoline-7-carboxamide, several issues can arise.
Q1: My compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.[4][5]
Causality & Solution Workflow:
-
Reduce Cooling Rate: The most common cause is cooling the solution too quickly.[4][6] Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling provides a larger window for ordered crystal lattice formation.
-
Add More Solvent: You may be at the saturation limit in a solvent that is too hot. Return the mixture to the heat source and add small aliquots of the hot solvent until the oil fully dissolves.[6] This ensures you are working from a true solution, allowing for controlled precipitation upon cooling.
-
Change Solvent System: If the issue persists, the solvent's boiling point may be too high. Switch to a lower-boiling solvent in which the compound has similar solubility characteristics or use a co-solvent system. For this molecule, consider systems like Ethanol/Water, DMF/Water, or DMSO/Ethanol.
Q2: I have very low recovery after recrystallization. Where did my compound go?
Answer: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4][6]
Troubleshooting Steps:
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a slurry and adding solvent portion-wise until the last solids dissolve is a crucial technique.[3]
-
Optimize Your Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and very low solubility when cold. Test solubility in a range of solvents on a microscale first. Common solvents for quinazolinones include ethanol, acetic acid, and DMF.[7][8]
-
Recover from Mother Liquor: If you've already filtered, you can often recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that this second crop may have lower purity and might require a separate recrystallization.[4]
Q3: A persistent colored impurity remains in my crystalline product. How can I remove it?
Answer: Highly colored impurities are often large, conjugated organic molecules that can be effectively removed using activated charcoal.
Protocol Insight:
-
Mechanism: Activated charcoal has a high surface area and adsorbs large, non-polar, and colored impurity molecules from the solution.
-
Procedure: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat and add a very small amount of activated charcoal (typically 1-2% by weight). Swirl the hot solution for a few minutes.
-
Crucial Step - Hot Filtration: The charcoal must be removed from the hot solution before cooling, otherwise, your product will crystallize on the charcoal surface, leading to significant yield loss.[6] Perform a hot gravity filtration using a fluted filter paper to remove the charcoal, then allow the clarified filtrate to cool and crystallize.
Workflow for Recrystallization Troubleshooting
Caption: A decision-making workflow for common recrystallization problems.
Section 3: Troubleshooting Guide: Purification by Column Chromatography
For removing impurities with similar solubility or for achieving the highest level of purity, flash column chromatography is indispensable.[4]
Q1: I can't find a solvent system that gives good separation on TLC. What should I try?
Answer: Finding the right mobile phase is key. The goal is a retention factor (Rf) of ~0.3 for your target compound, with clear separation from all impurities.
Systematic Approach:
-
Start with Standard Systems: For quinazolinone derivatives, begin with solvent systems of varying polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9][10] Given the polar carboxamide, you will likely need a more polar system. A gradient of 0-10% Methanol in Dichloromethane is a good starting point.
-
Introduce a Third Solvent: If binary systems fail, adding a third solvent can alter selectivity. For example, adding 0.5-1% acetic acid to a DCM/MeOH system can improve the peak shape of acidic compounds (like a potential carboxylic acid impurity) and change relative polarities. Similarly, a small amount of triethylamine can help with basic impurities.
-
Switch Stationary Phase: If your compound is unstable on silica gel (streaking or degradation on the TLC plate), consider using a different stationary phase like alumina (neutral or basic) or Florisil.[11] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots have formed.[11]
Q2: My compound is streaking badly on the column and the fractions are not clean.
Answer: Streaking, or tailing, is often caused by column overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase (especially with acidic or basic functional groups).[4]
Solutions:
-
Reduce Sample Load: A common rule of thumb is to load no more than 1-5% of crude material by weight relative to the silica gel (e.g., 100-500 mg of sample on a 10g column).[4] Overloading is the most frequent cause of poor separation.
-
Use Dry Loading: If your compound has poor solubility in the eluent, it will not load onto the column in a tight band. Instead of loading it as a solution, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a strong, low-boiling solvent (like DCM or acetone), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[11]
-
Modify the Mobile Phase: As mentioned above, adding a small amount of a modifier like acetic acid (for acidic compounds) or triethylamine can disrupt the strong interactions with silica that cause tailing, leading to sharper peaks.
Purification Strategy Decision Tree
Caption: A decision tree to select the optimal initial purification strategy.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity I need to remove? A: If the final step of your synthesis is the amidation of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, then this carboxylic acid is your most probable and challenging impurity.[12] Its polarity is very similar to the target amide, making separation difficult. An acid-base extraction (washing an ethyl acetate or DCM solution of the crude material with aqueous sodium bicarbonate) can remove the acidic impurity before attempting chromatography or recrystallization.
Q2: How do I choose the best recrystallization solvent without extensive trial and error? A: The principle of "like dissolves like" is a good starting point. Your molecule has polar hydrogen-bond donating and accepting groups (amide, N-H) and an aromatic system. Therefore, polar protic solvents like ethanol or polar aprotic solvents like DMF, DMSO, or Acetone are good candidates.[5] A good rule of thumb is that solvents containing functional groups similar to the compound are often effective solubilizers.[5]
Q3: My compound seems to be decomposing on the silica gel column. What are my options? A: Quinazolinones can be sensitive to the acidic nature of standard silica gel.[11] First, confirm instability using the 2D TLC method.[11] If unstable, you can either deactivate the silica by pre-eluting the column with your mobile phase containing 1% triethylamine or switch to a less acidic stationary phase like neutral alumina. For very sensitive compounds, preparative HPLC with a shorter residence time on the column may be required.
Q4: What purity level is considered "good enough"? A: For initial biological screening, >95% purity is often acceptable. For lead optimization and in vivo studies, the standard is much higher, typically >99%, to ensure that the observed biological activity is solely from the target compound. Purity should be assessed by at least two orthogonal methods (e.g., LC-MS and qNMR).
Section 5: Key Experimental Protocols
Protocol 1: Optimized Recrystallization from Ethanol
-
Place 1.0 g of crude 4-oxo-3,4-dihydroquinazoline-7-carboxamide in a 50 mL Erlenmeyer flask with a stir bar.
-
Add 15 mL of ethanol. Heat the mixture to a gentle boil with stirring on a hot plate.
-
Continue to add ethanol in 1-2 mL portions until all the solid has just dissolved. Note the total volume of solvent used.
-
(Optional) If the solution is colored, remove it from the heat, add ~20 mg of activated charcoal, swirl for 2 minutes, and perform a hot gravity filtration into a clean, pre-warmed flask.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Crystal formation should begin within 20-30 minutes.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol to remove any residual soluble impurities.[3]
-
Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: High-Purity Flash Column Chromatography
-
Solvent System Selection: Identify a suitable mobile phase using TLC. A good starting point is a gradient of 0% to 10% methanol in dichloromethane. Aim for an Rf of 0.25-0.35 for the product.
-
Column Packing: Dry-pack a column with the appropriate amount of silica gel. For 500 mg of crude material, a 25-40 g column is appropriate. Wet the column with the initial, least polar solvent mixture (e.g., 100% dichloromethane).
-
Sample Loading: Dissolve the 500 mg of crude material in 1-2 mL of DCM/MeOH (if it is highly soluble) or prepare a dry-load by adsorbing it onto ~1.5 g of silica gel.
-
Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Dry the final product under high vacuum.
Section 6: Summary Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Primary Solvent | Co-Solvent / Modifier | Polarity | Notes |
| Recrystallization | Ethanol | Water | High | Good for removing non-polar impurities.[7][8] |
| Recrystallization | DMF / DMSO | Ethanol or Water | Very High | Use for poorly soluble batches; requires high vacuum for drying. |
| Column Chromatography | Dichloromethane | Methanol (0-15%) | Medium-High | Standard system for moderately polar compounds.[9][10] |
| Column Chromatography | Ethyl Acetate | Hexane (0-100%) | Low-Medium | Good for less polar impurities; product may have low Rf.[9] |
| Column Chromatography | Dichloromethane | Methanol + 0.5% Acetic Acid | High (Acidic) | Improves peak shape for the 7-carboxylic acid impurity. |
Table 2: Common Impurities and Suggested Removal Strategies
| Impurity | Likely Source | Recommended Primary Method | Rationale |
| Anthranilic Acid Derivative | Starting Material | Column Chromatography | Significant polarity difference from the larger, more rigid product. |
| 4-Oxo-quinazoline-7-carboxylic acid | Synthetic Intermediate | Acid-Base Extraction | The carboxylic acid is acidic and can be deprotonated and extracted into an aqueous base. |
| Benzoxazinone Intermediate | Incomplete Reaction | Recrystallization (Ethanol) | The intermediate is often less polar and more soluble in ethanol than the final product.[2] |
| Process Solvents (DMF, DMSO) | Synthesis/Workup | High-Vacuum Drying | These high-boiling solvents require prolonged drying at elevated temperatures for complete removal. |
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Technical Support Center: Circumventing Drug Resistance with 4-Hydroxyquinazoline Derivatives
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support center for researchers developing 4-hydroxyquinazoline derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, in vitro testing, and cell-based assays. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core scientific principles underlying the use of 4-hydroxyquinazoline derivatives against drug-resistant targets.
Question: Why is the 4-hydroxyquinazoline scaffold a privileged structure for targeting drug-resistant kinases? Answer: The quinazoline core is a bioisostere of the adenine component of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many kinases.[1][2] Its rigid structure provides a robust anchor, while the 4-position allows for the introduction of various aniline or other substituted groups. These substitutions can be precisely engineered to form specific interactions with amino acid residues in the kinase domain, granting high potency and selectivity. This adaptability is key to designing inhibitors that can overcome resistance mutations by exploiting subtle changes in the ATP-binding pocket that render older drugs ineffective.[1]
Question: What are the primary mechanisms of resistance that these derivatives are designed to overcome? Answer: The main goal is to circumvent acquired resistance to first and second-generation tyrosine kinase inhibitors (TKIs), particularly in the context of Epidermal Growth Factor Receptor (EGFR) in non-small-cell lung cancer (NSCLC).[3] The most common mechanisms include:
-
Secondary "Gatekeeper" Mutations: The T790M mutation in EGFR is a classic example. The original threonine residue is replaced by a bulkier methionine, sterically hindering the binding of inhibitors like gefitinib and erlotinib.[4] The T790M mutation also increases the affinity of the kinase for ATP, making it harder for competitive inhibitors to bind.[4][5]
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibited one. A common example is the amplification of the MET proto-oncogene, which can drive downstream signaling through pathways like PI3K/AKT and MAPK/ERK, even when EGFR is blocked.[4][5]
-
Overexpression of Ligands: Overexpression of ligands like Hepatocyte Growth Factor (HGF), the ligand for the c-Met receptor, can also activate bypass pathways and confer resistance.[4]
The following diagram illustrates how a 4-hydroxyquinazoline derivative can be designed to overcome the T790M gatekeeper mutation.
Caption: EGFR signaling, T790M resistance, and targeted inhibition.
Section 2: Troubleshooting Guide: Synthesis & Characterization
Question: My final reaction yield for the 4-hydroxyquinazoline core is consistently low. What are the common pitfalls? Answer: Low yields in quinazoline synthesis often stem from incomplete cyclization or side reactions.
-
Potential Cause 1: Inefficient Cyclization. The ring-closure step, often a condensation reaction, typically requires high temperatures.
-
Solution: Ensure you are using an appropriate high-boiling point solvent, such as 1,2-dichlorobenzene or Dowtherm A, and that the reaction temperature is sufficient (often >180°C).[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
-
Potential Cause 2: Poor Quality Starting Materials. The synthesis is sensitive to the purity of the initial aniline and dicarboxylate precursors.
-
Solution: Recrystallize or re-purify your starting materials if their purity is questionable. Ensure they are completely dry, as water can interfere with the condensation steps.
-
-
Potential Cause 3: Side Product Formation. At high temperatures, side reactions can occur, such as the formation of bisquinoline derivatives.[6]
-
Solution: Carefully control the reaction temperature. While high heat is needed, excessive temperatures can favor side product formation.[6] Purification via column chromatography may be necessary to separate the desired product from these closely related impurities.
-
Question: I'm having trouble purifying my final compound. It streaks on the silica column and I get poor separation. Answer: Purification issues with quinazoline derivatives are common due to their polarity and potential for strong interaction with silica gel.
-
Potential Cause 1: Compound Acidity/Basicity. The quinazoline core has both acidic (hydroxy group) and basic (nitrogen atoms) properties, leading to strong interactions with the acidic silica gel surface.
-
Solution 1 (Modify Mobile Phase): Add a small amount of a modifier to your eluent. For basic compounds, adding 0.5-1% triethylamine (Et3N) or ammonia can neutralize acidic sites on the silica and improve peak shape. For acidic compounds, 0.5-1% acetic acid or formic acid can help.
-
Solution 2 (Alternative Stationary Phase): If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18) is also an excellent option for many of these derivatives.
-
-
Potential Cause 2: Poor Solubility. The compound may be crashing out at the top of the column if it has low solubility in the chosen eluent.
-
Solution: Use a stronger "loading solvent" to dissolve your crude product before applying it to the column. Alternatively, use a dry loading technique: dissolve the crude product in a suitable solvent (e.g., DCM or Methanol), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and load the resulting dry powder onto the top of your column.
-
Section 3: Troubleshooting Guide: In Vitro & Cellular Assays
Question: My IC50 values from in vitro kinase assays are inconsistent between experiments. What should I check? Answer: Variability in IC50 values is a frequent issue. A systematic approach is needed to identify the source of the error.
-
Potential Cause 1: ATP Concentration. Most 4-hydroxyquinazoline derivatives are ATP-competitive. Therefore, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[7]
-
Solution: Standardize the ATP concentration across all assays. For comparability, it is best practice to run the assay at an ATP concentration equal to the Michaelis-Menten constant (Km) for the specific kinase being tested.[7] Always report the ATP concentration used when publishing IC50 data.
-
-
Potential Cause 2: Enzyme Activity & Purity. The activity of recombinant kinases can vary between batches and can degrade with improper storage.
-
Solution: Aliquot your enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Before starting a large screening campaign, run a quality control check on the enzyme batch to ensure its activity is within the expected range.
-
-
Potential Cause 3: Compound Solubility. Poor solubility of the test compound in the aqueous assay buffer can lead to artificially high IC50 values.
-
Solution: Check the solubility of your compound in the final assay buffer. Ensure the final concentration of your solvent (typically DMSO) is low and consistent across all wells (e.g., ≤ 1%).[8] If solubility is an issue, you may need to add a small amount of a surfactant like Tween-20 to the buffer, but this must be validated to ensure it doesn't affect enzyme activity.
-
Question: My compound shows high potency in a biochemical kinase assay but has poor activity in a cell-based assay. Why? Answer: This is a classic challenge in drug development, often referred to as a "biochemical-to-cellular disconnect."
-
Potential Cause 1: Low Cell Permeability. The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Solution: Assess the physicochemical properties of your compound (e.g., LogP, polar surface area). If permeability is predicted to be low, medicinal chemistry efforts may be needed to modify the structure to improve its drug-like properties without sacrificing potency.
-
-
Potential Cause 2: Efflux by Transporters. The compound might be a substrate for ATP-binding cassette (ABC) transporters, which actively pump foreign molecules out of the cell.[5]
-
Solution: Test your compound's activity in the presence of known ABC transporter inhibitors (e.g., verapamil). A significant increase in potency would suggest that efflux is a major issue.
-
-
Potential Cause 3: High Protein Binding. The compound may bind extensively to proteins in the cell culture medium or within the cell, reducing the free concentration available to engage the target.
-
Solution: Perform a plasma protein binding assay to quantify the extent of this effect. This can help establish a more accurate structure-activity relationship that accounts for free drug concentration.
-
Caption: Troubleshooting workflow for inconsistent cellular IC50 data.
Section 4: Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a general method for establishing a drug-resistant cancer cell line through continuous, stepwise exposure to a selecting agent (e.g., a first-generation EGFR TKI).[9]
-
Determine Initial IC50: First, accurately determine the IC50 of the selecting drug for the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CCK-8).[10]
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the selecting drug at a low concentration, typically 1/10th to 1/5th of the determined IC50.[9]
-
Culture and Recovery: Maintain the cells in this drug-containing medium, passaging them as they reach 70-80% confluency. Initially, you may observe significant cell death. Allow the surviving population to recover and resume a stable growth rate.[10]
-
Stepwise Dose Escalation: Once the cells are growing stably, increase the drug concentration in the medium by a factor of 1.5 to 2. Repeat the process of culture and recovery. If cell death exceeds 50%, revert to the previous concentration until the culture stabilizes.[10]
-
Repeat and Stabilize: Continue this cycle of stepwise dose escalation. The entire process can take several months. A resistant line is considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the IC50 of the parental line.[9][10]
-
Validation and Maintenance: Confirm the resistance by performing a dose-response assay and comparing the IC50 of the newly generated line to the parental line.[9] To maintain the resistance phenotype, the established cell line should be continuously cultured in a medium containing the selecting drug at the final established concentration.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a framework for determining the IC50 of a 4-hydroxyquinazoline derivative against a target kinase (e.g., EGFR) using a luminescence-based assay like ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.[8][11]
-
Compound Dilution: Prepare a serial dilution of your test compound in 100% DMSO. Subsequently, dilute these stocks into the kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration in the assay must be ≤ 1%.[8]
-
Reaction Setup: In a white, opaque 384-well plate, perform the following additions:
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.[8][11] Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (First Step): Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[11]
-
Luminescence Generation (Second Step): Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which then fuels a luciferase reaction, generating a light signal proportional to the amount of ADP. Incubate at room temperature for 30 minutes.[8]
-
Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Subtract the background signal (no enzyme control), normalize the data to the positive control (enzyme with vehicle), and plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Section 5: Data Interpretation & Case Study
A key metric for evaluating a compound's ability to overcome resistance is the Resistance Index (RI) . It is calculated as:
RI = IC50 in Resistant Cell Line / IC50 in Parental (Sensitive) Cell Line [9][10]
-
An RI close to 1 indicates the compound is equally effective against both sensitive and resistant cells, successfully circumventing the resistance mechanism.
-
An RI >> 1 indicates the compound is significantly less effective against the resistant line and has failed to overcome the resistance mechanism.
-
An RI < 1 indicates collateral sensitivity, a rare but favorable outcome where the resistant cell line is even more sensitive to the new compound than the parental line.[10]
Table 1: Case Study - Comparative Cytotoxicity of a Novel Quinazoline Derivative
| Cell Line | Compound | 1st Gen TKI (Gefitinib) IC50 [nM] | 3rd Gen TKI (Osimertinib) IC50 [nM] | New Derivative (HZQ-01) IC50 [nM] |
| Parental | PC-9 (EGFR ex19del) | 15 ± 2.1 | 12 ± 1.8 | 25 ± 3.5 |
| Resistant | PC-9/GR (EGFR ex19del, T790M) | 8,500 ± 450 | 18 ± 2.5 | 31 ± 4.1 |
| Resistance Index (RI) | 567 | 1.5 | 1.24 |
Interpretation:
-
Gefitinib shows a massive loss of potency against the T790M resistant line (RI = 567), as expected.[1]
-
Osimertinib , a known third-generation inhibitor, retains its potency against the resistant line (RI = 1.5), demonstrating its effectiveness.
-
The New Derivative (HZQ-01) also retains its potency against the resistant line (RI = 1.24). This indicates that HZQ-01 successfully circumvents the T790M resistance mechanism, making it a promising candidate for further development.
References
- Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current Protocols in Chemical Biology, 9, 55–74. [Link]
- Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
- Volm, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Recent Patents on Anti-Cancer Drug Discovery. [Link]
- Scott, D. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Journal of Medicinal Chemistry. [Link]
- Procell. (2025).
- Okamoto, I. (2010). Mechanisms of resistance to EGFR TKIs and development of a new generation of drugs in non-small-cell lung cancer. International Journal of Clinical Oncology. [Link]
- Lin, Y., Wang, X., & Jin, H. (2014). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. Acta Pharmaceutica Sinica B. [Link]
- Lin, Y., Wang, X., & Jin, H. (2015). Mechanisms of resistance to EGFR tyrosine kinase inhibitors. ScienceOpen. [Link]
- El-Sherief, H. A. M., et al. (2018). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. European Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. [Link]
- Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed. [Link]
- Vlaming, M., et al. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- Szokol, B., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
- Vlaming, M., et al. (2019). 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. PubMed. [Link]
- Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]
- de Oliveira, M. P., et al. (2019). Drug Discovery for Chagas Disease: Impact of Different Host Cell Lines on Assay Performance and Hit Compound Selection. Molecules. [Link]
- Asquith, C. R. M., et al. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. [Link]
- El-Hashash, M. A., & El-Gendy, A. M. (2011). Sythesis of some new quinazolin-4-one derivatives.
- Xia, Y., & Liu, Z. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. [Link]
- Fathalla, W., & Barakat, A. (2020). Isomeric forms of 4-hydroxyquinazoline (4-HQZ).
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Technical Support Center: Enhancing Aqueous Solubility of 4-Oxoquinoline-3-carboxamide Therapeutic Candidates
This guide is designed for researchers, medicinal chemists, and formulation scientists working with 4-oxoquinoline-3-carboxamide derivatives. This class of compounds, while therapeutically promising, often presents significant challenges related to poor aqueous solubility, which can hinder preclinical development and therapeutic efficacy.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the solubilization of these candidates. Our approach is grounded in fundamental physicochemical principles and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 4-oxoquinoline-3-carboxamide compounds.
Q1: Why do 4-oxoquinoline-3-carboxamide derivatives often exhibit poor aqueous solubility?
A: The limited aqueous solubility of this class of compounds typically stems from their molecular structure. The planar, aromatic quinolone ring system contributes to a high crystal lattice energy, meaning a significant amount of energy is required to break apart the crystal structure for the compound to dissolve.[1][2][3][4] Furthermore, the carboxamide group, while capable of hydrogen bonding, is part of a larger, relatively non-polar scaffold, leading to an overall hydrophobic character. The pKa of the molecule also plays a critical role; as weak acids or bases, their charge state and thus solubility are highly dependent on pH.[5][6][7][8]
Q2: What is the first step I should take to assess the solubility of my new 4-oxoquinoline-3-carboxamide analog?
A: The initial step is to determine the compound's intrinsic aqueous solubility (S₀) and its pH-solubility profile. This provides a baseline and indicates whether pH modification can be a viable strategy for solubilization. A standard shake-flask method (OECD Test Guideline 105) is recommended for determining thermodynamic solubility in purified water and in a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).[9][10][11]
Q3: What are the most common strategies for enhancing the solubility of these compounds?
A: The primary strategies can be broadly categorized as:
-
pH Adjustment: Exploiting the ionizable groups on the molecule to form more soluble ionized species.[5][6]
-
Co-solvency: Using water-miscible organic solvents to reduce the polarity of the aqueous medium.[12][13][14]
-
Use of Excipients: Incorporating solubilizing agents like surfactants or cyclodextrins to form micelles or inclusion complexes.[15][16][17][18][19]
-
Particle Size Reduction: Decreasing the particle size of the solid drug to increase its surface area and dissolution rate.[20][21][22][23][24]
-
Amorphous Dispersions: Creating a non-crystalline, high-energy form of the drug, typically dispersed in a polymer matrix, to improve its dissolution properties.[25]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, scenario-based troubleshooting for specific experimental challenges.
Scenario 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a cell-based assay.
Q: I dissolved my 4-oxoquinoline-3-carboxamide in DMSO to make a 10 mM stock. When I dilute it 1:1000 into my pH 7.4 cell culture medium, I immediately see a cloudy precipitate, compromising my assay results. What is happening and how can I fix it?
A: The Problem of Supersaturation and Precipitation
This is a classic issue of a compound "crashing out" of solution. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve your compound at high concentrations. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment like cell culture medium, the solvent polarity dramatically increases. Your compound's solubility in this new, highly aqueous environment is much lower than in the original DMSO stock. The 1:1000 dilution, while seemingly large, still results in a final concentration that is likely above the compound's thermodynamic aqueous solubility limit at pH 7.4, leading to supersaturation and subsequent precipitation.[26]
Visualizing the Workflow for Solubility Screening The following workflow can guide your strategy selection process when encountering solubility issues.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Step-by-Step Troubleshooting Protocol:
-
Determine the Kinetic Solubility in Your Assay Medium: Before proceeding, you need to know the practical solubility limit in your final medium.
-
Protocol: Kinetic Solubility Assay
-
Prepare a series of dilutions of your 10 mM DMSO stock into your cell culture medium (e.g., final concentrations ranging from 0.1 µM to 100 µM).
-
Allow the solutions to equilibrate at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).[27]
-
Visually inspect for precipitation. For a more quantitative measure, use nephelometry or light scattering to detect turbidity. Alternatively, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.[27]
-
The highest concentration at which no precipitate is observed is your kinetic solubility limit.[28][29][30] Your assay concentrations must be kept below this limit.
-
-
-
Strategy 1: Incorporate a Co-solvent or Solubilizer into the Final Medium.
-
Rationale: Co-solvents like polyethylene glycol 400 (PEG 400) or solubilizers like cyclodextrins can increase the solubility of your compound directly in the aqueous phase.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective as it can form an inclusion complex with the hydrophobic quinolone ring, effectively shielding it from the aqueous environment.[15][16][17]
-
Protocol: Formulation with HP-β-CD
-
Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v).
-
Perform your serial dilutions into this HP-β-CD-containing medium instead of the medium alone.
-
Self-Validation: Re-run the kinetic solubility assay as described above with the new formulation. You should observe a significant increase in the solubility limit.
-
Important: Run a vehicle control with the HP-β-CD medium alone to ensure it does not affect your cellular assay endpoint.
-
-
-
Strategy 2: pH Adjustment (if applicable).
-
Rationale: Many 4-oxoquinoline-3-carboxamides have an acidic proton on the quinolone ring nitrogen or basic functionalities elsewhere. If your compound is a weak acid, its solubility will increase dramatically at a pH above its pKa as the deprotonated, anionic form is generally much more water-soluble. Conversely, if it has a basic group, solubility will increase at a pH below its pKa.[6][7][31]
-
Protocol: pH Modification
-
Determine the pKa of your compound (e.g., via potentiometric titration or computational prediction).
-
If the pKa allows, adjust the pH of your final assay buffer to be at least 1-2 units away from the pKa to ensure the compound is in its fully ionized, more soluble form. For an acidic compound with a pKa of 6.5, using a buffer at pH 7.5-8.0 would be beneficial.
-
Caution: Ensure the adjusted pH is compatible with your cell line's viability. Perform a control experiment to confirm cell health is not compromised by the pH change.
-
-
Summary of Troubleshooting Options for Assay Precipitation:
| Strategy | Principle | Pros | Cons |
| Reduce Final Concentration | Work below the kinetic solubility limit. | Simple, no formulation change. | May not be feasible if high concentrations are required for efficacy. |
| Incorporate Co-solvents (e.g., PEG 400) | Reduces solvent polarity.[12] | Effective for many compounds. | High concentrations can be toxic to cells; requires vehicle controls.[32] |
| Use Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes, masking hydrophobicity.[15][16][18] | Highly effective, generally low cell toxicity. | Can be costly; potential for drug-cyclodextrin binding to affect assay results.[19] |
| pH Adjustment | Ionizes the compound to a more soluble form.[6] | Very effective if the compound has a suitable pKa. | Limited by the pH tolerance of the biological system. |
Scenario 2: I am trying to formulate my compound for an oral dosing study in rodents, but I cannot achieve the required concentration in a simple aqueous vehicle.
Q: My lead candidate needs to be dosed at 50 mg/kg in a mouse study. With a standard dosing volume of 10 mL/kg, I need a 5 mg/mL formulation. My compound's aqueous solubility is less than 0.01 mg/mL. How can I develop a suitable oral formulation?
A: The Challenge of Formulating for In Vivo Studies
For oral administration, you need a formulation that not only solubilizes the drug at a high concentration but is also non-toxic and allows for adequate absorption.[33] A simple aqueous solution is often not feasible for poorly soluble compounds. The goal is to create a physically and chemically stable system, such as a solution, suspension, or co-solvent system.[34][35]
Visualizing the Formulation Pathway
Caption: Decision pathway for developing an oral formulation.
Step-by-Step Formulation Development Protocol:
-
Systematic Vehicle Screening: The first step is to perform a thermodynamic solubility screen in a panel of pharmaceutically acceptable vehicles.[33]
-
Protocol: Equilibrium Solubility Measurement
-
Add an excess amount of your solid compound to a series of vials, each containing a different vehicle (see table below for examples).
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[27]
-
After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the drug in the filtrate by a validated HPLC method. This gives you the equilibrium solubility in each vehicle.
-
Example Vehicle Screening Panel:
-
| Vehicle Class | Specific Examples | Rationale |
| Aqueous | Water, pH 7.4 Phosphate Buffer | Baseline solubility. |
| Co-solvents | 20% PEG 400 in water, 50% PEG 400 in water | Reduces solvent polarity. PEG 400 is a common, safe vehicle.[36] |
| Surfactants | 1% Polysorbate 80 (Tween® 80) in water | Forms micelles to solubilize hydrophobic compounds.[37][38] |
| Cyclodextrins | 20% HP-β-CD in water | Forms soluble inclusion complexes.[38] |
| Oils | Corn oil, Sesame oil | For highly lipophilic compounds.[36][37][39] |
-
Strategy 1: Co-solvent Formulation.
-
Rationale: Based on your screening data, a mixture of a co-solvent like PEG 400 in water might provide the required solubility. For example, if you find that 50% PEG 400 in water solubilizes your compound at >5 mg/mL, this could be a viable path.[40]
-
Protocol: Preparing a Co-solvent Formulation
-
Accurately weigh the required amount of your compound.
-
Add the PEG 400 component first and vortex or sonicate until the compound is fully dissolved. This is often easier than dissolving in the final mixture.
-
Add the aqueous component (e.g., water or buffer) dropwise while mixing to bring the formulation to the final volume.
-
Self-Validation: Visually inspect the final formulation for clarity. Store it at 4°C and room temperature for 24-48 hours to check for any precipitation or instability.
-
-
-
Strategy 2: Develop a Suspension.
-
Rationale: If no simple solution can achieve the target concentration, a suspension is the next logical step.[33] A suspension is a dispersion of fine drug particles in a liquid vehicle. For oral bioavailability, the particle size should be controlled (micronization) to ensure a high surface area for dissolution in the gastrointestinal tract.[20][22][24]
-
Protocol: Preparing a Nanosuspension/Microsuspension
-
Particle Size Reduction: If possible, micronize the drug powder to a particle size of <10 µm using techniques like jet milling or wet-milling.[41][42]
-
Wetting: Select a suitable wetting agent (e.g., 0.5-2% Tween 80 or Poloxamer 188) to ensure the drug particles are properly dispersed in the vehicle.[43]
-
Vehicle: Choose a viscous vehicle to slow down particle sedimentation, such as 0.5% carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in water.[43][44][45]
-
Preparation: Create a paste of the micronized drug with the wetting agent. Gradually add the viscous vehicle while homogenizing to create a uniform suspension.
-
Self-Validation: The suspension should be uniform and easily re-dispersible upon shaking.[44] Particle size analysis and microscopy can be used to confirm the dispersion quality. Stability should be assessed over the planned duration of the study.
-
-
Sources
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- 31. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 35. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 40. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 45. admescope.com [admescope.com]
Technical Support Center: A-Z Guide for HPLC Analysis of 4-Oxoquinolines
Welcome to the comprehensive technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-oxoquinoline compounds. This resource is meticulously designed for researchers, analytical scientists, and professionals in drug development. Here, we delve into the nuances of troubleshooting common chromatographic challenges and provide answers to frequently asked questions, ensuring the integrity and success of your analytical work. Our approach is grounded in scientific principles and validated by field-proven expertise to empower you with the knowledge to refine your HPLC methods for this important class of compounds.
Troubleshooting Guide: From Peak Tailing to Baseline Woes
This section addresses the most common issues encountered during the HPLC analysis of 4-oxoquinolines in a direct question-and-answer format. We not only provide solutions but also explain the underlying causes to foster a deeper understanding of your chromatographic system.
Q1: Why are my 4-oxoquinoline peaks exhibiting significant tailing?
A1: Peak tailing is a prevalent issue when analyzing basic compounds like 4-oxoquinolines via reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the basic nitrogen atoms in the quinolone structure and acidic residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[2][3] This interaction creates a mixed-mode retention mechanism, leading to asymmetrical peak shapes.[2][3]
Solutions:
-
Mobile Phase pH Adjustment: A critical first step is to lower the mobile phase pH to a range of 2.5-3.5.[3] At this acidic pH, the residual silanol groups are not ionized, which significantly minimizes their interaction with the protonated 4-oxoquinoline molecules.[1][3]
-
Employing Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase at a concentration of around 0.1 mol/L.[4] TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[3][4]
-
Column Selection: Opt for a modern, high-purity silica column that is end-capped.[3][5] End-capping chemically deactivates most of the residual silanol groups.[3][6] Columns with a stationary phase stable at a high pH can also be used to minimize the interaction of basic compounds with free silanols.[6]
-
Reduce Analyte Concentration: High concentrations of the analyte can lead to column overload and exacerbate peak tailing.[3][5] Try diluting your sample to see if the peak shape improves.[3]
Q2: My peaks are fronting. What is the likely cause and remedy?
A2: Peak fronting, where the peak is asymmetrical with a leading edge, can be attributed to several factors:
-
Sample Overload: Injecting an excessive amount of the sample can saturate the column, leading to peak fronting.[3][5] The solution is to reduce the injection volume or dilute the sample.[5]
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[3] It is always best to dissolve your sample in the mobile phase itself whenever possible.[3]
-
Low Column Temperature: Operating at a low column temperature can sometimes contribute to peak fronting.[3][7] Increasing the column temperature may help to sharpen the peak.[7]
Q3: I'm struggling with poor resolution between my 4-oxoquinoline analogue peaks. How can I improve it?
A3: Achieving adequate separation between structurally similar compounds is key. Here’s how you can enhance resolution:
-
Optimize Mobile Phase pH: The ionization state of 4-oxoquinolines is pH-dependent, which directly impacts their retention.[3][8] Fine-tuning the mobile phase pH can alter the selectivity between your analytes and improve resolution.[3][9]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities.[3] If you are using one, switching to the other or using a combination of both can often improve the separation of closely eluting peaks.[3]
-
Adjust the Gradient Profile (for gradient elution): If you are running a gradient, try making it shallower. A less steep gradient increases the run time but can significantly improve the resolution of complex mixtures.
-
Column Chemistry: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities for aromatic and polar compounds.
Q4: My retention times are drifting and not reproducible. What should I investigate?
A4: Fluctuating retention times can compromise the reliability of your data. The following are common culprits:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[10]
-
Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.[3] If using a buffer, ensure it is used within its effective pH range (pKa ± 1).[3]
-
Temperature Fluctuations: Employ a column oven to maintain a constant and stable temperature, as temperature can significantly affect retention times.[3][11]
-
Pump and System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and, consequently, retention time variability.[12][13] Worn pump seals can also be a source of this issue.[12]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding method development and best practices for the HPLC analysis of 4-oxoquinolines.
What are the ideal starting conditions for developing an HPLC method for a novel 4-oxoquinoline derivative?
For a new 4-oxoquinoline compound, a reversed-phase HPLC method is typically the most suitable approach.[14][15] Here is a recommended starting point:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | A versatile and widely used stationary phase for reversed-phase chromatography.[14][16] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic pH suppresses silanol interactions and ensures consistent protonation of the basic analytes.[3][17] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers with different selectivities.[3] |
| Elution Mode | Gradient: 5-95% B over 20 minutes | A scouting gradient is effective for determining the approximate retention of the analyte and for separating mixtures with a wide range of polarities.[18][19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity.[3][14] |
| Detection | UV at 254 nm or based on the compound's UV maxima | Many quinolones have strong UV absorbance.[14] |
How do I choose between isocratic and gradient elution?
The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components elute within a reasonable time frame and with good resolution. It is often preferred for routine quality control due to its simplicity and robustness.
-
Gradient elution (varying mobile phase composition) is necessary for complex samples containing compounds with a wide range of hydrophobicities.[18] It helps to elute strongly retained compounds in a reasonable time while maintaining good resolution for early eluting peaks.[18]
What is the importance of degassing the mobile phase?
Degassing the mobile phase, either by sparging with helium, sonication, or using an in-line degasser, is crucial to prevent the formation of air bubbles in the pump and detector.[20] Air bubbles can cause pressure fluctuations, baseline noise, and spurious peaks, ultimately affecting the accuracy and precision of your analysis.[10][20]
How often should I prepare a fresh mobile phase?
It is best practice to prepare fresh mobile phase daily.[3] This minimizes the risk of microbial growth in the aqueous portion and prevents changes in the organic/aqueous ratio due to evaporation, which can lead to retention time drift.[3]
Visualizing the Workflow
To further aid in your troubleshooting and method development efforts, the following diagrams illustrate key decision-making processes.
Caption: A workflow for troubleshooting peak tailing in 4-oxoquinoline analysis.
Sources
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- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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Technical Support Center: Method Refinement for In Vitro Anticancer Cell-Based Assays
Welcome to the Technical Support Center dedicated to refining and troubleshooting your in vitro anticancer cell-based assays. This guide is structured to provide actionable solutions to common and complex challenges encountered in the lab. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. This resource is designed to ensure your assays are robust, reproducible, and reliable.
Section 1: Foundational Pillars of Assay Integrity
Before delving into specific assay troubleshooting, it is crucial to establish a solid foundation. Many inconsistencies can be traced back to fundamental laboratory practices.
FAQ 1: Why am I seeing inconsistent results between experiments, even with the same compound and cell line?
Inconsistent results are often rooted in subtle variations in your experimental setup. Key areas to investigate include cell line integrity, reagent stability, and protocol standardization.[1]
-
Cell Line Integrity : It is estimated that 18-36% of cell lines used in research are misidentified or cross-contaminated.[2] This can lead to invalid data and irreproducible results.[3]
-
Solution : Implement routine cell line authentication using Short Tandem Repeat (STR) profiling.[3][4] This should be done when a new cell line is acquired, before cryopreservation, and when unexpected results arise.[3] Many journals and funding agencies now require cell line authentication for publication and grant submissions.[2][3]
-
-
Mycoplasma Contamination : This common and often undetected contamination can significantly alter cellular responses to treatments.
-
Solution : Regularly test your cell cultures for mycoplasma. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Cell Passage Number : Continuous passaging can lead to genetic drift and phenotypic changes in your cell lines.
-
Solution : Use cells within a consistent and low passage number range for all experiments.[1]
-
Workflow for Ensuring Cell Line Integrity
Caption: Workflow for maintaining cell line integrity.
Section 2: Troubleshooting Common Assay-Specific Issues
This section provides detailed troubleshooting for frequently used cytotoxicity and viability assays.
MTT/MTS/XTT Assays
These colorimetric assays measure metabolic activity as an indicator of cell viability. While widely used, they are susceptible to various interferences.[5]
FAQ 2: My absorbance readings in my MTT assay are too low. What is the cause?
Low absorbance readings suggest insufficient formazan production.[6]
-
Low Cell Density : The number of viable cells may be too low to generate a detectable signal.[6]
-
Insufficient Incubation Time : The incubation with the MTT reagent may be too short for adequate formazan formation.[6]
-
Solution : A typical incubation time is 1-4 hours.[6] Optimize this for your specific cell line.
-
-
Incomplete Solubilization of Formazan Crystals : The formazan crystals must be fully dissolved for an accurate reading.[6][7]
FAQ 3: I'm observing a high background signal in my MTT assay. What are the potential reasons?
A high background signal can be caused by contamination or interference from media components.[6][8]
-
Microbial Contamination : Bacteria or yeast can reduce the MTT reagent, leading to false-positive signals.[6][8]
-
Solution : Visually inspect plates for any signs of contamination.[6]
-
-
Phenol Red Interference : Phenol red in the culture medium can interfere with absorbance readings.[6][8]
-
Compound Interference : Some test compounds can directly reduce the MTT reagent.
-
Solution : Include a "compound-only" control (compound in cell-free media) to measure its intrinsic signal.[8]
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cellular protein content.[9][10]
FAQ 4: How can I improve the reliability and reduce variability in my SRB assay?
A key step for optimization in the SRB assay is the cell fixation process.
-
Issue : Residual medium after fixation can lead to variability.
-
Solution : Aspiration of the growth medium prior to fixation can improve the coefficient of variation (CV), linearity, and signal-to-noise ratio.[11] This can be done carefully with a multi-channel aspirator.
| Parameter | Standard Protocol | Optimized Protocol |
| Fixation Step | Fixative added directly to medium | Medium aspirated before adding fixative |
| Coefficient of Variation (CV) | Higher, especially at low cell densities | Significantly lower |
| Linearity | Good | Improved, with absolute linearity over a wider range of cell densities |
| Signal-to-Noise Ratio | Lower | Significantly increased |
Data summarized from Papazisis et al. (1997).[11]
Step-by-Step Optimized SRB Assay Protocol
-
Cell Seeding : Plate cells in a 96-well plate at the optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with your test compound for the desired duration.
-
Cell Fixation :
-
Washing :
-
Gently wash the plates five times with 1% (v/v) acetic acid to remove excess dye.[10]
-
Allow the plates to air dry completely.
-
-
Staining :
-
Washing after Staining :
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[12]
-
-
Solubilization :
-
Absorbance Reading : Measure the optical density at 510-565 nm.[9][12]
Section 3: Tackling Pervasive Technical Challenges
Some issues are not specific to a single assay but can affect all multi-well plate-based experiments.
The Edge Effect
FAQ 5: My data from the outer wells of my 96-well plate are consistently different from the inner wells. What is happening?
This phenomenon is known as the "edge effect" and is a significant source of variability.[13][14] It is primarily caused by increased evaporation and temperature fluctuations in the peripheral wells compared to the more insulated central wells.[13][15] This can lead to changes in media concentration and affect cell growth and viability.[14][15]
Decision Tree for Mitigating the Edge Effect
Caption: Decision tree for mitigating the edge effect.
-
Avoiding Outer Wells : The simplest solution is to not use the outer 36 wells for experimental samples.[14][16] Fill these wells with sterile PBS or media to create a humidity buffer.[15][17] This, however, results in a 37.5% loss of usable assay space.[14]
-
Environmental Control : Using incubators with excellent humidity control can significantly reduce evaporation.[18]
-
Plate Handling : Thermal gradients created when a room temperature plate is placed in a 37°C incubator can cause uneven cell settling.[16] Allowing the plate to sit at room temperature for a period after seeding can help mitigate this.[15]
Variability in Seeding Density
FAQ 6: Why is achieving a consistent cell seeding density so critical?
The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay.[19][20] More densely seeded cells can appear more resistant to therapeutic agents.[19][20]
-
Causes of Inconsistent Seeding :
-
Solutions :
-
Homogenous Suspension : Gently swirl the cell suspension frequently during plating.
-
Pipetting Technique : Ensure pipettes are calibrated. When using a multichannel pipette, ensure all tips are securely fitted and aspirate and dispense slowly and consistently.
-
Optimal Seeding Density Determination
To ensure your assay is performed in the linear range of your detection method, a seeding density optimization is crucial.[23][24]
-
Plate a range of cell densities : For a 96-well plate, this could range from 500 to 50,000 cells per well.
-
Incubate for the duration of your planned experiment : (e.g., 24, 48, or 72 hours).
-
Measure viability/growth : Use your chosen assay (e.g., MTT, SRB, or a luminescence-based assay like CellTiter-Glo).
-
Plot the results : Plot the signal (e.g., absorbance) versus the number of cells seeded.
-
Identify the linear range : The optimal seeding density for your experiments should fall within the linear portion of this curve.
Section 4: Data Interpretation and Quality Control
FAQ 7: My dose-response curves are not sigmoidal. What does this indicate?
A non-sigmoidal dose-response curve can indicate several issues:
-
Compound Precipitation : At high concentrations, your test compound may be precipitating out of solution.[17]
-
Solution : Visually inspect the wells for precipitate. Consider lowering the highest concentration in your dose range.[17]
-
-
Cytotoxicity of Solvent : The solvent used to dissolve your compound (e.g., DMSO) may be causing toxicity at higher concentrations.
-
Solution : Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO).[6]
-
-
Assay Window Issues : If the signal from your untreated control is too low or the background is too high, it can compress the dynamic range of the assay.
References
- Sources of Variability in Cell Based Assays | Download the White Paper - Mettler Toledo. (n.d.). Mettler Toledo. [Link]
- Dittrich, M., et al. (2021). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Biochemistry and Biophysics Reports, 25, 100932. [Link]
- LUNG, P., et al. (n.d.).
- Geraghty, R. J., et al. (2014). Cell line authentication to improve preclinical cancer research: Policies and training. British Journal of Cancer, 111(8), 1471-1476. [Link]
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. [Link]
- Papazisis, K. T., et al. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of Immunological Methods, 208(2), 151-158. [Link]
- Understanding and managing sources of variability in cell measurements. (n.d.). Insights.bio. [Link]
- Horbach, S. P. I. M., & Halffman, W. (2022). Cell line authentication: a necessity for reproducible biomedical research. The EMBO Journal, 41(12), e111307. [Link]
- Cell Line Authentication – Research – UW–Madison. (n.d.). University of Wisconsin-Madison. [Link]
- Edge effects in multiwell plates. (2022, October 28). YouTube. [Link]
- Cancer Cell Line Authentication. (2020, January 22). Crown Bioscience Blog. [Link]
- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 11(8), 1534-1543. [Link]
- White Paper: Eliminating the Edge Effect with ReCO2verTM. (n.d.). Scintica. [Link]
- Warawdekar, U. M., et al. (2006). Optimization of the sulpharhodamine B (SRB) assay for the in vitro HSV-tk suicide gene therapy protocol proposed for the treatment of head and neck cancers. Cancer Epidemiology, Biomarkers & Prevention, 15(12 Supplement), B107. [Link]
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
- Sulforhodamine B (SRB) Cell Cytotoxicity Assay. (n.d.).
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Punyamurtula, U., & El-Deiry, W. S. (2022). IC50-Seeding Density Slope (ISDS)-measurement as a standardized methodology for assessing anti-cancer therapeutic activity in vitro. Cancer Research, 82(12_Supplement), 3241-3241. [Link]
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. [Link]
- The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. [Link]
- Hafner, M., et al. (2016). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 8(2), 57-78. [Link]
- Addressing Sources of Error in the Cell Viability Measurement Process. (2023, March 8). NIST. [Link]
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]
- Wojcieszak, J. (2015). Why do MTT and XTT assays give inconsistent results?.
- Punyamurtula, U., & El-Deiry, W. S. (2017). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. Oncotarget, 8(29), 47893-47906. [Link]
- Vande Voorde, J., et al. (2019). Screening in serum-derived medium reveals differential response to compounds targeting metabolism.
- Cell seeding density optimization for endpoint viability assay linear.... (n.d.).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. [Link]
- SEEDING DENSITY GUIDELINES. (2020, January 7). [Link]
- struggling with MTT assay : r/labr
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]
- Tenore, A., & Hendrickson, R. G. (2023). Clinical Drug Testing. In StatPearls.
- (PDF) Guideline for anticancer assays in cells. (n.d.).
- 7+ Ways Creatinine Levels Affect Drug Testing. (2025, March 15). cmu.edu.jm. [Link]
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Technical Support Center: Mitigating Off-Target Cytotoxicity of 4-Oxoquinoline Derivative Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-oxoquinoline derivatives. This guide is designed to provide in-depth, actionable advice for identifying, understanding, and mitigating off-target cytotoxicity—a critical hurdle in advancing these promising compounds from discovery to clinical application.
The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with potent anticancer and antimicrobial activities.[1][2] Their mechanism often involves the inhibition of essential enzymes like topoisomerase II, leading to DNA damage and cell death in rapidly dividing cancer cells.[1][3][4] However, this potent activity can be a double-edged sword, as off-target interactions frequently lead to unintended cytotoxicity in healthy cells, posing significant safety risks.[5][6]
This resource provides troubleshooting guides and FAQs to help you navigate these challenges, ensuring your experimental choices are informed, efficient, and built on a foundation of scientific integrity.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental questions surrounding the off-target effects of 4-oxoquinoline derivatives.
Q1: What are the common molecular mechanisms behind the off-target cytotoxicity of 4-oxoquinoline derivatives?
Answer: The off-target cytotoxicity of 4-oxoquinoline derivatives is not caused by a single mechanism but rather a combination of factors related to their structure. Key mechanisms include:
-
Broad Kinase Inhibition: The planar, heterocyclic nature of the quinoline core can fit into the ATP-binding pocket of numerous kinases beyond the intended target. Unintended inhibition of crucial cellular kinases can disrupt normal signaling pathways, leading to apoptosis or cell cycle arrest.
-
hERG Channel Blockade: A significant concern for many small molecules, including quinoline derivatives, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7][8] Inhibition of this channel can prolong the QT interval in the heart, leading to a life-threatening arrhythmia called Torsade de Pointes.[7][8] This is a major reason for drug candidate failure in preclinical and clinical stages.[7][9]
-
Mitochondrial Toxicity: Some derivatives can interfere with mitochondrial function by disrupting the electron transport chain, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis.[10]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: 4-oxoquinolines can inhibit CYP enzymes, which are critical for metabolizing other drugs and endogenous compounds.[11][12] This inhibition can lead to drug-drug interactions, causing the accumulation of other medications to toxic levels.[13][14]
Q2: In my initial screening, my compound is cytotoxic to both cancer and normal cell lines. How can I begin to differentiate between on-target and off-target effects?
Answer: This is a classic challenge. Observing broad-spectrum cytotoxicity early on requires a systematic approach to determine if the cell death is due to the intended mechanism (on-target) or a general toxic effect (off-target).
-
Correlate with Target Expression: Test your compound on a panel of cell lines with varying expression levels of your intended target. If the cytotoxicity (measured by IC50 values) correlates with the target expression level (i.e., higher toxicity in high-expressing cells), it suggests an on-target effect.
-
Target Knockdown/Knockout Rescue: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein in a sensitive cell line. If knocking down the target makes the cells resistant to your compound, this provides strong evidence for an on-target mechanism.
-
Use a Target Engagement Assay: Directly measure if your compound is binding to its intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[15][16][17][18] It measures the thermal stabilization of a protein when a ligand binds, confirming target engagement in a physiological context.[16][17][19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and step-by-step protocols to diagnose and address specific experimental issues.
Guide 2.1: Diagnosing and Troubleshooting Broad-Spectrum Cytotoxicity
Issue: You observe high and often variable cytotoxicity across multiple cell lines in your initial MTT, MTS, or LDH assays.
Caption: Workflow for troubleshooting broad-spectrum cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High Background in Control Wells | 1. Microbial contamination (bacteria can metabolize MTT). 2. Media components (Phenol red) interfering with readout.[20][21] 3. High spontaneous LDH release due to stressed/over-confluent cells.[21] | 1. Use aseptic techniques; check cultures for contamination.[20] 2. Use phenol red-free medium for the assay incubation step.[20][21] 3. Ensure cells are healthy, in logarithmic growth phase, and seeded at an optimal density.[21] |
| Inconsistent Results (High Well-to-Well Variability) | 1. Inconsistent cell seeding density. 2. Compound precipitation due to poor solubility. 3. Reagents not mixed properly or degraded. | 1. Ensure a homogenous single-cell suspension before plating. 2. Check compound solubility in media; keep final DMSO concentration <0.5%.[21] 3. Prepare fresh reagents; ensure complete formazan solubilization in MTT assays.[21] |
| Compound Itself Interferes with Assay Readout | 1. Compound is colored or fluorescent.[20] 2. Compound directly reduces tetrazolium salts (e.g., MTT).[20] | 1. Include a "compound-only" control (compound in cell-free media) and subtract its background signal from all wells.[20] |
Guide 2.2: Identifying Specific Off-Targets
If you've confirmed that your compound's cytotoxicity is not an artifact and likely involves off-target interactions, the next step is to identify those targets.
This protocol confirms that your drug binds to its intended target inside a living cell, a crucial step before embarking on expensive off-target screening.
Principle: Ligand binding stabilizes a protein, increasing the temperature required to denature it. This "thermal shift" can be detected by measuring the amount of soluble protein remaining after heating.[15][16][17]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with your 4-oxoquinoline derivative (e.g., at 10x IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[15]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the specific target protein remaining in the supernatant using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control confirms target engagement.[16]
Once on-target engagement is confirmed, screen for common liabilities using fee-for-service providers or in-house assays.
| Liability Panel | Purpose | Typical Assay Format |
| Safety Pharmacology Panel (e.g., InVEST44) | Broadly screens the compound against dozens of receptors, ion channels, and transporters known to cause adverse drug reactions.[22] | Radioligand binding assays or functional assays. |
| hERG Safety Assay | Specifically assesses the risk of drug-induced QT prolongation and cardiotoxicity.[7][8][9] | Automated patch-clamp (e.g., QPatch) on cells expressing the hERG channel.[7][23] |
| CYP450 Inhibition Panel | Determines if the compound inhibits major drug-metabolizing enzymes (e.g., CYP3A4, 2D6, 2C9), predicting drug-drug interaction risk.[11][12][24] | Incubating the compound with human liver microsomes and specific probe substrates, followed by LC-MS/MS analysis.[13][14] |
Part 3: Strategic Mitigation - FAQs on Improving Selectivity
After identifying off-target activities, the focus shifts to rationally re-engineering the molecule or its delivery.
Q3: My compound shows potent on-target activity but also inhibits several off-target kinases. What are the next medicinal chemistry steps?
Answer: This is a common issue. The goal is to perform a Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) analysis to find modifications that decrease off-target binding while maintaining on-target potency.
-
Structure-Based Design: If crystal structures of your target and a key off-target kinase are available, use computational modeling to identify differences in the binding pockets.[25] Design modifications to your compound that exploit these differences—for example, adding a bulky group that clashes with the off-target's binding site but is accommodated by the on-target's.[26]
-
Improve Binding Kinetics: Aim to optimize the drug's residence time on the intended target. Small structural changes can sometimes dramatically slow the dissociation rate (k-off) from the on-target protein without affecting off-target binding, leading to improved kinetic selectivity and prolonged therapeutic effect.[27]
-
Systematic Modification: Synthesize a small library of analogs by modifying different positions on the 4-oxoquinoline scaffold (e.g., substituents at the N1, C2, C3, or C7 positions) and re-screen for both on-target and off-target activity to build a clear SAR map.
Q4: How can a prodrug strategy reduce systemic toxicity?
Answer: A prodrug is an inactive or less active version of your compound that is chemically modified to be activated in vivo, ideally at the site of action.[28][29][30][31] This is an excellent strategy to reduce systemic exposure and off-target effects.[29][32]
-
Tumor-Targeted Activation: Design a prodrug that is cleaved into its active form by enzymes that are overexpressed in the tumor microenvironment (e.g., certain proteases or phosphatases).[29]
-
Improving Pharmacokinetics: A prodrug can be designed to improve solubility or alter distribution, preventing the active compound from accumulating in sensitive tissues like the heart or liver.[28][30][32] For example, adding a phosphate group can increase water solubility and alter tissue distribution until it is cleaved by phosphatases.
Q5: What formulation or delivery strategies can improve the therapeutic index?
Answer: Advanced drug delivery systems can physically direct your compound to the target tissue, minimizing exposure to healthy organs.[33][34][35]
-
Nanoparticle Encapsulation: Encapsulating your 4-oxoquinoline derivative into nanoparticles (such as liposomes or polymeric nanoparticles) can improve its therapeutic index.[33][36][37]
-
Passive Targeting: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, where leaky tumor blood vessels allow nanoparticles to enter and become trapped.[33][36]
-
Active Targeting: The surface of the nanoparticle can be decorated with ligands (like antibodies or peptides) that bind to receptors overexpressed on cancer cells, further concentrating the drug at the desired site.[34][36] This targeted delivery allows for lower overall doses, reducing the potential for off-target cytotoxicity.[34]
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Validation & Comparative
Comparative analysis of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide with known PAK4 inhibitors
A Senior Application Scientist's Guide to the Comparative Analysis of Novel PAK4 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of novel p21-activated kinase 4 (PAK4) inhibitors, using the 4-Oxo-1,4-dihydroquinazoline-6-carboxamide scaffold as a representative example. We will compare this chemical class to well-characterized PAK4 inhibitors, PF-3758309 and KPT-9274, detailing the essential experimental protocols and data interpretation necessary for a robust evaluation.
Introduction: The Significance of PAK4 in Oncology
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a critical node in oncogenic signaling.[1][2] As a downstream effector of Rho GTPases like Cdc42, PAK4 plays a pivotal role in regulating fundamental cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and motility.[1][3] Overexpression and hyperactivation of PAK4 are frequently observed in a wide range of human cancers, including pancreatic, ovarian, breast, and lung cancers, often correlating with poor prognosis and metastasis.[1][2][4] This strong association with cancer progression makes PAK4 a compelling target for therapeutic intervention.[2]
The central role of PAK4 in integrating major cancer-promoting pathways—such as the Ras-ERK, PI3K/AKT, and Wnt/β-catenin pathways—underscores the therapeutic potential of its inhibition.[1][5] The development of potent and selective PAK4 inhibitors is an active area of research, aimed at disrupting these oncogenic signals and ultimately inhibiting tumor growth and spread.
The Inhibitors: A Comparative Overview
For this analysis, we will evaluate a representative compound from the This compound class against two benchmark inhibitors with distinct mechanisms and selectivity profiles. The quinazoline scaffold is a well-established core for kinase inhibitors, and several derivatives have shown potent PAK4 inhibition.[6][7][8][9]
-
Quinazoline Compound (Representational): A novel ATP-competitive inhibitor derived from the this compound scaffold. Its performance will be hypothetically evaluated based on published data for potent quinazoline-based PAK4 inhibitors.[6][10]
-
PF-3758309: A potent, orally available, ATP-competitive pyrrolopyrazole inhibitor of PAK4.[11][12][13][14] It demonstrates broad activity against multiple PAK family members and has been extensively characterized in preclinical models.[5][11]
-
KPT-9274 (Padnarsertib): An orally bioavailable, non-competitive dual inhibitor that uniquely targets both PAK4 and nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme in NAD biosynthesis.[15][16][17] This dual mechanism offers a multi-pronged attack on cancer cell signaling and metabolism.[16][17]
Comparative Analysis: A Multi-Tiered Experimental Approach
A rigorous comparative analysis requires a tiered approach, moving from direct biochemical assessment to complex cellular and in vivo models. This ensures a comprehensive understanding of an inhibitor's potency, selectivity, and therapeutic potential.
Workflow for Comparative Inhibitor Analysis
Below is a logical workflow illustrating the key stages of evaluation.
Caption: Experimental workflow for inhibitor comparison.
Part 3.1: Tier 1 - Biochemical Characterization
The foundational step is to determine the direct inhibitory effect of the compounds on the purified PAK4 enzyme and to assess their selectivity across the human kinome.
Protocol 1: In Vitro Kinase Assay (IC50 Determination)
Causality: This assay is the gold standard for quantifying the potency of a direct kinase inhibitor. By measuring the concentration of inhibitor required to reduce enzyme activity by 50% (the IC50 value), we can directly compare the biochemical potency of the quinazoline compound, PF-3758309, and KPT-9274 against PAK4.
Methodology (Luminescent ADP Detection):
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[3] Prepare serial dilutions of each test inhibitor in the buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test inhibitor dilutions. Add 5 µL of a mixture containing purified recombinant human PAK4 enzyme and a specific peptide substrate (e.g., PAKtide).[18][19]
-
Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[3][18]
-
Termination and Detection:
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Expected Data & Comparison:
| Compound | Target(s) | Mechanism | PAK4 Biochemical Potency (IC50/Ki) |
| Quinazoline Cmpd X | PAK4 | ATP-Competitive | ~10-30 nM (representative)[7][8] |
| PF-3758309 | PAK Family | ATP-Competitive | Ki = 18.7 nM[5][11][13] |
| KPT-9274 | PAK4, NAMPT | Non-Competitive | N/A (Allosteric) / NAMPT IC50 ≈ 120 nM[15][16] |
Note: As an allosteric modulator, KPT-9274's effect may not be accurately reflected in a standard ATP-competitive IC50 assay; its activity is typically measured via downstream effects or NAMPT inhibition assays.[16]
Part 3.2: Tier 2 - Cellular Activity Assessment
Demonstrating biochemical potency is necessary but not sufficient. The next critical phase is to confirm that the inhibitor can engage PAK4 within a cellular environment and produce the desired anti-cancer effects.
PAK4 Signaling Pathway
Understanding the downstream targets of PAK4 is crucial for designing cellular assays. Inhibition of PAK4 should lead to a measurable decrease in the phosphorylation of its key substrates.
Caption: Simplified PAK4 signaling cascade.
Protocol 2: Western Blot for Downstream Signaling
Causality: This protocol provides direct evidence of on-target activity in cells. By measuring the phosphorylation status of known PAK4 substrates like LIMK1 or β-catenin, we can confirm that the inhibitor is blocking the kinase's function, not just its enzymatic activity in a test tube.[5][7]
Methodology:
-
Cell Culture & Treatment: Seed a PAK4-overexpressing cancer cell line (e.g., A549 lung cancer or HCT116 colon cancer) in 6-well plates.[7][11] Once cells reach 70-80% confluency, treat with serial dilutions of the inhibitors for a specified time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-PAK4, anti-PAK4, anti-p-LIMK1, anti-LIMK1, anti-β-catenin, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Proliferation and Viability Assay
Causality: This assay measures the functional consequence of PAK4 inhibition on cancer cell growth and survival. A potent inhibitor should decrease cell proliferation, providing a key indicator of its potential therapeutic effect.
Methodology (e.g., CellTiter-Glo®):
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well. Allow cells to attach overnight.
-
Treatment: Treat cells with a range of inhibitor concentrations. Include a vehicle-only control.
-
Incubation: Incubate for 72 hours to allow for effects on cell division.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Measurement: Measure luminescence with a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Expected Data & Comparison:
| Compound | A549 Proliferation (GI50) | HCT116 Proliferation (GI50) | Notes |
| Quinazoline Cmpd X | ~0.61 µM (representative)[8] | Potent activity expected | Selectivity and potency vary with specific derivative. |
| PF-3758309 | ~20 nM[11][20] | ~0.24 nM[5][11] | Potent across multiple PAK4-dependent lines.[11] |
| KPT-9274 | Active[16] | Active[17] | Activity reflects dual PAK4/NAMPT inhibition.[16] |
Part 3.3: Tier 3 - In Vivo Efficacy
The ultimate preclinical validation is to assess the inhibitor's performance in a living organism, typically using a tumor xenograft model. This step evaluates the compound's pharmacokinetics, tolerability, and anti-tumor efficacy.
Protocol 4: Human Tumor Xenograft Model
Causality: This model integrates all aspects of a drug's properties (absorption, distribution, metabolism, excretion, and toxicity) with its ability to inhibit tumor growth in a complex biological system. Successful outcomes in this model are a prerequisite for clinical consideration.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, Quinazoline compound, PF-3758309, KPT-9274).
-
Dosing: Administer the compounds orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).[11] This schedule is informed by prior pharmacokinetic studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., 14-21 days), euthanize the mice. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-PAK4).
-
Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Outcomes:
-
PF-3758309: Has demonstrated significant tumor growth inhibition (>70%) in HCT116 and A549 xenograft models.[11][14]
-
KPT-9274: Shows dose-dependent inhibition of tumor growth in various xenograft models, including renal and pancreatic cancer.[15][17]
-
Quinazoline Compound: A successful quinazoline inhibitor would be expected to show significant, dose-dependent TGI with good tolerability.[21]
Conclusion and Future Perspectives
This guide outlines a systematic and robust methodology for the comparative analysis of a novel quinazoline-based PAK4 inhibitor against established benchmarks. By progressing through biochemical, cellular, and in vivo tiers of evaluation, researchers can build a comprehensive data package to assess a compound's therapeutic potential.
A promising this compound candidate would ideally exhibit:
-
High Potency: Low nanomolar IC50 against PAK4.
-
High Selectivity: Minimal off-target activity against other kinases to reduce potential toxicity.
-
Strong Cellular Activity: Effective inhibition of downstream signaling and potent anti-proliferative effects in PAK4-dependent cancer cell lines.
-
In Vivo Efficacy: Significant tumor growth inhibition in xenograft models with a favorable safety profile.
The distinct dual-action mechanism of KPT-9274 highlights an evolving strategy in kinase inhibitor development, where targeting multiple oncogenic nodes may offer a superior therapeutic window and a path to overcoming resistance. Future development of quinazoline-based inhibitors should focus not only on potency but also on optimizing selectivity and drug-like properties to ensure successful clinical translation.
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A Comparative Guide to Validating the Inhibitory Effect of 4-Oxoquinoline-3-Carboxamide on Topoisomerase II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of 4-oxoquinoline-3-carboxamide and its derivatives against human topoisomerase II (Topo II). We will delve into the mechanistic underpinnings of Topo II function, explore robust experimental protocols for assessing its inhibition, and draw comparisons with the well-established Topo II poison, etoposide. Our focus is to equip researchers with the rationale and detailed methodologies required for conclusive validation.
The Central Role of Topoisomerase II in Cellular Processes
Topoisomerase II is an essential enzyme that resolves topological challenges in DNA, such as supercoils and tangles, which arise during replication, transcription, and chromosome segregation.[1][2] It achieves this by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing it.[3] This catalytic cycle is critical for maintaining genomic integrity.[4] Consequently, Topo II is a prime target for anticancer therapies.[5][6]
Inhibitors of Topo II are broadly classified into two categories:
-
Topo II Poisons: These agents, like etoposide, stabilize the transient covalent complex formed between Topo II and DNA, known as the cleavage complex.[1][7] This leads to an accumulation of DNA double-strand breaks, which, if not repaired, can trigger apoptosis.[1][3]
-
Topo II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[3][8] They can act by various mechanisms, such as inhibiting ATP binding or preventing the enzyme from binding to DNA.[8][9]
Understanding which category a novel compound like 4-oxoquinoline-3-carboxamide falls into is crucial for its development as a potential therapeutic agent.
Experimental Validation of Topoisomerase II Inhibition
A multi-faceted approach is necessary to validate and characterize the inhibitory effect of a test compound on Topo II. Here, we detail two fundamental in vitro assays: the DNA relaxation assay and the DNA decatenation assay.
This assay assesses the ability of Topo II to relax supercoiled plasmid DNA.[10] In the presence of an inhibitor, the enzyme's activity is diminished, resulting in a lower proportion of relaxed DNA.
Experimental Workflow:
Figure 2: Workflow for the Topoisomerase II DNA Decatenation Assay.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture on ice containing assay buffer, ATP, and kDNA substrate. [11]2. Compound Addition: Aliquot the mixture into reaction tubes. Add 4-oxoquinoline-3-carboxamide to the test samples and an equivalent amount of solvent to the controls. [11]Include etoposide as a positive control.
-
Enzyme Addition and Incubation: Add diluted Topoisomerase II enzyme to the reaction tubes. [12]Incubate at 37°C for 30-60 minutes. [12]4. Reaction Termination: Stop the reaction by adding a stop solution/loading dye and Proteinase K to digest the enzyme. [12]5. Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis. [12]6. Visualization: Stain the gel with ethidium bromide and visualize the DNA bands. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. [12] Interpreting the Results:
Inhibition of Topo II activity will result in a decrease in the amount of decatenated DNA (minicircles) migrating into the gel and a corresponding increase in the amount of catenated kDNA remaining in the well.
Quantitative Analysis and Comparison
To objectively compare the inhibitory potency of 4-oxoquinoline-3-carboxamide with etoposide, it is essential to determine the half-maximal inhibitory concentration (IC50). This is achieved by performing the assays with a range of inhibitor concentrations and quantifying the band intensities using densitometry software.
| Compound | Assay | IC50 (µM) | Mechanism of Action |
| 4-Oxoquinoline-3-carboxamide | DNA Relaxation | [Insert experimental value] | [To be determined] |
| DNA Decatenation | [Insert experimental value] | ||
| Etoposide | DNA Relaxation | [Insert literature/experimental value] | Topoisomerase II Poison [1][7] |
| DNA Decatenation | [Insert literature/experimental value] |
Table 1: Comparative analysis of Topoisomerase II inhibitors. IC50 values should be determined experimentally for 4-oxoquinoline-3-carboxamide.
Distinguishing Between a Poison and a Catalytic Inhibitor
To further characterize the mechanism of 4-oxoquinoline-3-carboxamide, it is crucial to determine if it acts as a Topo II poison. This can be investigated using an in vivo complex of enzyme (ICE) bioassay, which quantifies the amount of Topo II covalently bound to DNA in cells. [5]An increase in the level of these covalent complexes upon treatment with the compound would suggest a poisoning mechanism, similar to etoposide. [5]
Conclusion
This guide outlines a systematic and robust approach to validating the inhibitory effect of 4-oxoquinoline-3-carboxamide on topoisomerase II. By employing DNA relaxation and decatenation assays, researchers can quantitatively assess its inhibitory potency and compare it to the established inhibitor, etoposide. Further mechanistic studies, such as the ICE bioassay, are recommended to elucidate whether 4-oxoquinoline-3-carboxamide functions as a Topo II poison or a catalytic inhibitor. These comprehensive validation studies are a critical step in the pre-clinical development of novel anticancer agents.
References
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- Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay.
- Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay.
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- Inspiralis. (n.d.). Yeast Topoisomerase II Relaxation Assay.
- Li, T. K., & Liu, L. F. (2001). Tumor cell death induced by topoisomerase-targeting drugs. Annual Review of Pharmacology and Toxicology, 41, 53–77.
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A Comparative Investigation of Novel 4-Oxoquinazoline-Based HDAC Inhibitors: A Technical Guide for Drug Discovery Professionals
Abstract
Histone deacetylases (HDACs) have emerged as pivotal targets in oncology, with several inhibitors approved for the treatment of hematological malignancies. The 4-oxoquinazoline scaffold has recently garnered significant attention as a promising framework for the development of novel HDAC inhibitors with improved potency and selectivity. This guide provides a comprehensive comparative analysis of emerging 4-oxoquinazoline-based HDAC inhibitors, juxtaposing their performance against established drugs such as Vorinostat (SAHA) and Panobinostat. We delve into the structure-activity relationships, preclinical efficacy in various cancer cell lines, and detailed, validated protocols for the evaluation of these compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of next-generation epigenetic therapies.
Introduction: The Epigenetic Promise of HDAC Inhibition
Epigenetic modifications, which reversibly alter gene expression without changing the underlying DNA sequence, are fundamental to cellular function and are frequently dysregulated in cancer. Histone acetylation is a key epigenetic mark, with the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) tightly controlling chromatin structure and gene transcription. In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[1]
HDAC inhibitors aim to restore the natural balance of histone acetylation, leading to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.[2][3] The therapeutic potential of this class of drugs has been validated by the FDA approval of agents like Vorinostat (SAHA) for cutaneous T-cell lymphoma and Panobinostat for multiple myeloma.[4][5][6] However, the clinical utility of these first-generation pan-HDAC inhibitors can be limited by dose-limiting toxicities. This has spurred the development of novel chemical scaffolds, such as the 4-oxoquinazoline core, to identify inhibitors with improved isoform selectivity and therapeutic windows.
The 4-oxoquinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including approved cancer therapies like Gefitinib and Erlotinib.[7] Its rigid, planar structure provides a versatile platform for introducing various functional groups to optimize interactions with the HDAC active site.
The Pharmacophore of HDAC Inhibitors: A Structural Overview
HDAC inhibitors typically share a common pharmacophoric model consisting of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The 4-oxoquinazoline moiety generally serves as the cap group in the novel inhibitors discussed herein.
Caption: General pharmacophore model of an HDAC inhibitor interacting with the enzyme's active site.
Comparative Analysis of 4-Oxoquinazoline-Based HDAC Inhibitors
Recent studies have reported the design and synthesis of novel 4-oxoquinazoline-based N-hydroxypropenamides with potent HDAC inhibitory activity.[7][8][9] A key finding from this research is the significance of the substitution pattern on the 4-oxoquinazoline ring.
Structure-Activity Relationship (SAR) Insights
-
Position of the Linker: Compounds with the N-hydroxypropenamide linker at position 7 of the 4-oxoquinazoline skeleton have demonstrated generally greater potency than those with the linker at position 6.[7][8]
-
N3-Substituents: The introduction of benzyl substituents at the N3 position has been shown to enhance bioactivity compared to smaller alkyl substituents.[7][8]
-
Cap Group Modifications: The addition of a 4-oxo functional group to the quinazoline ring is intended to create additional hydrogen bond interactions with amino acid residues at the entrance of the enzyme's active site, potentially enhancing inhibitory activity.[7]
Performance Data vs. Benchmarks
The following table summarizes the in vitro performance of representative novel 4-oxoquinazoline-based HDAC inhibitors compared to the established drug, Vorinostat (SAHA). The data is compiled from published studies.[7][8][9]
| Compound | Target | IC50 (µM) vs. HeLa Nuclear Extract | Cytotoxicity IC50 (µM) vs. SW620 (Colon Cancer) | Cytotoxicity IC50 (µM) vs. PC-3 (Prostate Cancer) | Cytotoxicity IC50 (µM) vs. NCI-H23 (Lung Cancer) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | 0.121 | 1.448 | 1.658 | 1.523 | [7][8] |
| Compound 10l | Pan-HDAC (HDAC6 pref.) | 0.041 | 0.671 | 0.892 | 0.754 | [7][8] |
| Compound 10m | Pan-HDAC (HDAC6 pref.) | 0.044 | 1.211 | 1.034 | 0.987 | [7][8] |
| Compound 10g | HDAC6 selective | 0.124 | Not reported | Not reported | Not reported | [7] |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
As the data indicates, compounds 10l and 10m exhibit 2- to 3-fold greater potency in HDAC inhibition and enhanced cytotoxicity against the tested cancer cell lines compared to SAHA.[7][8] Notably, some compounds within these novel series have demonstrated up to 10-fold greater selectivity for HDAC6, suggesting the potential for developing more targeted therapies with potentially fewer side effects.[7][8][9]
Experimental Protocols for Inhibitor Evaluation
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to characterize HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and is a primary method for determining the inhibitory potency (IC50) of test compounds.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO to create a stock solution, then dilute to the working concentration in HDAC Assay Buffer.
-
Prepare serial dilutions of the 4-oxoquinazoline-based inhibitor and control inhibitors (e.g., SAHA) in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the HDAC enzyme source (e.g., HeLa nuclear extract or recombinant HDAC) in cold assay buffer.
-
-
Assay Procedure (in a 96-well black plate):
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the test compound dilutions or vehicle control.
-
Add 25 µL of the diluted HDAC enzyme to each well.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate. The final reaction volume is 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution (containing a lysine developer and a broad-spectrum HDAC inhibitor like Trichostatin A).
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of the inhibitors on cancer cell lines by measuring mitochondrial metabolic activity.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SW620, PC-3, NCI-H23) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-oxoquinazoline-based inhibitors and control drugs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) working solution (100 µg/mL).
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
FITC fluorescence (green) indicates Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (a marker of early apoptosis).
-
PI fluorescence (red) indicates compromised cell membranes, staining the DNA of late apoptotic and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compounds as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
-
Concluding Remarks and Future Directions
The 4-oxoquinazoline scaffold represents a highly promising platform for the development of novel HDAC inhibitors. The preclinical data for emerging compounds, such as the N-hydroxypropenamide derivatives discussed, demonstrate superior potency and, in some cases, enhanced selectivity compared to the pan-HDAC inhibitor Vorinostat.[7][8][9] The ability of these compounds to induce apoptosis and cell cycle arrest in cancer cells underscores their therapeutic potential.
Future research should focus on optimizing the isoform selectivity of these inhibitors, particularly for HDAC6, which has been implicated in cancer cell motility and protein degradation pathways. Further preclinical evaluation in in vivo models is warranted to assess the pharmacokinetic properties, efficacy, and safety of these lead compounds. The detailed protocols provided in this guide offer a robust framework for the continued investigation and development of 4-oxoquinazoline-based HDAC inhibitors, with the ultimate goal of translating these promising laboratory findings into effective clinical therapies.
References
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A Comparative Analysis of the Anti-Inflammatory Profiles of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of pharmacologically active compounds.[1][2] This guide provides a detailed comparative analysis of a specific class of these compounds: 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, which have emerged as promising candidates for novel anti-inflammatory therapeutics. We will delve into their synthesis, in vitro and in vivo anti-inflammatory activities, structure-activity relationships, and proposed mechanisms of action, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this chemical series.
Introduction: The Rationale for Targeting Inflammation with Quinoline Derivatives
Inflammation is a fundamental biological process that, when dysregulated, underpins a wide array of debilitating human diseases, from autoimmune disorders to neurodegenerative conditions and sepsis.[3] A key strategy in the development of anti-inflammatory drugs is the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4] The 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide scaffold has been identified as a promising framework for the development of potent anti-inflammatory agents. Derivatives of this core structure have been shown to effectively suppress the production of these key cytokines, offering a potential therapeutic avenue for a variety of inflammatory disorders.[4][5]
Synthesis of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
The synthesis of the 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives discussed in this guide generally follows a well-established multi-step reaction pathway. The following is a representative synthetic protocol based on published literature.
Experimental Protocol: General Synthesis
Step 1: Synthesis of Diethyl 2-(phenylamino)methylenemalonate
-
A mixture of aniline (10 mmol), diethyl 2-(ethoxymethylidene)malonate (12 mmol), and ethanol (20 mL) is stirred at room temperature for 2-3 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The resulting solid is collected by filtration and washed with cold ethanol to yield the desired intermediate.
Step 2: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
The product from Step 1 (8 mmol) is added to diphenyl ether (15 mL) and heated to 250 °C for 30 minutes.
-
After cooling to room temperature, petroleum ether is added, and the resulting precipitate is filtered, washed with petroleum ether, and dried to give the quinoline core structure.
Step 3: Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
-
The ethyl ester from Step 2 (5 mmol) is hydrolyzed by refluxing in a mixture of acetic acid (10 mL) and hydrochloric acid (10 mL) for 2-3 hours.
-
The reaction mixture is cooled, and the precipitate is collected by filtration, washed with water, and dried.
Step 4: Synthesis of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
-
To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol) in anhydrous dichloromethane (10 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 mmol) and 1-hydroxybenzotriazole (HOBt) (1.5 mmol) are added.
-
The mixture is stirred at room temperature for 30 minutes.
-
The appropriate substituted aniline (1.2 mmol) is then added, and the reaction is stirred for a further 12-24 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the final 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative.
In Vitro Anti-Inflammatory Activity: A Comparative Analysis
The anti-inflammatory potential of these derivatives is primarily assessed through their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as J774A.1 or RAW 264.7. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of these compounds.
Experimental Protocol: In Vitro Cytokine Inhibition Assay
-
Cell Culture: J774A.1 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: The concentration of IL-6 and TNF-α in the cell culture supernatants is quantified using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Comparative Data of Representative Derivatives
The following tables summarize the in vitro anti-inflammatory activity of a selection of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives from a notable study by Wang et al. (2023).[3]
Table 1: Inhibition of LPS-Induced IL-6 and TNF-α Production in J774A.1 Cells by 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide Derivatives
| Compound | R1 (at N1 of quinoline) | R2 (on N-phenyl) | IL-6 IC50 (µM) | TNF-α IC50 (µM) |
| 1a | H | H | >50 | >50 |
| 13a | H | 4-CF3 | 0.87 | 1.12 |
| 13b | H | 3-CF3 | 2.15 | 3.48 |
| 13c | H | 2-CF3 | 3.76 | 5.21 |
| 13d | H | 4-F | 1.23 | 2.54 |
| 13e | H | 3-F | 3.68 | 4.97 |
| 13f | H | 2-F | 4.81 | 6.33 |
| 13g | H | 4-Cl | 1.56 | 2.89 |
| 13h | H | 3-Cl | 4.12 | 5.76 |
| 13i | H | 2-Cl | 5.23 | 7.14 |
| 13j | H | 4-Br | 1.87 | 3.11 |
| 13k | H | 3-Br | 4.56 | 6.02 |
| 13l | H | 2-Br | 5.98 | 8.23 |
| 14a | Me | 4-CF3 | 1.25 | 1.98 |
| 14b | Et | 4-CF3 | 1.87 | 2.54 |
Data extracted from Wang et al., Eur J Med Chem. 2023 Mar 5:249:115144.[3]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for a detailed examination of the structure-activity relationships of these derivatives.
-
Substitution on the N-phenyl Ring: The nature and position of the substituent on the N-phenyl ring significantly influence the anti-inflammatory activity. Electron-withdrawing groups, particularly at the para-position (R2 = 4-CF3, 4-F, 4-Cl, 4-Br), generally confer the highest potency. For instance, compound 13a with a 4-trifluoromethyl group is the most active among the unsubstituted N1-quinoline derivatives.[3] The potency generally follows the order: para > meta > ortho for the same substituent.
-
Substitution at the N1 Position of the Quinoline Ring: Alkylation at the N1 position of the quinoline ring (R1) is generally well-tolerated, with compounds 14a (R1 = Me) and 14b (R1 = Et) retaining significant activity, although slightly less potent than their unsubstituted counterpart 13a .
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The pro-inflammatory cytokines IL-6 and TNF-α are transcriptionally regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. Several studies have indicated that 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives exert their anti-inflammatory effects by inhibiting this critical pathway.[3][4]
Proposed Mechanism of Action
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p65/p50) to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including IL-6 and TNF-α, and initiates their transcription. The active 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives are proposed to interfere with this cascade, potentially by inhibiting the phosphorylation of IκB, thereby preventing the nuclear translocation of NF-κB.[3]
Caption: Experimental workflow for the evaluation of anti-inflammatory agents.
Conclusion and Future Directions
The 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The extensive structure-activity relationship studies have identified key structural features that contribute to their potency, particularly the presence of electron-withdrawing substituents at the para-position of the N-phenyl ring. The lead compound, 13a , has demonstrated significant in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Optimization of the Lead Compound: Further structural modifications of 13a could lead to the discovery of even more potent and selective anti-inflammatory agents with improved drug-like properties.
-
Elucidation of the Precise Molecular Target: While inhibition of the NF-κB pathway is a key mechanism, the direct molecular target of these compounds remains to be definitively identified. Target identification studies will be crucial for a complete understanding of their mechanism of action.
-
Evaluation in Chronic Inflammation Models: The efficacy of these compounds should be investigated in animal models of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, to broaden their potential therapeutic applications.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology assessments will be necessary to determine the therapeutic window of these compounds and to support their advancement into clinical development.
References
- Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]
- Request PDF of "Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis". (2023).
- BenchChem. (2025). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide. BenchChem.
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- Kuroda, T., et al. (1992). A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. Journal of Medicinal Chemistry, 35(6), 1130-1136. [Link]
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- Dalbanjan, N. P., et al. (2025). Selected quinoline derivatives with anti-inflammatory activity.
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- Gu, L., et al. (2017). Synthesis, potential anti-inflammatory and analgesic activities study of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448-3453.
- Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 297, 117922.
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Experimental Validation of the Anticancer Mechanism of 4-Oxoquinoline-3-carboxamides: A Comparative Guide
This guide provides an in-depth technical comparison of the anticancer mechanisms of 4-oxoquinoline-3-carboxamides, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed protocols for experimental validation, and objectively compare their performance against established anticancer agents, supported by experimental data. Our focus is on providing a robust framework for understanding and evaluating this promising class of compounds.
Introduction to 4-Oxoquinoline-3-carboxamides as Anticancer Agents
The 4-oxoquinoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] In the realm of oncology, derivatives of this class have shown significant cytotoxic effects against various cancer cell lines, including those of gastric, breast, and leukemia origin.[2][3] A key advantage observed for some derivatives is their selectivity for cancer cells over normal cell lines, a critical attribute for minimizing off-target toxicity, a common limitation of many conventional chemotherapeutics like doxorubicin.[2][4]
The primary anticancer mechanism for many 4-oxoquinoline-3-carboxamide derivatives is the inhibition of human topoisomerase II, a crucial enzyme involved in DNA replication and repair.[1][2][4][5] By targeting this enzyme, these compounds induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[5][6] Furthermore, certain analogues have been developed to target other critical cancer-related pathways, such as the c-Met and VEGFR-2 signaling cascades, highlighting the versatility of this chemical scaffold.[7][8]
This guide will explore these mechanisms in detail, providing the experimental basis for these claims and comparing the efficacy of 4-oxoquinoline-3-carboxamides with established drugs that target similar pathways.
Comparative Analysis of Anticancer Efficacy
To contextualize the anticancer potential of 4-oxoquinoline-3-carboxamides, we compare their cytotoxic activity (IC50 values) with standard chemotherapeutic agents known to target similar pathways. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative 4-oxoquinoline-3-carboxamide derivatives and comparator drugs in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) in Gastric Cancer Cell Lines
| Compound/Drug | AGS (Gastric Adenocarcinoma) | NCI-SNU-16 (Gastric Carcinoma) | MKN-45 (Gastric Adenocarcinoma, c-Met amplified) |
| 4-Oxoquinoline-3-carboxamide 1 | Data not available | Data not available | Data not available |
| Doxorubicin | ~0.25 µM[9] | Data not available | Data not available |
| Etoposide | ~52 µM[10] | Data not available | Data not available |
| Foretinib (c-Met/VEGFR2 Inhibitor) | Data not available | Data not available | ~0.01 µM[11] |
Table 2: Comparative Cytotoxicity (IC50, µM) in Breast Cancer Cell Lines
| Compound/Drug | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) |
| 4-Oxoquinoline-3-carboxamide 2 | Data not available | Data not available |
| Doxorubicin | ~0.83 - 9.9 µM[12][13][14] | ~0.66 - 1 µM[12][13] |
| Etoposide | ~5 µM[15] | ~30% inhibition at 5 µM[15] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., incubation time, assay method). The data presented here is for comparative purposes.
Key Anticancer Mechanisms and Their Experimental Validation
This section details the primary mechanisms of action of 4-oxoquinoline-3-carboxamides and provides step-by-step protocols for their experimental validation.
Inhibition of Topoisomerase II
A predominant mechanism of action for many 4-oxoquinoline-3-carboxamides is the inhibition of topoisomerase II, an enzyme that plays a critical role in resolving DNA topological problems during replication, transcription, and chromosome segregation.[6] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[16][17] This mechanism is shared with established chemotherapeutic drugs like doxorubicin and etoposide.[11]
Caption: Inhibition of Topoisomerase II by 4-oxoquinoline-3-carboxamides.
This assay biochemically confirms the inhibitory effect of the compounds on topoisomerase II activity.
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, and glycerol).[5][18]
-
Compound Incubation: Add the 4-oxoquinoline-3-carboxamide derivative at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add human topoisomerase II enzyme to all tubes except the negative control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[18]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.[18]
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. A successful inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.
Inhibition of c-Met Kinase
Certain 4-oxoquinoline-3-carboxamide analogues have been designed to inhibit the c-Met receptor tyrosine kinase.[7] The HGF/c-Met signaling pathway is often dysregulated in cancer, promoting cell proliferation, survival, migration, and invasion.[2][4] Inhibition of c-Met is a validated therapeutic strategy, with drugs like foretinib demonstrating clinical activity.[19]
Caption: Inhibition of the c-Met signaling pathway.
Inhibition of VEGFR-2 Kinase
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18][20] Some 4-oxoquinoline-3-carboxamides have demonstrated inhibitory activity against VEGFR-2, similar to the multi-kinase inhibitor sorafenib.[8][21]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Cellular Consequences of 4-Oxoquinoline-3-carboxamide Treatment
The inhibition of these key molecular targets by 4-oxoquinoline-3-carboxamides translates into observable cellular effects, including decreased cell viability, induction of apoptosis, and cell cycle arrest. The following protocols are fundamental for quantifying these outcomes.
Assessment of Cell Viability
Caption: Workflow for determining cell viability using the MTT assay.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with serial dilutions of the 4-oxoquinoline-3-carboxamide derivatives and comparator drugs for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Detection of Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[26]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[26]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3]
Cell Cycle Analysis
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]
-
Cell Treatment and Harvesting: Treat cells with the compounds as described for the apoptosis assay and harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[7][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[28]
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[20]
Conclusion and Future Perspectives
The 4-oxoquinoline-3-carboxamide scaffold represents a versatile platform for the development of novel anticancer agents. Their ability to target fundamental cellular processes, such as DNA replication via topoisomerase II inhibition, and key signaling pathways like c-Met and VEGFR-2, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for validating the anticancer mechanisms of these compounds and for comparing their efficacy against existing therapies.
Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, thereby improving the therapeutic index. Furthermore, in vivo studies are crucial to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of lead compounds. The continued exploration of 4-oxoquinoline-3-carboxamides holds significant promise for the discovery of next-generation cancer therapeutics.
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The Evolving Arsenal Against Cancer: A Head-to-Head Comparison of Quinazolinone Derivatives in Diverse Cancer Cell Lines
For decades, the quinazolinone scaffold has been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a broad spectrum of biological activities. In the realm of oncology, these derivatives have emerged as particularly promising therapeutic agents, with several already receiving FDA approval for the treatment of various cancers.[1][2] This guide offers a detailed comparison of the cytotoxic effects of various quinazolinone derivatives against a panel of human cancer cell lines, delving into their mechanisms of action and the structural nuances that dictate their potency.
The versatility of the quinazolinone core allows for extensive chemical modifications, leading to compounds that can target a wide array of molecular pathways crucial for cancer cell proliferation and survival.[3][4] From inhibiting key enzymes like receptor tyrosine kinases to disrupting the cellular machinery of cell division, quinazolinone derivatives represent a diverse and powerful class of anticancer agents.[5][6] This guide will synthesize data from multiple studies to provide a comparative overview of their performance, offering valuable insights for researchers and drug development professionals.
The Quinazolinone Advantage: A Scaffold Ripe for Anticancer Drug Discovery
The quinazolinone structure, a fusion of a benzene ring and a pyrimidinone ring, provides a rigid and planar scaffold that is amenable to substitutions at various positions.[5] These modifications significantly influence the compound's pharmacological properties, including its target specificity, potency, and pharmacokinetic profile. The ability to fine-tune these properties through synthetic chemistry has made quinazolinones a favored scaffold in the quest for novel and more effective cancer therapies.[2]
Several quinazolinone-based drugs have already made a significant impact in the clinic. For instance, gefitinib, erlotinib, and afatinib are well-established epidermal growth factor receptor (EGFR) inhibitors used in the treatment of non-small-cell lung cancer.[1] These drugs exemplify the potential of the quinazolinone scaffold to generate highly potent and selective kinase inhibitors.
Head-to-Head Cytotoxicity: A Comparative Analysis
The anticancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of various quinazolinone derivatives against a range of cancer cell lines, collated from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, assay methods (e.g., MTT, SRB), and incubation times.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline-1,2,4-thiadiazole amides | Compound 32 | A549 (Lung) | 0.02 | [7] |
| MCF-7 (Breast) | 0.09 | [7] | ||
| Colo-205 (Colon) | 0.15 | [7] | ||
| A2780 (Ovarian) | 0.33 | [7] | ||
| Quinazolinone Acetamides | Compound 5f | SiHA (Cervical) | Not specified, but noted as excellent | [8] |
| Compound 5g | MCF-7 (Breast) | Not specified, but noted as excellent | [8] | |
| Amino acid-linked quinazolinones | Phenylalanine-based hybrid | MCF-7 (Breast) | 0.44 | [9] |
| Glutamine-based hybrid | MCF-7 (Breast) | 0.43 | [9] | |
| Morpholine substituted quinazolines | AK-10 | A549 (Lung) | 8.55 | [10] |
| MCF-7 (Breast) | 3.15 | [10] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 | [10] | ||
| Quinazolinone-quinoxaline hybrids | Compound 11g (nitro substituent) | HeLa (Cervical) | Not specified, but noted as best in series | [11] |
Unraveling the Mechanisms of Action
The anticancer activity of quinazolinone derivatives stems from their ability to interfere with various cellular processes that are critical for tumor growth and progression. The primary mechanisms of action are detailed below.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of quinazolinone derivatives exert their anticancer effects by targeting receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[12] EGFR is a key player in signaling pathways that regulate cell proliferation, survival, and differentiation.[13] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.[13] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[1]
Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.
Disruption of Microtubule Dynamics
Another important mechanism of action for some quinazolinone derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the building block of microtubules, these compounds prevent their assembly, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.[5]
Induction of Apoptosis
Many quinazolinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[3][4] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been found to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the execution of the apoptotic program.[12]
Experimental Protocols: Assessing Cytotoxicity
The in vitro cytotoxicity of quinazolinone derivatives is commonly evaluated using colorimetric assays such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion and Future Perspectives
Quinazolinone derivatives continue to be a rich source of inspiration for the development of novel anticancer agents. Their structural versatility allows for the fine-tuning of their pharmacological properties to target a wide range of cancer cell types and molecular pathways. The data presented in this guide highlights the potent and diverse anticancer activities of this class of compounds.
Future research in this area will likely focus on the development of quinazolinone derivatives with improved selectivity for cancer cells over normal cells, thereby reducing off-target toxicities. Furthermore, the design of dual- or multi-target inhibitors based on the quinazolinone scaffold holds promise for overcoming drug resistance, a major challenge in cancer therapy. The continued exploration of this remarkable heterocyclic system will undoubtedly lead to the discovery of new and more effective treatments for cancer.
References
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In Vivo Validation of 4-Hydroxyquinazoline Derivatives as PARP Inhibitors: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring deficiencies in DNA damage repair pathways. The 4-hydroxyquinazoline scaffold has garnered considerable interest as a promising chemical backbone for the development of novel PARP inhibitors. This guide provides a comprehensive comparison of the in vivo validation of select 4-hydroxyquinazoline and related quinazolinone derivatives as PARP inhibitors, offering insights into their preclinical efficacy, the rationale behind the experimental designs, and detailed protocols for their evaluation.
The Rationale for Targeting PARP and the Promise of the Quinazoline Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes involving DNA repair, genomic stability, and programmed cell death. In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype, where the accumulation of unrepaired DNA double-strand breaks results in cell death.
The quinazoline core is a versatile scaffold in medicinal chemistry, known for its ability to interact with the nicotinamide binding pocket of PARP enzymes. Derivatives of 4-hydroxyquinazoline have been specifically designed to enhance potency, selectivity, and pharmacokinetic properties, aiming to overcome resistance and improve upon the therapeutic window of existing PARP inhibitors.
Comparative In Vivo Efficacy of Novel Quinazolinone-Based PARP Inhibitors
The preclinical development of novel PARP inhibitors hinges on rigorous in vivo validation to assess their anti-tumor activity and safety profiles. Here, we compare the in vivo performance of three noteworthy quinazolinone-based PARP inhibitors that have shown promising results in xenograft models.
| Compound ID | Derivative Class | Cancer Model | Dosing and Administration | Key Efficacy Findings | Reference |
| B1 | 4-Hydroxyquinazoline | HCT-15 (colorectal) xenograft in nude mice | 25 mg/kg, intraperitoneally | Significantly suppressed tumor growth. Acute toxicity study confirmed its safety.[1][2] | [1] |
| Compound 2e | 3H-Quinazolin-4-one | BRCA1/2-mutated breast carcinoma xenograft in SCID beige mice | 200 mg/kg, intraperitoneally (qdx5/wx3w) | 47% tumor growth inhibition.[3] | [3] |
| Cpd36 | Quinazoline-2,4(1H,3H)-dione | Breast and Prostate cancer xenografts | Orally bioavailable | Significantly repressed tumor growth.[4] | [4] |
Expert Insights: The selection of xenograft models is critical for evaluating the therapeutic potential of these inhibitors. The HCT-15 cell line is a model for colorectal cancer, and its use in a xenograft study allows for the assessment of the compound's efficacy in a solid tumor context. The choice of a BRCA1/2-mutated breast cancer model for Compound 2e is a direct in vivo test of the synthetic lethality principle, a key mechanism of action for PARP inhibitors. The demonstration of oral bioavailability for Cpd36 is a significant step towards clinical translation, as it offers a more convenient administration route for patients.
Deconstructing the In Vivo Validation Workflow
The successful in vivo validation of a PARP inhibitor requires a meticulously planned and executed experimental workflow. The following diagram and protocol outline the key steps involved.
Caption: A generalized workflow for the in vivo validation of PARP inhibitors.
Detailed Experimental Protocol: Xenograft Tumor Model
This protocol provides a standardized framework for assessing the in vivo efficacy of 4-hydroxyquinazoline derivatives as PARP inhibitors.
1. Animal Model and Cell Lines:
- Rationale: The choice of animal model is paramount. Immunodeficient mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells. The selection of the cancer cell line should be guided by the specific hypothesis being tested. For PARP inhibitors, cell lines with known DNA repair deficiencies (e.g., BRCA1/2 mutations) are highly relevant to demonstrate synthetic lethality.
- Procedure:
- Acquire female athymic nude mice (4-6 weeks old).
- Culture the desired human cancer cell line (e.g., HCT-15, MDA-MB-436) under standard conditions.
- Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
- Subcutaneously inject the cell suspension into the flank of each mouse.
2. Tumor Growth Monitoring and Group Allocation:
- Rationale: Monitoring tumor growth ensures that treatment is initiated when tumors are well-established but not necrotic. Randomization of animals into treatment and control groups is essential to minimize bias.
- Procedure:
- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a mean volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=6-10 mice per group).
3. Drug Formulation and Administration:
- Rationale: The formulation of the investigational compound is critical for its stability and bioavailability. The route and schedule of administration should be based on pharmacokinetic studies, if available, or on established protocols for similar compounds.
- Procedure:
- Prepare the 4-hydroxyquinazoline derivative in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline). The vehicle alone will be administered to the control group.
- Administer the compound and vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule.
4. Efficacy and Toxicity Evaluation:
- Rationale: Regular monitoring of tumor volume and body weight provides key data on the anti-tumor efficacy and systemic toxicity of the compound.
- Procedure:
- Continue to measure tumor volume and body weight every 2-3 days throughout the study.
- At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors and record their final weight.
- Collect major organs for histopathological analysis to assess for any treatment-related toxicity.
5. Data Analysis:
- Rationale: Statistical analysis is crucial to determine the significance of the observed anti-tumor effects.
- Procedure:
- Calculate the tumor growth inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treated and control groups.
The PARP Signaling Pathway and Mechanism of Inhibition
Understanding the underlying molecular mechanisms is fundamental to interpreting in vivo data. The following diagram illustrates the PARP signaling pathway and the action of 4-hydroxyquinazoline-based inhibitors.
Caption: Mechanism of action of 4-hydroxyquinazoline-based PARP inhibitors.
Expert Insights: The dual mechanism of PARP inhibitors, involving both catalytic inhibition and the "trapping" of PARP1 on DNA, is a key determinant of their efficacy. The 4-hydroxyquinazoline scaffold can be modified to fine-tune these properties. For instance, specific substitutions can enhance the inhibitor's affinity for the PARP active site, leading to more potent catalytic inhibition, or alter its interaction with the enzyme-DNA complex, thereby modulating its trapping potential. The in vivo validation studies are crucial to ascertain how these molecular properties translate into anti-tumor activity in a complex biological system.
Future Directions and Concluding Remarks
The in vivo validation studies of 4-hydroxyquinazoline derivatives and related quinazolinone compounds have demonstrated their potential as a new generation of PARP inhibitors. The promising anti-tumor efficacy observed in various xenograft models, coupled with favorable properties such as oral bioavailability in some cases, warrants further investigation.
Future studies should focus on:
-
Head-to-head in vivo comparisons: Directly comparing the efficacy and toxicity of different 4-hydroxyquinazoline derivatives against established PARP inhibitors like olaparib.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of these compounds and to correlate drug exposure with target engagement and anti-tumor response.
-
Evaluation in patient-derived xenograft (PDX) models: These models more accurately recapitulate the heterogeneity of human tumors and can provide more predictive data on clinical efficacy.
-
Combination studies: Investigating the synergistic effects of these novel PARP inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy.
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[4] Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]
[2] Zhang, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. PubMed, 38543043. [Link]
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[6] Guffanti, F., et al. (2021). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Molecular Cancer Therapeutics, 20(1), 53-63. [Link]
[7] Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37080-37096. [Link]
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[9] Smith, M. A., et al. (2015). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS One, 10(12), e0145139. [Link]
[10] Sun, K., et al. (2018). A Comparative Pharmacokinetic Study of PARP Inhibitors Demonstrates Favorable Properties for Niraparib Efficacy in Preclinical Tumor Models. PubMed, 30627342. [Link]
[11] Wang, L., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3325-3338. [Link]
[3] Carchia, E., et al. (2011). Novel PARP-1 inhibitors based on a 3H-quinazolin-4-one scaffold. AIR Unimi. [Link]
[12] Konecny, G. E., et al. (2019). The Poly (ADP-ribose) polymerase inhibitor Olaparib and pan-ErbB inhibitor Neratinib are highly synergistic in HER2 overexpressing Epithelial Ovarian Carcinoma in vitro and in vivo. Oncotarget, 10(52), 5433-5446. [Link]
[13] Chen, Y., et al. (2023). Combined PARP inhibitors and small molecular inhibitors in solid tumor treatment (Review). Oncology Letters, 25(1), 33. [Link]
[14] Gali-Muhtasib, H., et al. (2021). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 26(16), 4983. [Link]
[15] Li, Y., et al. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of Medicinal Chemistry, 65(9), 6803-6825. [Link]
[16] Abouzid, K. M., et al. (2018). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 8(52), 29599-29613. [Link]
[17] Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 104106. [Link]
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[19] Kumar, S., et al. (2019). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. Heliyon, 5(10), e02621. [Link]
[20] Vogeley, C., et al. (2021). PARP Inhibitors Effectively Reduce MAPK Inhibitor Resistant Melanoma Cell Growth and Synergize with MAPK Inhibitors through a Synthetic Lethal Interaction In Vitro and In Vivo. Cancers, 13(16), 4085. [Link]
[21] Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Saudi Pharmaceutical Journal, 24(5), 591-600. [Link]
[22] Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 354-360. [Link]
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A Comparative Guide to the Dual Inhibitory Activity of Quinazolinone-7-Carboxamides on sEH and FLAP
This guide provides an in-depth comparison of quinazolinone-7-carboxamides as dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and experimental validation of this promising class of anti-inflammatory agents.
The Strategic Advantage of Dual sEH/FLAP Inhibition in Controlling Inflammation
Inflammatory processes are intricately regulated by a network of bioactive lipid mediators derived from arachidonic acid (AA).[1][2] Two critical, yet opposing, pathways in this cascade are the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) branches, which produce pro-inflammatory prostaglandins and leukotrienes (LTs), respectively.[1] A third, the cytochrome P450 (CYP) epoxygenase pathway, generates epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[3][4]
However, the beneficial effects of EETs are short-lived, as they are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[3][5] Simultaneously, the 5-LO pathway, which is responsible for producing potent pro-inflammatory leukotrienes like LTB₄, is initiated by the 5-lipoxygenase-activating protein (FLAP). FLAP acts as a crucial transfer protein, presenting AA to 5-lipoxygenase for conversion into LTs.[2][5][6]
This understanding forms the basis of a powerful therapeutic strategy: simultaneously inhibiting sEH to preserve anti-inflammatory EETs and inhibiting FLAP to block the production of pro-inflammatory LTs.[2] This dual-pronged approach offers a synergistic effect that can more effectively rebalance the lipid mediator profile towards an anti-inflammatory and pro-resolving state than inhibiting either target alone.[5][7]
Intersecting Pathways: A Balancing Act in the Arachidonic Acid Cascade
Upon cellular stimulation by inflammatory signals, phospholipase A₂ releases arachidonic acid from the cell membrane. From there, it can be metabolized by three major enzymatic pathways. The dual inhibition of sEH and FLAP strategically targets two of these pathways to shift the balance from a pro-inflammatory to an anti-inflammatory state.
-
The sEH Pathway: CYP epoxygenases convert AA into EETs. These EETs exert beneficial effects but are quickly degraded by sEH. Inhibition of sEH preserves EET levels, promoting anti-inflammatory and cardio-protective actions.[4]
-
The FLAP/5-LO Pathway: FLAP binds AA and presents it to 5-LO. This initiates a cascade that produces highly pro-inflammatory leukotrienes, which are implicated in a wide range of inflammatory diseases, including asthma and atherosclerosis.[8][9] FLAP inhibitors block this initial step, preventing the formation of all downstream leukotrienes.[6]
The following diagram illustrates the central role of sEH and FLAP within the arachidonic acid cascade and the strategic intervention points for dual inhibitors.
Caption: Workflow for the in vitro fluorescence-based sEH inhibition assay.
Protocol 2: In Vitro FLAP Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the production of leukotrienes in intact human cells, providing a physiologically relevant assessment of FLAP inhibition.
Causality Behind Experimental Choices:
-
Cell Type: Human polymorphonuclear leukocytes (PMNLs) or a differentiated human monocytic cell line (e.g., THP-1) are used as they endogenously express the complete 5-LO/FLAP pathway.
-
Stimulus: Calcium ionophore A23187 is used to stimulate the cells, triggering a robust and reproducible release of arachidonic acid and subsequent leukotriene synthesis.
-
Endpoint Measurement: LTB₄ is a major product of the 5-LO pathway and serves as a reliable biomarker for FLAP activity. Its quantification by ELISA or LC-MS/MS provides a precise measure of pathway inhibition.
Step-by-Step Methodology:
-
Isolate human PMNLs from the whole blood of healthy donors or culture and differentiate THP-1 cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS with calcium and magnesium).
-
Pre-incubate the cell suspension with various concentrations of the test compound (or vehicle control) for 15 minutes at 37°C.
-
Stimulate leukotriene biosynthesis by adding calcium ionophore A23187 (e.g., final concentration of 2.5 µM).
-
Incubate for an additional 10 minutes at 37°C.
-
Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant, which contains the secreted leukotrienes.
-
Quantify the amount of LTB₄ in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Calculate the percentage of LTB₄ production inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for the cell-based FLAP inhibition assay.
Future Perspectives and Conclusion
The quinazolinone-7-carboxamide scaffold represents a promising and adaptable platform for the development of novel anti-inflammatory agents. [1]The demonstrated ability to tune the inhibitory profile—from sEH-selective to balanced dual sEH/FLAP inhibitors—offers significant advantages for targeting specific inflammatory conditions. [3][10]Compound 34, in particular, serves as an excellent lead structure for a dual-acting agent. [10] Future research should focus on:
-
In Vivo Efficacy: Evaluating the lead compounds in animal models of inflammatory diseases (e.g., arthritis, inflammatory pain, cardiovascular disease) to confirm that the in vitro potency translates to therapeutic benefit. [4][5]* Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize for drug-like characteristics. High lipophilicity and plasma protein binding are known challenges for some FLAP inhibitors that must be addressed. [11][12]* Further SAR Exploration: Continued chemical modification of the quinazolinone-7-carboxamide core could yield compounds with even greater potency and optimized pharmacokinetic profiles.
References
- Gok, S., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]
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- Meirer, K., et al. (2018). Synthesis, Biological Evaluation and Structure–Activity Relationships of Diflapolin Analogues as Dual sEH/FLAP Inhibitors. PubMed Central. [Link]
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- Rovegno, F., et al. (2019). Recent advances for FLAP inhibitors.
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- Nithipatikom, K. (2014).
- Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide. As a compound often utilized in research and development, specific safety and disposal data may not be readily available. Therefore, this guide is synthesized from the chemical principles of the quinazolinone scaffold, general laboratory safety protocols, and regulatory standards. The primary directive is to treat this compound as hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures.[1]
Core Principle: Hazard Assessment and Triage
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be performed by extrapolating data from structurally analogous compounds, primarily the parent quinazolinone ring. The quinazolinone ring system is known for its high stability in various chemical reactions, including oxidation, reduction, and hydrolysis.[2] This inherent stability is a critical factor, as it implies that the compound is unlikely to degrade into non-hazardous components through simple laboratory neutralization procedures. Consequently, professional disposal via a certified hazardous waste management program is the only appropriate pathway.
The following table summarizes the anticipated hazards based on data from related quinazolinone compounds.
| Hazard Type | GHS Classification (Code) | Description | Primary Analog Source(s) |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Quinazolin-4(1H)-one[3][4] |
| Skin Irritation | H315 | Causes skin irritation. | N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide[5], Quinazolin-4(1H)-one[4] |
| Eye Irritation | H319 | Causes serious eye irritation. | N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide[5], Quinazolin-4(1H)-one[4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | N-Isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide[5], Quinazolin-4(1H)-one[4] |
| Aquatic Toxicity | (Unclassified) | Parent quinazoline is noted as very toxic to aquatic organisms.[6] | Quinazoline[6] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and waste packaging, all operations must be conducted with the following controls in place. The causality for these measures is rooted in the potential for irritation and toxicity.
-
Engineering Control: All handling of solid (powder) and liquid forms of the compound must occur within a certified chemical fume hood. This prevents the inhalation of aerosols or fine powders, a primary exposure route for compounds suspected of causing respiratory irritation.[5]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields. This is mandatory to prevent contact with the eyes, as related compounds are known to cause serious eye irritation.[4][5]
-
Hand Protection: Wear nitrile gloves. Inspect gloves for integrity before use and remove them with care to avoid skin contamination. This measure is critical as skin irritation is a documented hazard for this chemical class.[4][5]
-
Body Protection: A standard laboratory coat must be worn. Contaminated work clothes should be laundered separately from personal clothing.[6]
Waste Segregation and Collection Protocol
Proper segregation is fundamental to safe and compliant chemical waste disposal.[7][8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Collection Procedure:
-
Characterize the Waste Stream:
-
Solid Waste: Includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, paper towels), and spent silica gel.
-
Liquid Waste: Solutions containing the compound dissolved in organic solvents. Segregate into halogenated and non-halogenated streams as required by your institution.[7] Do not pour any solution containing this compound down the drain.[1]
-
Sharps Waste: Needles, scalpels, or broken glass contaminated with the compound.
-
-
Select Appropriate Waste Containers:
-
Solids: Use a sealable, wide-mouth container made of a compatible material (e.g., HDPE). The container must be clearly labeled for solid chemical waste.
-
Liquids: Use a sealable, chemical-resistant container (e.g., a safety-coated glass bottle or HDPE carboy) designated for the specific solvent waste stream (halogenated or non-halogenated).[8] Containers should not be filled beyond 90% capacity to prevent spillage.[7]
-
-
Label the Container Correctly:
-
Affix a hazardous waste tag provided by your EHS department as soon as you begin adding waste.
-
Clearly write the full chemical name: "this compound".
-
List all other constituents in the container, including solvents, and their approximate percentages.
-
Ensure the hazard boxes (e.g., "Toxic," "Irritant") are checked as appropriate.
-
-
Transfer Waste Safely:
-
Perform all transfers inside a chemical fume hood.
-
For solids, carefully transfer to avoid generating dust.[6]
-
For liquids, use a funnel to prevent spills.
-
Securely close the container lid after each addition.
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[5]
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency services.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain the Spill:
-
For Solid Spills: Do not use dry sweeping, as this can generate dust.[6] Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent). Carefully scoop the material into a designated solid waste container.[9]
-
For Liquid Spills: Cover the spill with an inert absorbent material. Work from the outside in to prevent spreading. Once absorbed, scoop the material into a waste container.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the solid chemical waste container.
-
Dispose of Waste: Label the spill cleanup waste container and manage it as hazardous waste according to the protocol in Section 3.
Disposal Decision Workflow
The logical flow for managing waste containing this compound is visualized below. This process ensures that all waste is correctly identified, segregated, and handled in compliance with safety standards.
Caption: Logical flow for the proper disposal of chemical waste.
References
- Benchchem. Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds.
- Szabo-Scandic. Quinazoline Safety Data Sheet.
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Operational Protocol: Personal Protective Equipment for Handling 4-Oxo-1,4-dihydroquinazoline-6-carboxamide
An In-Depth Technical Guide
Hazard Identification and Risk Assessment: A Proactive Stance
Understanding the specific risks associated with 4-Oxo-1,4-dihydroquinazoline-6-carboxamide is the foundational step in developing an effective PPE strategy. While a comprehensive, peer-reviewed safety data sheet (SDS) for this specific compound is not widely available, data for the compound and its close structural analogs provide a clear hazard profile. The primary risks stem from its physical form as a solid powder and its identified health hazards.[1][2]
The known and analogous hazard classifications are summarized below:
| Hazard Class | GHS Hazard Code | Description | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |
| Skin Irritation | H315 | Causes skin irritation | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][2][3] |
Core Operational Risks:
-
Inhalation: As a fine powder, the compound can easily become airborne during weighing, transfer, or reconstitution, posing a direct risk of respiratory tract irritation.[2][3]
-
Dermal Contact: Direct skin contact can lead to irritation.[2] Given the bioactivity of quinazolinone derivatives, systemic absorption through the skin is a potential, unquantified risk that must be mitigated.
-
Ocular Exposure: The powder is a serious eye irritant, and accidental contact can cause significant damage.[2]
-
Ingestion: While less common in a controlled lab setting, accidental ingestion via contaminated hands is harmful.[2]
Therefore, the primary objective of the PPE protocol is to establish robust barriers against inhalation of airborne particulates and prevent any direct contact with skin and eyes.
Mandated PPE for Standard Laboratory Operations
The following PPE ensemble is mandatory for all procedures involving the handling of solid this compound. All handling of the solid compound must be performed within a primary engineering control, such as a certified chemical fume hood or a powder containment balance enclosure, to minimize aerosolization into the general laboratory environment.
Hand Protection: The First Line of Defense
-
Protocol: Double-gloving with powder-free nitrile gloves is required.[4] The outer glove should have an extended cuff that covers the sleeve of the lab coat or gown.
-
Causality & Expertise: A single glove can fail or be unknowingly perforated. Double-gloving provides a critical second barrier. The outer glove is considered the primary contact surface and should be removed immediately upon leaving the containment area or if known contamination occurs.[5] Nitrile is selected for its balance of chemical resistance to common laboratory solvents and its dexterity. Gloves should be changed frequently and immediately if they become compromised.[6]
Body Protection: Preventing Cross-Contamination
-
Protocol: A disposable, solid-front gown made of a non-absorbent material, such as polyethylene-coated polypropylene, is required.[4] This should be worn over personal clothing and fully fastened.
-
Causality & Expertise: Standard cotton lab coats are absorbent and can act as a reservoir for fine powders, leading to prolonged, unrecognized exposure and cross-contamination of other surfaces. A non-permeable, disposable gown ensures that any contamination is contained and can be safely removed and disposed of with other hazardous waste.[4]
Eye and Face Protection: A Non-Negotiable Barrier
-
Protocol: ANSI Z87.1-rated chemical splash goggles are mandatory. If there is a significant risk of splashing or aerosolization (e.g., during bulk transfers or spill cleanup), a full-face shield should be worn over the goggles.[4][7]
-
Causality & Expertise: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine airborne particulates. Chemical splash goggles create a necessary seal.[4] The H319 "Causes serious eye irritation" classification for this chemical family underscores the criticality of this protection.[2][3]
Respiratory Protection: Safeguarding the Respiratory Tract
-
Protocol: For routine handling of small quantities (milligram scale) within a chemical fume hood, a properly fit-tested N95 respirator is required.
-
Causality & Expertise: The H335 "May cause respiratory irritation" hazard indicates that airborne particles must not be inhaled.[2] While the fume hood is the primary control, an N95 respirator provides essential personal protection against any fugitive emissions during manipulation of the powder. It is crucial to understand that surgical masks offer no protection from chemical dusts and must not be used.[5] For spill cleanup or handling larger quantities, a higher level of protection, such as a half-mask respirator with P100 (HEPA) filters, is necessary.
Procedural Workflow: Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent exposure and contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the wearer's skin or clean clothes.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Decontamination and Disposal Plan
-
Work Surface: After handling is complete, the work surface within the fume hood must be decontaminated. Wipe the area with a suitable solvent (e.g., 70% ethanol or isopropanol) and then with soap and water.
-
PPE Disposal: All disposable PPE, including the gown, both pairs of gloves, and the N95 respirator, are considered contaminated. They must be carefully removed following the doffing procedure and disposed of immediately into a designated hazardous waste container. Do not reuse disposable PPE.[8]
-
Spill Management: In the event of a spill, evacuate the immediate area and restrict access. Wearing the appropriate enhanced PPE (half-mask respirator with P100 filters), cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container. Do not use compressed air or dry sweeping methods that could generate dust.[1]
Emergency First Aid Protocols
Should an exposure occur despite engineering controls and PPE, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and the gown. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water.[1] Seek immediate medical attention.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
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- United States Environmental Protection Agency. "Personal Protective Equipment." ([Link])
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- Abdel-Gawad, H., et al. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological." Mini-Reviews in Organic Chemistry, vol. 14, no. 1, 2017, pp. 3-17. ([Link])
- IntechOpen.
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- Wang, Y., et al. "Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis." European Journal of Medicinal Chemistry, vol. 249, 2023, p. 115144. ([Link])
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
